molecular formula C9H11NO2 B1361541 n-Benzyl-2-hydroxyacetamide CAS No. 19340-77-3

n-Benzyl-2-hydroxyacetamide

カタログ番号: B1361541
CAS番号: 19340-77-3
分子量: 165.19 g/mol
InChIキー: GUDMTEGDXVJZEE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-Benzyl-2-hydroxyacetamide is a useful research compound. Its molecular formula is C9H11NO2 and its molecular weight is 165.19 g/mol. The purity is usually 95%.
The exact mass of the compound n-Benzyl-2-hydroxyacetamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 26565. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality n-Benzyl-2-hydroxyacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about n-Benzyl-2-hydroxyacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

N-benzyl-2-hydroxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c11-7-9(12)10-6-8-4-2-1-3-5-8/h1-5,11H,6-7H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUDMTEGDXVJZEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10282572
Record name n-benzyl-2-hydroxyacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10282572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19340-77-3
Record name NSC26565
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26565
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name n-benzyl-2-hydroxyacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10282572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

n-Benzyl-2-hydroxyacetamide CAS number 19340-77-3

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to n-Benzyl-2-hydroxyacetamide (CAS 19340-77-3): A Versatile Scaffold in Medicinal Chemistry

Executive Summary

n-Benzyl-2-hydroxyacetamide (CAS No. 19340-77-3) is a pivotal chemical entity that has garnered significant attention within the scientific community, particularly in the fields of medicinal chemistry and drug development. While structurally unassuming, this molecule serves as a fundamental building block and a versatile scaffold for the synthesis of complex, biologically active compounds. Its historical significance is cemented as a key intermediate in the production of Benznidazole, a crucial drug for treating Chagas disease.[1] Contemporary research continues to leverage its core structure for the design and synthesis of novel therapeutic agents, most notably in the pursuit of potent anticonvulsants and histone deacetylase (HDAC) inhibitors.[1] This guide provides a comprehensive technical overview of n-Benzyl-2-hydroxyacetamide, detailing its physicochemical properties, synthesis protocols, core applications, and analytical characterization, intended for researchers, scientists, and professionals engaged in drug discovery.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is foundational to its application in research and development. These parameters influence solubility, reactivity, and formulation strategies. The key properties of n-Benzyl-2-hydroxyacetamide are summarized below.

PropertyValueSource
CAS Number 19340-77-3[2][3]
Molecular Formula C₉H₁₁NO₂[3]
Molecular Weight 165.19 g/mol [2][3]
Density 1.161 g/cm³[4]
Boiling Point 398.1°C at 760 mmHg[4]
Flash Point 194.6°C[4]
Vapor Pressure 4.73E-07 mmHg at 25°C[4]
LogP 0.686[4]
Hydrogen Bond Donors 2 (OH, NH)[2]
Hydrogen Bond Acceptors 2 (C=O, OH)[2]
Synonyms Acetamide, 2-hydroxy-N-(phenylmethyl)-[2]

Synthesis and Manufacturing

The synthesis of n-Benzyl-2-hydroxyacetamide is most effectively achieved through the direct amidation of glycolic acid with benzylamine. This route is favored for its high yield, operational simplicity, and use of readily available, inexpensive starting materials.[4][5]

Primary Synthetic Route: Amidation of Glycolic Acid

The core of this synthesis is the formation of an amide bond between the carboxylic acid group of glycolic acid and the primary amine group of benzylamine. The reaction is typically driven by thermal dehydration, where heating the mixture removes the water molecule formed during condensation, pushing the equilibrium toward the product. This approach avoids the need for complex coupling agents, making it an efficient and economical choice for laboratory-scale synthesis.

Detailed Laboratory Protocol

This protocol describes a field-proven method for synthesizing n-Benzyl-2-hydroxyacetamide with a high yield.

Materials:

  • Glycolic acid (1.0 eq)

  • Benzylamine (1.0 eq)

  • Round-bottom flask equipped with a reflux condenser

  • Heating mantle

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)

Procedure:

  • Reactant Charging: In a clean, dry round-bottom flask, combine glycolic acid (1.0 eq) and benzylamine (1.0 eq).

    • Rationale: Using stoichiometric equivalents ensures complete consumption of the starting materials, simplifying subsequent purification.

  • Thermal Reaction: Heat the mixture to 90°C with continuous stirring for approximately 1 hour.[4]

    • Rationale: This temperature provides sufficient thermal energy to overcome the activation barrier for amide bond formation and facilitate water removal without causing significant degradation of the reactants or product.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). A suitable mobile phase would be a 1:1 mixture of ethyl acetate and hexanes.

    • Rationale: TLC allows for the visualization of the consumption of starting materials and the formation of the product, indicating when the reaction has reached completion.

  • Cooling and Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Purification: The crude product should be purified via flash column chromatography on silica gel.[5] Elute with a gradient of ethyl acetate in hexanes.

    • Rationale: Chromatography is essential to remove any unreacted starting materials or potential side products, ensuring the final compound is of high purity for analytical characterization and subsequent use.

  • Solvent Removal and Isolation: Combine the fractions containing the pure product (as identified by TLC) and remove the solvent under reduced pressure to yield n-Benzyl-2-hydroxyacetamide as a solid.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Starting Materials Reactant1 Glycolic Acid Reaction Amidation Reaction (90°C, 1 hr) Reactant1->Reaction Reactant2 Benzylamine Reactant2->Reaction Purification Column Chromatography (Silica Gel) Reaction->Purification Crude Product Product n-Benzyl-2-hydroxyacetamide Purification->Product Pure Product

Caption: High-yield synthesis of n-Benzyl-2-hydroxyacetamide.

Core Applications in Drug Discovery and Development

The utility of n-Benzyl-2-hydroxyacetamide is not as a therapeutic agent itself, but as a critical structural motif and synthetic precursor in the development of new drugs.

Foundational Scaffold for Anticonvulsant Agents

Extensive research has identified N-benzyl-2-acetamidoacetamides as a potent class of anticonvulsants.[1][6] n-Benzyl-2-hydroxyacetamide represents the parent scaffold of this class. Structure-activity relationship (SAR) studies have shown that modifications to this core structure are critical for optimizing anticonvulsant activity. For instance, the introduction of small, substituted heteroatom moieties at positions adjacent to the core can dramatically enhance potency.[6] Derivatives have demonstrated high efficacy in preclinical models, such as the maximal electroshock-induced seizure (MES) test in mice, with some compounds showing potency comparable to established drugs like phenytoin.[6] This makes the n-Benzyl-2-hydroxyacetamide scaffold a high-value starting point for designing novel antiepileptic drugs.

Key Intermediate in Benznidazole Synthesis

One of the most significant applications of n-Benzyl-2-hydroxyacetamide is its role as a key intermediate in an eco-friendly synthesis of Benznidazole.[1] Benznidazole (N-benzyl-2-nitro-1H-imidazole-1-acetamide) is one of the primary drugs used to treat Chagas disease, an infectious disease caused by the parasite Trypanosoma cruzi.[7] The development of efficient and economical synthetic routes for Benznidazole is a global health priority, and the use of n-Benzyl-2-hydroxyacetamide as a precursor is a notable advancement in this area.[1]

Emerging Research Trajectories

Modern medicinal chemistry continues to explore the potential of the n-Benzyl-2-hydroxyacetamide scaffold. Current research trajectories include its use in the design of novel histone deacetylase (HDAC) inhibitors, which are a promising class of anti-cancer agents.[1] The structural features of the molecule—an aromatic ring, a flexible linker, and a hydrogen-bonding amide group—are well-suited for targeting the active sites of various enzymes.

Logical Relationship Diagram

Applications Core n-Benzyl-2-hydroxyacetamide (CAS 19340-77-3) App1 Anticonvulsant Scaffold (Epilepsy) Core->App1 App2 Synthetic Intermediate (Chagas Disease) Core->App2 App3 Emerging Scaffold (Oncology) Core->App3 Sub1 SAR Studies for Novel Antiepileptic Drugs App1->Sub1 Sub2 Synthesis of Benznidazole App2->Sub2 Sub3 Design of HDAC Inhibitors App3->Sub3

Caption: Key applications of n-Benzyl-2-hydroxyacetamide in drug development.

Analytical Characterization and Quality Control

Confirming the identity and purity of a synthesized compound is a non-negotiable step in any research workflow. Standard analytical techniques are used to characterize n-Benzyl-2-hydroxyacetamide.

TechniqueExpected Features
¹H NMR Signals corresponding to aromatic protons of the benzyl group (~7.2-7.4 ppm), a doublet for the benzylic CH₂ (~4.4 ppm), a singlet for the α-hydroxy CH₂ (~4.1 ppm), and broad singlets for the exchangeable OH and NH protons.
¹³C NMR Resonances for the carbonyl carbon (~172 ppm), aromatic carbons (~127-138 ppm), the benzylic CH₂ carbon (~43 ppm), and the α-hydroxy CH₂ carbon (~61 ppm).
IR Spectroscopy Characteristic absorption bands for O-H stretching (broad, ~3400 cm⁻¹), N-H stretching (~3300 cm⁻¹), C=O stretching of the amide (Amide I band, ~1640 cm⁻¹), and N-H bending (Amide II band, ~1550 cm⁻¹).[8]
Mass Spectrometry The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to the molecular weight of 165.19 g/mol .

Safety, Handling, and Storage

Proper handling and storage are critical to ensure laboratory safety and maintain the integrity of the compound.

  • Storage: n-Benzyl-2-hydroxyacetamide should be stored in a tightly sealed container in a dry, well-ventilated place at room temperature (20 to 22 °C).[3]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields, and a lab coat. All handling should be performed in a certified chemical fume hood to avoid inhalation of any dust or vapors.

Conclusion

n-Benzyl-2-hydroxyacetamide (CAS 19340-77-3) is far more than a simple organic molecule; it is a versatile and valuable tool in the arsenal of the medicinal chemist. Its established role as a precursor to the essential medicine Benznidazole and its proven potential as a foundational scaffold for potent anticonvulsant agents underscore its importance.[1] As research continues to uncover new applications, such as in the design of HDAC inhibitors, the significance of n-Benzyl-2-hydroxyacetamide in the landscape of drug discovery and development is set to grow.

References

  • Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives. (Source: Google Scholar) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGF7wvA_AhmmID-JQKlZR6aZenHEiQUmhZcUd4ojbwCVhoEEl0CFWsPRPprqWsLfPMQO8uohzTl6RTVE4-qX1gsQ9Dq-77-_2yECUTYcZ6clNLb-C_HmKTPWxL3a05YxhUUi2U=]
  • n-Benzyl-2-hydroxyacetamide | 19340-77-3. (Source: Benchchem) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEIrK2g1oLaKohuWicTy081UcvwV72ja6mo2A1WfFdT0k1UPuqWJ5-PvloLBbwdJU49Z3DmePSIkqiToxH5kxxfmGtKKCK-XBkODHKtQ2Fek1HQhLtU8JY4S6AzcsipTwqun0uiJQ==]
  • N-BENZYL-2-HYDROXYACETAMIDE 19340-77-3 wiki. (Source: Guidechem) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFyPLC2KqR6aGE0KZrLUr3Sqiw0VjG0VwZEu9Se1p2Ll70Q9sUjqvAg8uPQxXADwbLVOgol6JpWEsp0h2-y2ro9QBoPPO-JTK0KRsYRP9Nauj47uk-oUimCSrmhljyfS-6w033svNmDyRhmlvaSeLIq1oo78e7nbunOQH_EV4uN4PkztSGFy2SzYjgl6Q==]
  • N-BENZYL-2-HYDROXYACETAMIDE. (Source: LookChem) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGeSCHrPQRGIN4WVcPhxi6M_6zgKl1h-8J1DX9X_0qcwhBkwMnMW66OogIXH7tThPQYKluje_CYvKn6eKlvTk_SMfA58g6eKDnFSUk4V51DeZJ31wZqYWlGcT2WR2N_AM3sXEhgjIz42eEnUwFBD2ITzUlrRzM=]
  • Identification of N-benzylacetamide as a major component of human plasmatic metabolic profiling of benznidazole. (Source: CONICET) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKveC2IMPsiWSfNEeyslugGcYCJEWsO_aZzAgTSx8WBru4Dj_WMvF41_iEGnmosRrOSYnkoZnvMYtVbFoHnvGSntSFYiVFiQfIEXeRuGGhxgkdmgtDkBsED3PHG9hX_JYGUq2z5ub3aeWZEs7B0E9HkHdBTKm7rOIDQYVSftrhWwdJdbVgKh9szskUyrOIwSqq-sYZZytU771HPsoFJT7KCYVeKZE6YMy92A8CmwXKGSh2I-UdQnEXQ7wwuw==]
  • CAS 19340-77-3 | N-Benzyl-2-hydroxyacetamide. (Source: ChemSrc) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEf-fgySvrlSJLx2g-Moq0csanhvGFIuaBD60hjuw6ZXN5-HmdYVlvjJgBKpnRjhLjpezCIvtpWtf_Pvq5NqGUPlrDChusN3qivyGl3qoE2szCtWP63gG3fAGfHUajs7z1x1OzIeMnIyEB5G-sXodUgdYs_50lTBqXAMcwBA9ZuoELNLNfTJgs=]
  • N-Benzyl-N-(2-hydroxyethyl)-2-(oxazolidin-2-on-3-yl)-2-phenylacetamide. (Source: MDPI) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFl5gCgjqP7EWW1tf7et591y7wifcY30lmZ5kJbz8dzPXq3OwmJxGmJnQT1zm6sYRRoGE2U7nSFf2QLav5XD94g0F1P9QC8CKDMxoYNRuCBCiMTn5eQkFv3YvC3dXNfqPlyQX2605g=]
  • (PDF) N-Benzylacetamide. (Source: ResearchGate) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEeQ-9X9W6ropgW6beJNYEalKtDyQnsWd2BfFdgDCqCORA20rU83cF1PXJVU3LKH7ZBbLpkQ-3IaHdbNn8z6_79iuNFb2J0BrQhrGVkMzm7hLRkdICESHJfSmGrF3O6p53kuA0vDw2kiiKXzIZVErwXWMrvwaHeCJm9ZdGvi44Gpg==]
  • Benzyl-N-hydroxy-N2-(2-phenylethyl)glycinamide - 919996-46-6. (Source: Vulcanchem) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFODGmPRdki9o2NgoVbKGnDST2_7yfATwuVWvW8RhfjFSSlsRnx9C-LzVVUNOZ4NNx22ucz4O9weRUwHP_1_ATNzEsyiE9mqIMWtrGbJld2ZEQGEFxuLF74SeSZPJouRtVQZSMYCIE3CA==]
  • N-BENZYLACETAMIDE | 588-46-5. (Source: ChemicalBook) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEOZZb0ZVZpUjMchdz91w9bTYxIv3hoEhGN1um864IoBgjJZ6D76kUtF3F570y-QhTDdhpCH_MtC3hIPVqypUshkgZWD6yLXieCdXVXCiAcuyJtU8F1ddvM5R_WRjcWCbZasVbvfuDtGgOQ5afY7kGg26Hs8KcY-vfAhaA7RI_VkQ==]
  • N-Benzylacetamide | C9H11NO | CID 11500. (Source: PubChem - NIH) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEStDMwpNbcJvbFFf4okb8vw4Uh8x0_uugAJCso9CK9uRjjt5p24f36mheNGs7iQmxYHxNw3QA7MdDrhP3GtgO36YsvGMIpENVKQnVfLjSNbl4FHzEilMQi77F2f0O64ZnYyxyaWRxPuwAWkDGUfz2gLr2NXv83]
  • Supplemmentary Info for RSC adv. after corrections. (Source: The Royal Society of Chemistry) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHh5UD2EesUGkf74SrwcjwKZjUd5DeZ8jmBqyGAB30dBrYLF_G5syRQe2zMigrF-Il8qA0xPcgLM4yN6oImXMAlmyR_2UpETS4OC8s2p0jgBXo40mWKgYBl-1L9xrRYa47evoPYVP5gJXFFflvxifrN_MFZa5TCeQk=]

Sources

n-Benzyl-2-hydroxyacetamide molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to n-Benzyl-2-hydroxyacetamide: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of n-Benzyl-2-hydroxyacetamide, a molecule of significant interest in the field of medicinal chemistry. While direct biological evaluation of this specific compound is limited in publicly available literature, its structural similarity to known anticonvulsant agents makes it a compelling candidate for further investigation. This document details its molecular properties, a robust synthesis protocol, and an analysis of its potential therapeutic applications based on established structure-activity relationships.

Molecular Properties of n-Benzyl-2-hydroxyacetamide

n-Benzyl-2-hydroxyacetamide is a small molecule featuring a central acetamide core with a benzyl substituent on the nitrogen atom and a hydroxyl group on the alpha-carbon. These structural motifs are significant in medicinal chemistry, often contributing to a compound's pharmacokinetic and pharmacodynamic profiles.

PropertyValueSource
Molecular Formula C₉H₁₁NO₂[1]
Molecular Weight 165.19 g/mol [1]
CAS Number 19340-77-3[2]
IUPAC Name N-benzyl-2-hydroxyacetamide[1]

Synthesis of n-Benzyl-2-hydroxyacetamide

The synthesis of n-Benzyl-2-hydroxyacetamide can be efficiently achieved through the direct amidation of glycolic acid with benzylamine. The use of a carbodiimide coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI.HCl) in the presence of a catalyst like 4-Dimethylaminopyridine (DMAP) facilitates the formation of the amide bond under mild conditions, providing a good yield of the desired product.

Experimental Protocol

The following protocol is adapted from a procedure described by the Royal Society of Chemistry.[3]

Materials:

  • Glycolic acid (1.0 eq)

  • Benzylamine (1.0 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI.HCl) (1.1 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.3 eq)

  • Dichloromethane (CH₂Cl₂)

  • 1 M Hydrochloric acid (HCl)

  • Water (H₂O)

  • Magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • To a stirring solution of glycolic acid (30 mmol, 2.28 g) in dichloromethane (CH₂Cl₂), add benzylamine (30 mmol, 3.2 mL), EDCI.HCl (33 mmol, 6.3 g), and DMAP (9.0 mmol, 1.098 g) at 0 °C.

  • Allow the reaction mixture to stir overnight at room temperature.

  • Wash the reaction mixture with 1 M aqueous HCl and then with water.

  • Dry the organic layer over MgSO₄.

  • Filter the mixture and concentrate the crude product under reduced pressure.

  • Purify the crude product by passing it through a short plug of silica gel, eluting with 50% Ethyl acetate/Hexanes.

  • The resulting product is a white solid with a yield of approximately 85% and a melting point of 98-99 °C.[3]

Synthesis Workflow Diagram

Synthesis_Workflow Reactants Glycolic Acid + Benzylamine Reagents EDCI.HCl, DMAP in CH₂Cl₂ at 0°C Reactants->Reagents Add Reaction Stir overnight at room temperature Reagents->Reaction Workup Wash with 1M HCl and Water Reaction->Workup Drying Dry over MgSO₄ Workup->Drying Purification Silica Gel Chromatography (50% EtOAc/Hexanes) Drying->Purification Product n-Benzyl-2-hydroxyacetamide (White Solid, ~85% yield) Purification->Product

Caption: Synthesis workflow for n-Benzyl-2-hydroxyacetamide.

Spectroscopic Characterization

Spectroscopic analysis is crucial for the structural confirmation of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.27-7.19m5HAromatic protons (C₆H₅)
6.65br s1HAmide N-H
4.43d (J = 6.0 Hz)2HBenzyl CH₂
4.09s2HHydroxymethyl CH₂

Spectrum recorded in CDCl₃ at 400 MHz.[3]

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) confirms the molecular weight of the compound.

  • Calculated for [C₉H₁₁NNaO₂⁺] (M+Na)⁺: m/z = 188.06

  • Found: m/z = 188.0[3]

Infrared (IR) Spectroscopy
  • O-H stretch (alcohol): Broad peak around 3400-3200 cm⁻¹

  • N-H stretch (amide): Moderate peak around 3300 cm⁻¹

  • C-H stretch (aromatic): Peaks just above 3000 cm⁻¹

  • C-H stretch (aliphatic): Peaks just below 3000 cm⁻¹

  • C=O stretch (amide I): Strong peak around 1650 cm⁻¹

  • N-H bend (amide II): Moderate peak around 1550 cm⁻¹

  • C-O stretch (alcohol): Strong peak around 1050 cm⁻¹

Potential Biological Activity and Therapeutic Rationale

There is a substantial body of evidence suggesting that the N-benzylacetamide scaffold is a key pharmacophore for anticonvulsant activity.[4] While n-Benzyl-2-hydroxyacetamide has not been directly evaluated in anticonvulsant screens according to the available literature, numerous structurally related compounds have demonstrated significant efficacy.

Studies have shown that 2-substituted N-benzyl-2-acetamidoacetamides are potent anticonvulsants.[4] Furthermore, derivatives of N-benzyl-2-acetamidopropionamide with small heteroatom substituents at the 3-position exhibit potent activity in the maximal electroshock (MES)-induced seizure test.[4] For instance, N-benzyl-2-acetamido-3-methoxypropionamide and N-benzyl-2-acetamido-3-ethoxypropionamide show comparable or even superior activity to the established antiepileptic drug phenytoin in rodent models.[4]

The structural similarity of n-Benzyl-2-hydroxyacetamide to these potent anticonvulsants strongly suggests that it is a promising candidate for evaluation in preclinical seizure models. The presence of the hydroxyl group may also influence its solubility and ability to cross the blood-brain barrier, potentially offering a favorable pharmacokinetic profile.

Hypothesized Mechanism of Action

The precise mechanism of action for many N-benzylacetamide-based anticonvulsants is still under investigation. However, a common mechanism for many antiepileptic drugs is the modulation of voltage-gated ion channels, particularly sodium channels.[5] These channels are crucial for the initiation and propagation of action potentials in neurons. During a seizure, there is excessive, synchronous neuronal firing.

It is hypothesized that compounds like n-Benzyl-2-hydroxyacetamide may act by blocking voltage-gated sodium channels, which would stabilize neuronal membranes and prevent the rapid, repetitive firing that characterizes a seizure.[5] This mechanism is shared by several established antiepileptic drugs, including carbamazepine and phenytoin.[5]

Mechanism_of_Action cluster_neuron Presynaptic Neuron Na_Channel Voltage-gated Na⁺ Channel Inactive State Open State Closed State Stabilization Membrane Stabilization Reduced Firing Rate Na_Channel:p1->Stabilization NBHA n-Benzyl-2-hydroxyacetamide NBHA->Na_Channel:p1 Binds and Stabilizes Seizure Excessive Neuronal Firing (Seizure Activity) Seizure->Na_Channel:p2 Rapid Cycling

Caption: Hypothesized mechanism of action of n-Benzyl-2-hydroxyacetamide.

Conclusion and Future Directions

n-Benzyl-2-hydroxyacetamide is a readily synthesizable compound with a molecular structure that is highly suggestive of potential anticonvulsant activity. The detailed synthesis and spectroscopic data provided in this guide offer a solid foundation for its preparation and characterization.

The primary area for future research is the comprehensive biological evaluation of n-Benzyl-2-hydroxyacetamide. This should include:

  • In vitro screening: Assessing its effects on voltage-gated sodium and calcium channels.

  • In vivo anticonvulsant screening: Utilizing established animal models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests to determine its efficacy and potency.

  • Pharmacokinetic studies: Evaluating its absorption, distribution, metabolism, and excretion (ADME) properties to assess its drug-likeness.

Such studies would clarify the therapeutic potential of this promising molecule and its viability as a lead compound for the development of novel antiepileptic drugs.

References

  • Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. PubMed Central. Available at: [Link]

  • Antiepileptic Drugs: Overview, Mechanism of Action, Sodium Channel Blockers. Medscape. Available at: [Link]

  • Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives. ScienceDirect. Available at: [Link]

  • Infrared spectrum of the N-benzyl-2-(2-nitroimidazol-1-yl) acetamide. ResearchGate. Available at: [Link]

  • N-(2-Hydroxybenzyl)acetamide. PubChem. Available at: [Link]

  • Supplemmentary Info for RSC adv. after corrections. The Royal Society of Chemistry. Available at: [Link]

Sources

An In-Depth Technical Guide to the Solubility and Stability of n-Benzyl-2-hydroxyacetamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Physicochemical Landscape of n-Benzyl-2-hydroxyacetamide

n-Benzyl-2-hydroxyacetamide, a molecule incorporating a benzyl group, a secondary amide, and an alpha-hydroxy substituent, presents a unique physicochemical profile. Its structural attributes suggest a compound of moderate polarity, with the potential for both hydrophilic and hydrophobic interactions. A thorough understanding of its solubility and stability is paramount for its successful application in research and pharmaceutical development. These properties govern its behavior in various experimental and physiological environments, influencing everything from reaction kinetics and purification to formulation design and bioavailability.

This technical guide provides a comprehensive analysis of the anticipated solubility and stability characteristics of n-Benzyl-2-hydroxyacetamide. In the absence of extensive direct studies on this specific molecule, this guide synthesizes data from structurally related compounds, namely N-benzylacetamide and acetohydroxamic acid, to project a scientifically grounded profile. We will delve into the theoretical underpinnings of its solubility, provide actionable protocols for its experimental determination, and explore its stability under various stress conditions. This guide is designed to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to effectively work with n-Benzyl-2-hydroxyacetamide.

Part 1: The Solubility Profile of n-Benzyl-2-hydroxyacetamide

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its biological activity. For n-Benzyl-2-hydroxyacetamide, its amphiphilic nature—possessing both the non-polar benzyl group and polar amide and hydroxyl functionalities—suggests a nuanced solubility profile.

Theoretical Solubility Assessment

The principle of "like dissolves like" provides a foundational framework for predicting solubility. The presence of the amide and hydroxyl groups allows for hydrogen bonding with protic solvents, while the benzyl group contributes to solubility in non-polar environments.

Table 1: Predicted Qualitative Solubility of n-Benzyl-2-hydroxyacetamide in Common Solvents

Solvent Class Solvent Predicted Solubility Rationale
Polar Protic Water Sparingly Soluble The polar groups contribute to some aqueous solubility, but the hydrophobic benzyl group will limit it.
Methanol Soluble Capable of hydrogen bonding with the amide and hydroxyl groups.[1]
Ethanol Soluble Similar to methanol, can act as a hydrogen bond donor and acceptor.[2]
Polar Aprotic Dimethyl Sulfoxide (DMSO) Soluble A strong hydrogen bond acceptor that can interact with the amide and hydroxyl protons.
Acetone Soluble The carbonyl group can interact with the polar groups of the molecule.[1]
Acetonitrile Moderately Soluble Less polar than DMSO and acetone, but should still offer moderate solubility.
Non-Polar Dichloromethane Moderately Soluble A good solvent for many organic compounds of intermediate polarity.[1]
Ethyl Acetate Moderately Soluble Offers a balance of polar and non-polar characteristics.[3]
Diethyl Ether Slightly Soluble Primarily non-polar, with some hydrogen bond accepting capability.

| | Hexane | Insoluble | A non-polar solvent that is unlikely to effectively solvate the polar functional groups. |

This table is a prediction based on chemical principles and data from analogous compounds. Experimental verification is essential.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol provides a standardized and reliable method for quantifying the equilibrium solubility of n-Benzyl-2-hydroxyacetamide in various solvents.

Objective: To determine the saturation solubility of n-Benzyl-2-hydroxyacetamide in a selection of relevant solvents at a controlled temperature (e.g., 25°C).

Materials:

  • n-Benzyl-2-hydroxyacetamide (solid)

  • Selected solvents (HPLC grade or equivalent)

  • Thermostatic shaker

  • Calibrated analytical balance

  • Vials with screw caps

  • Centrifuge

  • Syringe filters (0.45 µm)

  • Volumetric flasks and pipettes

  • Validated analytical method for quantification (e.g., HPLC-UV)

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of solid n-Benzyl-2-hydroxyacetamide to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is crucial to ensure saturation is reached.

  • Equilibration: Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25°C). Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure equilibrium is established.

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand for at least 24 hours at the set temperature to allow the excess solid to sediment. For fine suspensions, centrifugation at a high speed can be used to pellet the excess solid.

  • Sample Collection and Dilution: Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a filter to prevent the transfer of any solid particles. Dilute the collected sample gravimetrically or volumetrically with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated analytical method to determine the concentration of n-Benzyl-2-hydroxyacetamide.

  • Calculation: Calculate the solubility in mg/mL or other appropriate units, taking into account the dilution factor.

Diagram Caption: Shake-Flask Solubility Determination Workflow

Strategies for Solubility Enhancement

Given the predicted sparingly soluble nature of n-Benzyl-2-hydroxyacetamide in aqueous media, formulation strategies may be necessary for its application in biological systems. Common approaches include:

  • Co-solvents: The use of a mixture of solvents, such as water and a water-miscible organic solvent (e.g., ethanol, propylene glycol), can significantly enhance solubility.

  • pH Adjustment: The amide and hydroxyl groups have pKa values that may allow for ionization at certain pH values, which can increase aqueous solubility.

  • Surfactants: The formation of micelles using surfactants can encapsulate the hydrophobic portions of the molecule, increasing its apparent solubility in aqueous solutions.

  • Complexation: Cyclodextrins can form inclusion complexes with the benzyl group, enhancing the overall aqueous solubility of the molecule.

Part 2: The Stability Profile of n-Benzyl-2-hydroxyacetamide

The chemical stability of a compound is a critical parameter that dictates its shelf-life, storage conditions, and potential degradation pathways. The functional groups in n-Benzyl-2-hydroxyacetamide—the amide, the benzyl group, and the alpha-hydroxy group—are all susceptible to degradation under certain conditions.

Potential Degradation Pathways
  • Amide Hydrolysis: This is a common degradation pathway for amide-containing compounds and can be catalyzed by both acid and base. The expected degradation products would be benzylamine and 2-hydroxyacetic acid.

  • Oxidation: The alpha-hydroxy group is susceptible to oxidation, which could lead to the formation of an alpha-keto amide. The benzyl group could also be a site of oxidation under more forcing conditions.

  • Photodegradation: Aromatic compounds can be susceptible to degradation upon exposure to UV light. This could involve complex radical-mediated reactions.

  • Thermal Degradation: At elevated temperatures, molecules can undergo decomposition. For hydroxamic acids, a known thermal decomposition route is the Lossen rearrangement, which leads to an isocyanate. While n-Benzyl-2-hydroxyacetamide is not a hydroxamic acid, this pathway in the related acetohydroxamic acid suggests that thermal lability should be considered.[4]

Forced Degradation Studies: An Experimental Framework

Forced degradation (stress testing) studies are essential to identify the likely degradation products, establish degradation pathways, and determine the intrinsic stability of the molecule. These studies are a cornerstone of developing and validating stability-indicating analytical methods.

Table 2: Recommended Conditions for Forced Degradation Studies

Stress Condition Reagents and Conditions Potential Degradation Pathway
Acidic Hydrolysis 0.1 M HCl, reflux for 24h Amide hydrolysis
Basic Hydrolysis 0.1 M NaOH, reflux for 24h Amide hydrolysis
Oxidative 3% H₂O₂, room temperature for 24h Oxidation of the hydroxyl and/or benzyl group
Thermal Solid sample at 80°C for 48h General decomposition, potential for rearrangement

| Photolytic | Solution exposed to UV light (e.g., 254 nm) for 24h | Complex radical-mediated degradation |

The conditions provided are starting points and should be optimized to achieve a target degradation of 5-20%.

Step-by-Step Protocol for Forced Degradation Studies

Objective: To generate potential degradation products of n-Benzyl-2-hydroxyacetamide under various stress conditions and to assess its intrinsic stability.

Materials:

  • n-Benzyl-2-hydroxyacetamide

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC grade solvents for sample preparation and analysis

  • pH meter

  • Heating block or water bath

  • UV lamp

  • Validated stability-indicating HPLC method

Procedure:

  • Sample Preparation: Prepare stock solutions of n-Benzyl-2-hydroxyacetamide in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Acidic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Reflux the mixture for a predetermined time. At various time points, withdraw samples, neutralize with an equivalent amount of base, and dilute for analysis.

    • Basic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Reflux the mixture. At various time points, withdraw samples, neutralize with an equivalent amount of acid, and dilute for analysis.

    • Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep the solution at room temperature. At various time points, withdraw samples and dilute for analysis.

    • Thermal Degradation: Place a known amount of solid n-Benzyl-2-hydroxyacetamide in a vial and heat in an oven at a set temperature. At various time points, cool the sample, dissolve in a suitable solvent, and dilute for analysis.

    • Photolytic Degradation: Expose a solution of n-Benzyl-2-hydroxyacetamide in a quartz cuvette to a UV lamp. At various time points, withdraw samples and analyze. A control sample should be kept in the dark to differentiate between photolytic and thermal degradation.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.

G cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_thermal Thermal Degradation n-Benzyl-2-hydroxyacetamide n-Benzyl-2-hydroxyacetamide Benzylamine Benzylamine n-Benzyl-2-hydroxyacetamide->Benzylamine Acid or Base 2-Hydroxyacetic Acid 2-Hydroxyacetic Acid n-Benzyl-2-hydroxyacetamide->2-Hydroxyacetic Acid Acid or Base n-Benzyl-2-oxoacetamide n-Benzyl-2-oxoacetamide n-Benzyl-2-hydroxyacetamide->n-Benzyl-2-oxoacetamide Oxidizing Agent Complex Mixture of Products Complex Mixture of Products n-Benzyl-2-hydroxyacetamide->Complex Mixture of Products Heat caption Proposed Degradation Pathways of n-Benzyl-2-hydroxyacetamide G cluster_params Key HPLC Parameters A Sample Preparation (Dissolution and Dilution) B HPLC Analysis (Injection and Separation) A->B C Data Acquisition (Chromatogram Generation) B->C P1 Column: C18 B->P1 P2 Mobile Phase: ACN/H2O Gradient B->P2 P3 Detector: UV B->P3 D Peak Integration and Quantification C->D E Report Generation D->E caption General Workflow for HPLC Analysis

Sources

The Strategic Utility of n-Benzyl-2-hydroxyacetamide in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Potential of a Versatile Precursor

In the landscape of organic synthesis, the identification and exploitation of versatile precursors are paramount to the efficient construction of complex molecular architectures. n-Benzyl-2-hydroxyacetamide, a seemingly unassuming molecule, has emerged as a strategic building block, particularly in the realm of medicinal chemistry and drug development. Its inherent structural features—a secondary amide, a primary hydroxyl group, and a benzyl moiety—offer a trifecta of reactive sites, enabling a diverse range of chemical transformations. This guide provides an in-depth exploration of n-Benzyl-2-hydroxyacetamide as a precursor, elucidating its synthesis, reactivity, and application in the generation of high-value compounds. The protocols and mechanistic insights presented herein are curated to provide researchers, scientists, and drug development professionals with a practical and authoritative resource.

Physicochemical Properties and Safety Considerations

PropertyValueSource
Molecular Formula C₉H₁₁NO₂[1]
Molecular Weight 165.19 g/mol [1]
Appearance White to off-white solid (predicted)Inferred from N-Benzylacetamide[2]
Melting Point Not widely reported; N-Benzylacetamide: 59-63 °C[2]
Solubility Predicted to be soluble in polar organic solventsInferred from structural analogues
CAS Number 19340-77-3[1]

Safety Profile (Inferred):

Based on the safety data for the related compound N-Benzylacetamide, general laboratory safety precautions should be observed.[3] This includes wearing personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.[3] Work should be conducted in a well-ventilated fume hood.[3] Avoid inhalation of dust and contact with skin and eyes.[3] In case of contact, wash the affected area thoroughly with water.[3]

Synthesis of n-Benzyl-2-hydroxyacetamide: A Robust and Scalable Protocol

The most direct and widely applicable method for the synthesis of n-Benzyl-2-hydroxyacetamide is the amidation of a glycolic acid derivative with benzylamine.[4] This nucleophilic acyl substitution is a robust and well-understood transformation in organic chemistry.

Diagram of the Synthetic Pathway

G cluster_reactants Reactants cluster_product Product cluster_process Process methyl_glycolate Methyl Glycolate reaction Amidation methyl_glycolate->reaction benzylamine Benzylamine benzylamine->reaction product n-Benzyl-2-hydroxyacetamide reaction->product Heat (e.g., ~78°C)

Caption: General synthetic scheme for n-Benzyl-2-hydroxyacetamide.

Detailed Experimental Protocol: Amidation of Methyl Glycolate

This protocol is adapted from a well-established procedure for the synthesis of the closely related N-benzyl acetamide and is presented as a representative method.[5]

Materials:

  • Methyl glycolate

  • Benzylamine

  • Dimethylacetamide (DMA)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl glycolate (1.0 equivalent) and benzylamine (1.05 equivalents). Dissolve the reactants in a suitable volume of dimethylacetamide.

  • Reaction Execution: Heat the reaction mixture to approximately 78°C with vigorous stirring.[5] The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting materials are consumed (typically 4-6 hours).[5]

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Pour the mixture into a separatory funnel containing deionized water.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic extracts and wash sequentially with deionized water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

    • The crude n-Benzyl-2-hydroxyacetamide can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Excess Benzylamine: A slight excess of benzylamine is used to ensure the complete consumption of the limiting reagent, methyl glycolate.

  • Dimethylacetamide as Solvent: DMA is a high-boiling polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction at an elevated temperature.

  • Aqueous Work-up: The work-up procedure is designed to remove the water-soluble DMA and any unreacted starting materials or byproducts.

  • Drying Step: The use of a drying agent is crucial to remove any residual water from the organic phase before solvent evaporation, which could otherwise interfere with product isolation and purity.

n-Benzyl-2-hydroxyacetamide as a Precursor in the Synthesis of Bioactive Molecules

The true value of n-Benzyl-2-hydroxyacetamide lies in its potential to serve as a versatile precursor for a variety of more complex and biologically active molecules. The presence of both a nucleophilic hydroxyl group and a modifiable amide functionality allows for a diverse range of subsequent reactions.

Precursor to Anticonvulsant Agents

A significant body of research has demonstrated that derivatives of N-benzylacetamides exhibit potent anticonvulsant activity.[6] n-Benzyl-2-hydroxyacetamide serves as an excellent starting point for the synthesis of these compounds. The hydroxyl group can be readily derivatized to introduce various pharmacophoric features.

Example: Synthesis of N-benzyl-2-acetamido-3-methoxypropionamide Derivatives

Studies have shown that the introduction of a small, substituted heteroatom moiety at the C3 position of the propanamide backbone leads to compounds with significant anticonvulsant effects.[6] While this example starts from a slightly different backbone, the synthetic strategy of modifying the core structure is directly applicable. Highly potent activities were observed for oxygen-substituted derivatives.[6]

Precursor to Heterocyclic Scaffolds

The bifunctional nature of n-Benzyl-2-hydroxyacetamide makes it a promising candidate for the synthesis of various heterocyclic systems, which are ubiquitous in medicinal chemistry.

Conceptual Pathway: Synthesis of Oxazolines

The intramolecular cyclization of β-hydroxy amides is a common method for the synthesis of oxazolines.[3][7] n-Benzyl-2-hydroxyacetamide can be envisioned as a precursor to 2-oxazolines through a dehydration reaction. This transformation is typically promoted by dehydrating agents or acid catalysis.[3]

G start n-Benzyl-2-hydroxyacetamide intermediate Activated Intermediate start->intermediate Dehydrating Agent (e.g., TfOH) product 2-Benzyl-2-oxazoline intermediate->product Intramolecular Cyclization

Caption: Conceptual pathway for the synthesis of 2-oxazolines.

This cyclization would provide access to a class of compounds with known applications as ligands in asymmetric catalysis and as components of bioactive molecules.[8]

Precursor to Kinase Inhibitors

The N-benzylacetamide scaffold is a key feature in a number of kinase inhibitors. For instance, KX2-391 is a selective Src kinase inhibitor that features an N-benzylacetamide moiety.[9] Research into analogues of KX2-391 has involved the synthesis of various N-benzyl-substituted acetamide derivatives, highlighting the importance of this core structure in achieving biological activity.[9] n-Benzyl-2-hydroxyacetamide can serve as a foundational building block for the synthesis of novel kinase inhibitors by functionalizing the hydroxyl group and modifying the aromatic ring of the benzyl group.

Conclusion: A Precursor with Untapped Potential

n-Benzyl-2-hydroxyacetamide represents a valuable and versatile precursor in organic synthesis. Its straightforward synthesis and the presence of multiple reactive functional groups make it an ideal starting material for the construction of a wide range of bioactive molecules, including anticonvulsants, potential kinase inhibitors, and various heterocyclic systems. The methodologies and applications outlined in this guide underscore the strategic importance of this compound in modern drug discovery and development. As research continues to uncover new synthetic transformations and biological activities, the utility of n-Benzyl-2-hydroxyacetamide as a key building block is poised to expand even further.

References

  • PrepChem.com. Synthesis of N-benzyl acetamide. [Link]

  • MDPI. Synthesis of 2-Oxazolines from Ring Opening Isomerization of 3-Amido-2-Phenyl Azetidines. [Link]

  • NIH National Center for Biotechnology Information. Novel N-benzyl-2-oxo-1,2-dihydrofuro [3,4-d]pyrimidine-3(4H). [Link]

  • Google Patents.
  • Chapman University Digital Commons. Thiazolyl N-Benzyl-Substituted Acetamide Derivatives: Synthesis, Src Kinase Inhibitory and Anticancer Activities. [Link]

  • MDPI. N-Benzyl-N-(2-hydroxyethyl)-2-(oxazolidin-2-on-3-yl)-2-phenylacetamide. [Link]

  • ResearchGate. Scheme of the hydrolysis of N -Benzyl-2-chloroacetamide catalyzed by CaLB and used for the screening of mutants. [Link]

  • PubMed. Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives. [Link]

  • Organic Syntheses. Acrylamide, N-benzyl-. [Link]

  • ResearchGate. (PDF) Identification of N-benzylacetamide as a major component of human plasmatic metabolic profiling of benznidazole. [Link]

  • Organic Chemistry Portal. Synthesis of 2-oxazolines. [Link]

  • NIH National Center for Biotechnology Information. One-Step Synthesis of Oxazoline and Dihydrooxazine Libraries. [Link]

  • Google Patents.
  • Wikipedia. Oxazoline. [Link]

  • NIH National Center for Biotechnology Information. Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. [Link]

  • PubChem. 2-amino-N-benzyl-N-hydroxyacetamide. [Link]

  • LookChem. N-BENZYL-2-HYDROXYACETAMIDE. [Link]

  • PubChem. Benzeneacetamide, 4-hydroxy-N-(phenylmethyl)-. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis and Evaluation of N-Benzyl-2-hydroxyacetamide Derivatives for Anticonvulsant Activity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Targeting N-Benzyl-2-hydroxyacetamide Derivatives in Epilepsy Research

Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide. Current antiepileptic drugs (AEDs) can be effective, but a significant portion of patients suffer from refractory epilepsy or experience dose-limiting side effects, underscoring the urgent need for novel therapeutic agents with improved efficacy and safety profiles.[1] The N-benzyl-2-hydroxyacetamide scaffold has emerged as a promising pharmacophore in the design of new anticonvulsant agents. This chemical framework is a key structural feature in several compounds that have demonstrated potent activity in preclinical seizure models.

The core hypothesis driving research into this class of compounds is that the N-benzylamide moiety, combined with a hydroxylated acetamide backbone, provides a key interaction with molecular targets within the central nervous system that are critical for the suppression of seizure activity.[2] Structure-activity relationship (SAR) studies have begun to elucidate the specific structural requirements for potent anticonvulsant effects, highlighting the importance of substituents on both the benzyl ring and the acetamide backbone.[2][3][4] For instance, the presence of small, nonpolar substituents at specific positions can significantly enhance activity in the maximal electroshock (MES) seizure test, a model indicative of efficacy against generalized tonic-clonic seizures.[2][4]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and preclinical evaluation of N-benzyl-2-hydroxyacetamide derivatives. It details robust synthetic protocols, outlines standardized procedures for assessing anticonvulsant activity and neurotoxicity in rodent models, and discusses the interpretation of SAR data to guide future drug design efforts.

Chemical Synthesis: Pathways to N-Benzyl-2-hydroxyacetamide Derivatives

The synthesis of N-benzyl-2-hydroxyacetamide derivatives can be approached through several strategic routes. The choice of pathway often depends on the desired stereochemistry and the nature of the substituents to be incorporated. A common and efficient method involves the coupling of a suitable carboxylic acid precursor with benzylamine.

General Synthetic Scheme

A prevalent synthetic strategy commences with mandelic acid or its derivatives, which possess the core α-hydroxy acid structure.[5][6] The carboxylic acid is first activated, often by conversion to an acid chloride or through the use of coupling agents, followed by amidation with the appropriately substituted benzylamine.

General_Synthetic_Scheme Mandelic_Acid Substituted Mandelic Acid Acid_Chloride Acid Chloride Intermediate Mandelic_Acid->Acid_Chloride SOCl₂ or (COCl)₂ Amide N-Benzyl-2-hydroxyacetamide Derivative Acid_Chloride->Amide Benzylamine, Base Benzylamine Substituted Benzylamine Benzylamine->Amide

Caption: General synthetic route to N-benzyl-2-hydroxyacetamide derivatives.

Protocol 1: Synthesis of N-Benzyl-2-hydroxy-2-phenylacetamide from Mandelic Acid

This protocol describes a fundamental synthesis of the parent compound in this class.

Materials:

  • (±)-Mandelic acid

  • Thionyl chloride (SOCl₂)

  • Benzylamine

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Acid Chloride Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend (±)-mandelic acid (1.0 eq) in anhydrous DCM. Add thionyl chloride (1.2 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2-3 hours, or until the evolution of gas ceases and the solution becomes clear. The solvent and excess thionyl chloride are then removed under reduced pressure to yield the crude mandeloyl chloride. Causality: Thionyl chloride is a common and effective reagent for converting carboxylic acids to the more reactive acid chlorides, facilitating the subsequent amidation.

  • Amidation: Dissolve the crude mandeloyl chloride in anhydrous DCM and cool the solution to 0 °C. In a separate flask, dissolve benzylamine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM. Add the benzylamine solution dropwise to the acid chloride solution. Causality: Triethylamine acts as a base to neutralize the HCl generated during the reaction, driving the reaction to completion and preventing side reactions.

  • Work-up and Purification: After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, wash the reaction mixture sequentially with saturated aqueous NaHCO₃ solution and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure N-benzyl-2-hydroxy-2-phenylacetamide.

Biological Evaluation: Assessing Anticonvulsant Potential

The preclinical evaluation of novel compounds for anticonvulsant activity is a critical step in the drug discovery pipeline. The National Institutes of Health (NIH) Anticonvulsant Drug Development (ADD) Program has established standardized screening models that are widely used to identify and characterize the potential of new chemical entities.[7] The two primary screening models are the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test.[8][9][10]

Anticonvulsant_Screening_Workflow Synthesis Synthesis of N-Benzyl-2-hydroxyacetamide Derivatives Purification Purification and Characterization Synthesis->Purification Screening Initial Anticonvulsant Screening Purification->Screening MES Maximal Electroshock (MES) Test Screening->MES scPTZ Subcutaneous Pentylenetetrazole (scPTZ) Test Screening->scPTZ Neurotoxicity Neurotoxicity Assessment (Rotarod Test) Screening->Neurotoxicity Quantitative Quantitative Evaluation (ED₅₀, TD₅₀) MES->Quantitative scPTZ->Quantitative Neurotoxicity->Quantitative SAR Structure-Activity Relationship (SAR) Analysis Quantitative->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: Workflow for the discovery and development of anticonvulsant drugs.

Protocol 2: Maximal Electroshock (MES) Seizure Model

The MES test is a well-validated model for identifying compounds effective against generalized tonic-clonic seizures.[7][8][9] The test measures the ability of a compound to prevent the tonic hindlimb extension phase of a maximal seizure induced by an electrical stimulus.

Animals:

  • Male Swiss mice (or other appropriate rodent strain), 18-25 g

Procedure:

  • Compound Administration: Administer the test compound intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group (e.g., saline or a suitable solvent) and a positive control group (e.g., phenytoin) should be included.

  • Time to Peak Effect: The test is conducted at the predetermined time of peak effect of the drug.

  • Seizure Induction: An electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s) is delivered via corneal or ear-clip electrodes.

  • Observation: The mice are observed for the presence or absence of the tonic hindlimb extension. Protection is defined as the abolition of the hindlimb tonic extensor component of the seizure.

Protocol 3: Subcutaneous Pentylenetetrazole (scPTZ) Seizure Model

The scPTZ test is used to identify compounds that may be effective against absence seizures.[8][9] It assesses the ability of a drug to raise the threshold for seizures induced by the chemoconvulsant pentylenetetrazole.

Animals:

  • Male Swiss mice (or other appropriate rodent strain), 18-25 g

Procedure:

  • Compound Administration: Administer the test compound (i.p. or p.o.) at various doses, including vehicle and positive controls (e.g., ethosuximide).

  • Chemoconvulsant Injection: At the time of peak drug effect, administer a subcutaneous injection of PTZ at a dose that induces clonic seizures in >95% of control animals (e.g., 85 mg/kg).

  • Observation: Observe the animals for 30 minutes for the presence of clonic seizures lasting for at least 5 seconds. Protection is defined as the absence of such seizures.

Protocol 4: Rotarod Neurotoxicity Assay

It is crucial to assess the potential for motor impairment and other neurological deficits at doses that show anticonvulsant activity. The rotarod test is a standard method for evaluating neurotoxicity.

Animals:

  • Male Swiss mice (or other appropriate rodent strain), 18-25 g

Procedure:

  • Training: Mice are trained to remain on a rotating rod (e.g., 1-inch diameter, rotating at 6 rpm) for a set period (e.g., 1 minute) in three successive trials.

  • Compound Administration: Administer the test compound at various doses.

  • Testing: At the time of peak effect, place the mice on the rotarod and measure their ability to remain on the rod for 1 minute. Neurological deficit is indicated by the inability of the animal to maintain its balance on the rod for this duration.

Data Analysis and Interpretation

Quantitative Evaluation

The anticonvulsant activity and neurotoxicity of the synthesized compounds are quantified by determining the median effective dose (ED₅₀) and the median toxic dose (TD₅₀), respectively. These values are typically calculated using probit analysis. The protective index (PI) is then calculated as the ratio of TD₅₀ to ED₅₀ (PI = TD₅₀ / ED₅₀). A higher PI value indicates a wider margin of safety between the therapeutic and toxic doses.

CompoundMES ED₅₀ (mg/kg, i.p.)scPTZ ED₅₀ (mg/kg, i.p.)Rotarod TD₅₀ (mg/kg, i.p.)Protective Index (PI) (MES)
Example Compound A 15.2>10085.55.6
Example Compound B 8.355.149.86.0
Phenytoin (Reference) 9.5>10068.37.2
Ethosuximide (Reference) >300130>400-

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the N-benzyl-2-hydroxyacetamide scaffold has provided valuable insights into the structural features that govern anticonvulsant activity.

  • Substitution on the Benzyl Ring: The position and electronic nature of substituents on the benzyl ring can significantly impact potency. Halogen substitutions, particularly at the meta- or para-positions, have been shown to be favorable in some series.

  • Stereochemistry: The stereochemistry at the α-carbon of the acetamide moiety is often critical for activity. For many derivatives, the (R)-enantiomer exhibits significantly greater potency than the (S)-enantiomer.[3]

  • Substituents on the Acetamide Moiety: Modifications to the acetamide portion of the molecule, such as the introduction of small alkyl or alkoxy groups, can modulate both potency and the spectrum of anticonvulsant activity.[3][4] For example, N-benzyl-2-acetamido-3-methoxypropionamide has shown high potency.[3]

Conclusion and Future Directions

The N-benzyl-2-hydroxyacetamide class of compounds represents a fertile ground for the discovery of novel anticonvulsant agents. The synthetic protocols and biological evaluation methods detailed in these application notes provide a robust framework for researchers to systematically explore this chemical space. Future efforts should focus on leveraging the growing body of SAR data to design and synthesize next-generation derivatives with enhanced potency, broader spectrum of activity, and improved safety profiles. Further mechanistic studies are also warranted to fully elucidate the molecular targets of these promising compounds, which may include voltage-gated sodium channels and other ion channels or receptors involved in neuronal excitability.[11][12]

References

  • Choi, D., Stables, J. P., & Kohn, H. (1996). Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives. Journal of Medicinal Chemistry, 39(9), 1907–1916. [Link]

  • Wikipedia. (2024). Mandelic acid. [Link]

  • MDPI. (2021). Anticonvulsant Effects of Synthetic N-(3-Methoxybenzyl)oleamide and N-(3-Methoxybenzyl)linoleamide Macamides: An In Silico and In Vivo Study. [Link]

  • PrepChem.com. (n.d.). Preparation of mandelic acid (2-hydroxy-2-phenylacetic acid). [Link]

  • Choi, D., et al. (2008). Synthesis and anticonvulsant activities of N-benzyl (2R)-2-acetamido-3-oxysubstituted propionamide derivatives. Bioorganic & Medicinal Chemistry Letters, 18(15), 4373-4376. [Link]

  • Medscape. (2024). Antiepileptic Drugs: Overview, Mechanism of Action, Sodium Channel Blockers. [Link]

  • MDPI. (2021). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. [Link]

  • ResearchGate. (2008). Synthesis and anticonvulsant activities of N-benzyl (2R)-2-acetamido-3-oxysubstituted propionamide derivatives. [Link]

  • Kaminski, K., et al. (2013). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. European Journal of Medicinal Chemistry, 64, 347-354. [Link]

  • PubMed Central. (2018). Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice. [Link]

  • White, H. S., et al. (1995). The early identification of anticonvulsant activity: role of the maximal electroshock and subcutaneous pentylenetetrazol seizure models. Italian Journal of Neurological Sciences, 16(1-2), 73-77. [Link]

  • Obniska, J., et al. (2003). Amino acid derivatives with anticonvulsant activity. Acta Poloniae Pharmaceutica, 60(3), 223-231. [Link]

  • Google Patents. (1993). US5248816A - Process for making 2-hydroxymandelic acid and 2-hydroxybenzaldehydes.
  • White, H. S. (2017). Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening. Epilepsy Research, 129, 87-93. [Link]

  • Rogawski, M. A. (2020). Mechanisms of action of currently used antiseizure drugs. [Link]

  • ResearchGate. (2019). The NIH Anticonvulsant Drug Development (ADD) Program: preclinical anticonvulsant screening project. [Link]

  • ResearchGate. (2019). Approaches and opportunities in synthesis of mandelic acids. [Link]

  • Royal Society of Chemistry. (2024). Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review. [Link]

  • Semantic Scholar. (2021). Screening models for antiepileptic drugs: A Review. [Link]

  • Epilepsy Society. (n.d.). Mechanisms of action of antiepileptic drugs. [Link]

  • Longdom. (2023). Mechanisms of Anticonvulsants in Seizure Treatment. [Link]

  • YouTube. (2022). SAR of Anticonvulsants. [Link]

  • ResearchGate. (2013). Animal Models Used in the Screening of Antiepileptic Drugs. [Link]

Sources

Using n-Benzyl-2-hydroxyacetamide in antimicrobial activity screening

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: High-Throughput Screening of N-Benzyl-2-hydroxyacetamide for Novel Antimicrobial Activity

Audience: Researchers, scientists, and drug development professionals in the fields of microbiology, medicinal chemistry, and infectious diseases.

Preamble: The Imperative for Novel Antimicrobial Scaffolds

The escalating crisis of antimicrobial resistance (AMR) necessitates a departure from conventional antibiotic discovery pipelines. There is a critical need to investigate novel chemical scaffolds that can serve as starting points for the development of new therapeutics. The acetamide moiety is a versatile functional group found in numerous biologically active compounds. N-Benzyl-2-hydroxyacetamide, while historically recognized as a key intermediate in the synthesis of drugs like the anti-parasitic Benznidazole, presents an intriguing, underexplored scaffold for potential antimicrobial activity.[1] Research into its derivatives, such as N-benzyl-2,2,2-trifluoroacetamide and other N-substituted acetamides, has revealed promising antibacterial and antifungal properties, validating the core structure as a pharmacologically relevant starting point.[1][2][3][4]

This document serves as a comprehensive guide for the initial evaluation of N-Benzyl-2-hydroxyacetamide. It provides the scientific rationale, detailed experimental protocols, and data interpretation frameworks necessary for a robust primary screening campaign. Our objective is to empower researchers to systematically assess the compound's antimicrobial potential, grounded in principles of scientific integrity and reproducibility.

Compound Profile: N-Benzyl-2-hydroxyacetamide

Chemical and Physical Properties
  • IUPAC Name: N-benzyl-2-hydroxyacetamide

  • CAS Number: 19340-77-3[5]

  • Molecular Formula: C₉H₁₁NO₂[5]

  • Molecular Weight: 165.19 g/mol [5]

  • Appearance: Typically a white to off-white crystalline powder.[6]

  • Solubility: The parent compound, 2-hydroxyacetamide, is highly soluble in water.[6] The addition of the benzyl group increases lipophilicity. Therefore, N-Benzyl-2-hydroxyacetamide is expected to be soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and ethanol, and sparingly soluble in aqueous media.

Scientist's Note (Expertise): The choice of solvent for stock solution preparation is critical. DMSO is the standard for primary screening due to its ability to dissolve a wide range of organic compounds and its low toxicity to most microbial strains at concentrations typically below 1% (v/v). It is imperative to run a solvent toxicity control to ensure that any observed antimicrobial effect is due to the compound, not the vehicle.

Scientific Rationale for Screening

The decision to screen N-Benzyl-2-hydroxyacetamide is based on several converging lines of evidence:

  • Proven Bioactivity of Derivatives: Multiple studies have demonstrated that modifications to the N-benzyl-acetamide core can yield significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[2][3][4][7] This suggests the fundamental scaffold is amenable to interaction with microbial targets.

  • Structural Analogy: The acetamide group is a key feature in various established antimicrobials. The presence of both a hydrogen bond donor (-OH, -NH) and acceptor (C=O) within the molecule provides multiple points for potential interaction with enzyme active sites or other biological targets.

  • Potential for Cell Wall Inhibition: Some acetamide derivatives are known to interfere with bacterial cell wall synthesis.[8] The peptidoglycan layer, essential for bacterial survival, is a validated and high-value target for antibacterial drugs.[8]

Postulated Mechanism of Action (Hypothetical)

While the precise mechanism of N-Benzyl-2-hydroxyacetamide is unknown, a plausible hypothesis based on related structures involves the inhibition of key bacterial enzymes. One such target could be Penicillin-Binding Proteins (PBPs), which are essential for the final steps of peptidoglycan synthesis.[8] Inhibition of these enzymes disrupts cell wall integrity, leading to cell lysis and death.[8]

G cluster_0 Bacterial Cytoplasm cluster_1 Cell Membrane cluster_2 Periplasmic Space / Exterior UDP_NAG UDP-NAG UDP_NAM UDP-NAM UDP_NAG->UDP_NAM Enzymatic Steps Lipid_II Lipid II Intermediate UDP_NAM->Lipid_II Translocation Peptidoglycan Peptidoglycan Layer (Cell Wall) Lipid_II->Peptidoglycan Transglycosylation PBP Penicillin-Binding Protein (PBP) Crosslinked_PG Cross-linked Peptidoglycan Peptidoglycan->Crosslinked_PG Transpeptidation (Cross-linking) Compound N-Benzyl-2- hydroxyacetamide Compound->PBP Inhibition

Caption: Hypothetical mechanism targeting bacterial cell wall synthesis.

Experimental Design for Antimicrobial Screening

A successful screening campaign relies on a meticulously planned experimental workflow. This involves careful selection of microorganisms, preparation of reagents, and the inclusion of a comprehensive set of controls to ensure the validity of the results.

G start Start: Obtain N-Benzyl-2-hydroxyacetamide prep_stock 1. Prepare 10 mg/mL Stock Solution in 100% DMSO start->prep_stock serial_dilute 4. Perform 2-Fold Serial Dilution of Compound in 96-Well Plate prep_stock->serial_dilute select_strains 2. Select Microbial Strains (Gram+, Gram-, Fungi) prep_inoculum 3. Prepare Standardized Inoculum (0.5 McFarland) select_strains->prep_inoculum add_inoculum 5. Inoculate Wells with Bacterial/Fungal Suspension prep_inoculum->add_inoculum serial_dilute->add_inoculum controls 6. Add Controls (Positive, Negative, Vehicle) add_inoculum->controls incubate 7. Incubate Plate (e.g., 37°C for 16-20h) controls->incubate read_mic 8. Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End: Report Data read_mic->end

Caption: General workflow for MIC determination via broth microdilution.

Selection of Microbial Strains

A representative panel of microorganisms should be used to determine the spectrum of activity. This panel should include:

  • Gram-Positive Bacteria: Staphylococcus aureus (e.g., ATCC 29213), Enterococcus faecalis (e.g., ATCC 29212)

  • Gram-Negative Bacteria: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)

  • Fungi (Yeast): Candida albicans (e.g., ATCC 90028)

Rationale (Trustworthiness): Using standardized reference strains (e.g., from the American Type Culture Collection - ATCC) is crucial for inter-laboratory reproducibility and comparison with established antibiotics.

Essential Controls

Every assay plate must include the following controls to be considered valid:

  • Positive Control (Growth Control): Microorganism + Culture medium. (Should show robust growth).

  • Negative Control (Sterility Control): Culture medium only. (Should remain clear).

  • Vehicle Control (Solvent Toxicity): Microorganism + Culture medium + highest concentration of DMSO used in the assay. (Should show growth comparable to the positive control).

  • Reference Antibiotic Control: Microorganism + Culture medium + a standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi). (Serves as a benchmark for assay performance).

Detailed Protocol: Broth Microdilution for MIC Determination

This method is the gold standard for quantitative assessment of antimicrobial activity and is recommended for primary screening.[9]

Materials
  • N-Benzyl-2-hydroxyacetamide

  • Dimethyl Sulfoxide (DMSO), sterile

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 Medium for fungi

  • Sterile 96-well flat-bottom microtiter plates

  • Selected microbial strains

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Multichannel pipette

  • Sterile pipette tips and reagent reservoirs

  • Incubator (37°C for bacteria, 35°C for fungi)

Step-by-Step Procedure
  • Preparation of Compound Stock:

    • Accurately weigh N-Benzyl-2-hydroxyacetamide and dissolve in 100% DMSO to create a stock solution of 10 mg/mL.

    • Rationale: A high-concentration stock minimizes the final volume of DMSO added to the assay wells.

  • Preparation of Bacterial/Fungal Inoculum:

    • From a fresh agar plate (18-24h growth), select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (corresponds to approx. 1.5 x 10⁸ CFU/mL).[10]

    • Perform a final dilution of this standardized suspension into the appropriate culture medium (CAMHB or RPMI) to achieve a target concentration of 5 x 10⁵ CFU/mL.

    • Rationale: Standardizing the inoculum density is the most critical variable for ensuring the reproducibility of MIC results.

  • Plate Preparation and Serial Dilution:

    • Dispense 50 µL of the appropriate sterile broth into wells 2 through 12 of a 96-well plate.

    • Prepare an intermediate dilution of the compound stock solution in broth. For a final starting concentration of 128 µg/mL, add 5.12 µL of the 10 mg/mL stock to 195 µL of broth.

    • Add 100 µL of this intermediate dilution to well 1.

    • Using a multichannel pipette, transfer 50 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.

    • Continue this 2-fold serial dilution from well 2 to well 10. Discard 50 µL from well 10.

    • Result: Wells 1-10 now contain 50 µL of compound at concentrations ranging from 128 µg/mL to 0.25 µg/mL (pre-inoculation).

    • Controls: Well 11 will be the vehicle control. Well 12 will be the positive (growth) control.

  • Inoculation:

    • Add 50 µL of the final standardized inoculum (from step 2) to wells 1 through 11. Do not add inoculum to the negative control wells.

    • Result: The total volume in each test well is now 100 µL. The compound concentrations and the inoculum density are now at their final target values. The final DMSO concentration in the highest concentration well is approximately 0.64%.

  • Incubation:

    • Seal the plate (e.g., with an adhesive film) to prevent evaporation.

    • Incubate for 16-20 hours at the appropriate temperature.

  • Reading the MIC:

    • Following incubation, place the plate on a reading stand.

    • Visually inspect the wells for turbidity (a sign of microbial growth).

    • The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of N-Benzyl-2-hydroxyacetamide that completely inhibits visible growth of the microorganism.[9]

Data Presentation and Interpretation

Results should be recorded systematically to allow for easy comparison across different microorganisms.

Quantitative Data Summary
Test MicroorganismGram StainCompound Concentration Range (µg/mL)MIC of N-Benzyl-2-hydroxyacetamide (µg/mL) MIC of Reference Antibiotic (µg/mL)
Staphylococcus aureusPositive0.125 - 128[Insert Data][Insert Ciprofloxacin/Vancomycin Data]
Escherichia coliNegative0.125 - 128[Insert Data][Insert Ciprofloxacin Data]
Pseudomonas aeruginosaNegative0.125 - 128[Insert Data][Insert Ciprofloxacin Data]
Candida albicansN/A (Fungus)0.125 - 128[Insert Data][Insert Fluconazole Data]
Interpretation Guidelines
  • Validate the Assay: First, check the controls. The positive control must be turbid, and the negative and vehicle controls must be clear. The MIC of the reference antibiotic should fall within its expected quality control range.

  • Assess Potency: The MIC value is inversely proportional to potency. While there are no universal breakpoints for novel compounds, a general framework for interpretation is:

    • Potent Activity: MIC ≤ 8 µg/mL

    • Moderate Activity: MIC > 8 to 64 µg/mL

    • Weak/No Activity: MIC > 64 µg/mL

  • Determine Spectrum: Analyze the activity across the panel. Is the compound broad-spectrum (active against both Gram-positive and Gram-negative bacteria) or narrow-spectrum? Does it possess antifungal activity?

Conclusion and Future Directions

This application note provides a robust framework for the initial antimicrobial screening of N-Benzyl-2-hydroxyacetamide. A definitive finding of potent activity (low MIC value) against one or more strains is a significant result that warrants further investigation. Subsequent steps in the drug discovery cascade should include:

  • Cytotoxicity Assays: Evaluating the compound's toxicity against mammalian cell lines to determine its therapeutic index.

  • Time-Kill Kinetic Assays: To determine if the compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).

  • Mechanism of Action Studies: Employing biochemical and genetic assays to elucidate the specific molecular target.

  • Screening Against Resistant Strains: Testing the compound against clinical isolates, such as Methicillin-resistant Staphylococcus aureus (MRSA), to assess its potential for overcoming existing resistance mechanisms.

The systematic application of these protocols will generate high-quality, reproducible data, forming a solid foundation for any subsequent medicinal chemistry and drug development efforts centered on the N-benzyl-acetamide scaffold.

References

  • ResearchGate. Antimicrobial activity of N-benzyl-2,2,2-trifluoroacetamide using...[Link]

  • ResearchGate. Antimicrobial, antioxidant, cytotoxic and molecular docking properties of N-benzyl-2,2,2-trifluoroacetamide.[Link]

  • National Institutes of Health (NIH). Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies - PMC.[Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. 2-Hydroxyacetamide: Synthesis, Properties, and Industrial Applications.[Link]

  • PrepChem.com. Synthesis of N-benzyl acetamide.[Link]

  • National Institutes of Health (NIH). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes.[Link]

  • PubMed. Antimicrobial and inhibitory enzyme activity of N-(benzyl) and quaternary N-(benzyl) chitosan derivatives on plant pathogens.[Link]

  • National Institutes of Health (NIH). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis - PMC.[Link]

  • Google Patents. CN104529814A - Method for synthesizing N-benzylhydroxylamine hydrochloride.
  • National Institutes of Health (NIH). Editorial: Antibacterial effects and mode of action of new active substances against drug resistant pathogenic bacteria.[Link]

  • National Institutes of Health (NIH). Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives - PMC.[Link]

  • MDPI. Breakthrough Advances in Beta-Lactamase Inhibitors: New Synthesized Compounds and Mechanisms of Action Against Drug-Resistant Bacteria.[Link]

  • ResearchGate. Synthesis of (benzimidazol-2-yl)thio-N-hydroxyacetamide derivatives (6).[Link]

  • National Institutes of Health (NIH). Antimicrobial Peptides—Mechanisms of Action, Antimicrobial Effects and Clinical Applications - PMC.[Link]

  • ResearchGate. Screening for Novel Antimicrobial Activity/Compounds in the Pharmaceutical Industry | Request PDF.[Link]

  • MDPI. The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies.[Link]

  • National Institutes of Health (NIH). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods - PMC.[Link]

Sources

Application Note: A Multi-technique Approach for the Comprehensive Characterization of n-Benzyl-2-hydroxyacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed guide for the analytical characterization of n-Benzyl-2-hydroxyacetamide (CAS No. 19340-77-3), a key organic intermediate. Ensuring the identity, purity, and stability of such compounds is critical in research and development, particularly in the pharmaceutical and fine chemical industries where related structures have shown biological activity.[1] This guide outlines a suite of orthogonal analytical techniques—High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Thermal Analysis (DSC/TGA)—to provide a comprehensive quality assessment. The protocols herein are designed for researchers, scientists, and quality control analysts, offering not just step-by-step instructions but also the scientific rationale behind the methodological choices.

Introduction: The Need for Rigorous Characterization

n-Benzyl-2-hydroxyacetamide (C₉H₁₁NO₂) is an amide derivative whose structural motifs are present in various biologically active molecules. The reliable synthesis and application of this compound necessitate a robust analytical framework to confirm its chemical identity, quantify its purity, and understand its physical properties. An integrated analytical approach, leveraging multiple techniques, provides a self-validating system where the results from one method corroborate the findings of another. This multi-faceted characterization is indispensable for regulatory compliance, ensuring reproducibility in downstream applications, and forming a stable foundation for further drug development efforts.

The following sections detail the principles and protocols for the essential analytical methods required for a complete characterization profile of n-Benzyl-2-hydroxyacetamide.

G cluster_input Sample Preparation cluster_analysis Analytical Workflow cluster_output Data Interpretation & Reporting Compound n-Benzyl-2-hydroxyacetamide (Synthesized or Received Batch) HPLC HPLC-UV (Purity & Quantification) Compound->HPLC LCMS LC-MS (Identity Confirmation) Compound->LCMS NMR NMR (¹H & ¹³C) (Structural Elucidation) Compound->NMR FTIR FTIR (Functional Groups) Compound->FTIR Thermal DSC / TGA (Thermal Properties) Compound->Thermal Purity Purity Assay (%) HPLC->Purity Identity Structural Confirmation LCMS->Identity NMR->Identity FTIR->Identity Properties Physicochemical Profile Thermal->Properties Report Certificate of Analysis (CoA) Purity->Report Identity->Report Properties->Report

Figure 1: Integrated workflow for the comprehensive characterization of n-Benzyl-2-hydroxyacetamide.

Chromatographic Analysis for Purity and Identity

Chromatographic methods are paramount for separating the target compound from impurities, starting materials, and by-products. A combination of HPLC with UV detection for quantification and LC-MS for definitive identification provides a powerful and reliable assessment of sample purity.

High-Performance Liquid Chromatography (HPLC)

Principle & Rationale: Reversed-phase HPLC (RP-HPLC) is the method of choice for moderately polar organic molecules like n-Benzyl-2-hydroxyacetamide. The nonpolar stationary phase (e.g., C18) retains the analyte, which is then eluted by a polar mobile phase. The composition of the mobile phase is optimized to achieve a sharp, symmetrical peak with a reasonable retention time, allowing for clear separation from potential impurities. The use of formic acid in the mobile phase is a common practice that improves peak shape and ensures compatibility with mass spectrometry detectors.[2][3]

Experimental Protocol: RP-HPLC for Purity Analysis

  • Sample Preparation: Accurately weigh and dissolve 10 mg of n-Benzyl-2-hydroxyacetamide in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL using the same diluent.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector is sufficient.

  • Chromatographic Conditions: The parameters below are a robust starting point and should be validated for the specific instrument and column used.

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µmStandard reversed-phase column offering good resolution and efficiency.
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileProvides good peak shape and is MS-compatible.[2][3]
Gradient 0-2 min: 30% B2-15 min: 30% to 80% B15-17 min: 80% B17-18 min: 80% to 30% B18-25 min: 30% BA gradient elution ensures that both polar and non-polar impurities are eluted and resolved.
Flow Rate 1.0 mL/minTypical analytical flow rate for a 4.6 mm ID column.
Column Temp. 30 °CMaintains consistent retention times and improves peak symmetry.
Detection UV at 254 nmThe benzyl group provides strong UV absorbance at this wavelength.
Injection Vol. 10 µLStandard volume for analytical injections.

Data Interpretation:

  • A successful separation will yield a sharp, single major peak for n-Benzyl-2-hydroxyacetamide.[2]

  • Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • The retention time serves as a qualitative identifier under consistent conditions.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Principle & Rationale: Coupling HPLC to a mass spectrometer provides unambiguous molecular weight confirmation. As the analyte elutes from the column, it is ionized (typically via Electrospray Ionization, ESI) and its mass-to-charge ratio (m/z) is determined. This provides a much higher degree of certainty for peak identification than UV detection alone.

Protocol: The same HPLC conditions as above can be used. The eluent is directed into the MS source.

MS Parameters:

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Mass Range 50 - 500 Da
Capillary Voltage 3.5 kV
Drying Gas Temp. 300 °C

Expected Results: The molecular formula of n-Benzyl-2-hydroxyacetamide is C₉H₁₁NO₂. The expected monoisotopic mass is approximately 165.08 g/mol . In positive ESI mode, the primary ion observed should be the protonated molecule [M+H]⁺ at an m/z of ~166.09. The sodium adduct [M+Na]⁺ at m/z ~188.07 may also be observed.[4]

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods probe the molecular structure at the atomic and functional group level, providing the definitive evidence of chemical identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle & Rationale: NMR spectroscopy is the most powerful technique for elucidating the precise structure of an organic molecule. ¹H NMR provides information about the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR details the carbon skeleton. Together, they can confirm the complete structure of n-Benzyl-2-hydroxyacetamide.

Protocol:

  • Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire standard ¹H, ¹³C, and optionally 2D correlation spectra (e.g., COSY, HSQC).

Expected Spectral Data (in CDCl₃): [4]

Assignment¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Multiplicity / Integration
Aromatic CH7.27-7.19~137, 128, 127Multiplet, 5H
Amide NH6.65-Broad Singlet, 1H
Benzyl CH₂-N4.43~43Doublet, 2H
Hydroxy CH₂-C=O4.09~61Singlet, 2H
Amide C=O-~172-
Hydroxyl OHVariable-Broad Singlet, 1H

Causality: The chemical shifts are highly diagnostic. The aromatic protons appear between 7-8 ppm. The methylene protons adjacent to the electronegative nitrogen and carbonyl groups are shifted downfield. The broadness of the NH and OH signals is due to chemical exchange and quadrupole effects. These specific signals, when integrated and analyzed for their coupling patterns, provide a unique fingerprint of the molecule.[4][5]

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle & Rationale: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. It is a rapid and effective method to confirm the presence of key groups like hydroxyl (O-H), amide (N-H, C=O), and the aromatic ring.

Protocol:

  • Sample Preparation: The sample can be analyzed neat as a solid using an Attenuated Total Reflectance (ATR) accessory, or prepared as a KBr pellet.

  • Data Acquisition: Scan the sample over the mid-infrared range (4000-400 cm⁻¹).

Expected Characteristic Absorption Bands:

Wavenumber (cm⁻¹)VibrationFunctional Group
~3300 (broad)O-H StretchHydroxyl
~3280N-H StretchAmide
~3030C-H StretchAromatic
~1640C=O StretchAmide I Band
~1550N-H Bend / C-N StretchAmide II Band

Interpretation: The presence of a strong, broad band around 3300 cm⁻¹ confirms the hydroxyl group. The distinct amide I (C=O) and amide II (N-H) bands are definitive evidence of the amide functionality.[6][7]

G cluster_data Observed Analytical Data cluster_conclusion Derived Conclusions Data_HPLC HPLC: Main Peak >99% Conclusion_Purity High Purity Confirmed Data_HPLC->Conclusion_Purity quantifies purity Data_MS MS: m/z = 166.09 [M+H]⁺ Conclusion_Identity Identity Confirmed as n-Benzyl-2-hydroxyacetamide Data_MS->Conclusion_Identity confirms mass Data_NMR NMR: Correct shifts & integrations Data_NMR->Conclusion_Identity elucidates structure Data_FTIR FTIR: O-H, N-H, C=O bands present Data_FTIR->Conclusion_Identity confirms functional groups

Figure 2: Logical flow from analytical data to confirmed sample identity and purity.

Thermal Analysis for Physicochemical Properties

Thermal analysis techniques measure changes in a material's physical properties as a function of temperature. They are crucial for determining melting point, thermal stability, and decomposition profiles.[8]

Differential Scanning Calorimetry (DSC)

Principle & Rationale: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference. It is used to detect thermal transitions like melting. The melting point is a critical physical constant that serves as an indicator of purity; impurities typically depress and broaden the melting endotherm.

Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it.

  • Instrumentation: A calibrated DSC instrument.

  • Method: Heat the sample from 25 °C to 200 °C at a rate of 10 °C/min under a nitrogen atmosphere.[9]

Expected Results: n-Benzyl-2-hydroxyacetamide is reported to have a melting point of 98-99 °C.[4] The DSC thermogram should show a sharp endothermic peak with an onset temperature in this range. A sharp peak indicates high purity.

Thermogravimetric Analysis (TGA)

Principle & Rationale: TGA measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability and decomposition temperature of the compound. This information is vital for understanding handling and storage limitations.[10]

Protocol:

  • Sample Preparation: Place 5-10 mg of the sample into a TGA pan.

  • Instrumentation: A calibrated TGA instrument.

  • Method: Heat the sample from 25 °C to 600 °C at a rate of 10 °C/min under a nitrogen atmosphere.

Expected Results: The TGA curve will show a stable baseline (no mass loss) until the onset of thermal decomposition. The temperature at which significant mass loss begins is the decomposition temperature. For a pure, non-hydrated sample, there should be no significant mass loss before the melting point.

Conclusion

The combination of chromatographic, spectroscopic, and thermal analysis techniques provides a comprehensive and reliable characterization of n-Benzyl-2-hydroxyacetamide. HPLC-UV confirms purity, LC-MS and high-resolution NMR establish unequivocal structural identity, FTIR verifies the presence of key functional groups, and DSC/TGA define critical thermal properties. Adherence to these protocols ensures that researchers and developers can proceed with confidence in the quality and integrity of their material, forming a solid basis for any subsequent application.

References

  • N-Benzylacetamide | SIELC Technologies. (2018). SIELC Technologies. [Link]

  • A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. (n.d.). National Institutes of Health. [Link]

  • 2‑Benzhydrylsulfinyl‑N‑hydroxyacetamide‑Na extracted from fig. (n.d.). ResearchGate. [Link]

  • Stability-Indicating HPLC-DAD Method for the Determination of Granisetron Hydrochloride in Its Pharmaceutical Preparations. (n.d.). [Link]

  • A broadly applicable cross-linker for aliphatic polymers containing C–H bonds. (n.d.). UVicSPACE. [Link]

  • Synthesis and characterization of novel 2-(2-benzyl-1H-benzo[d]imidazol-1-yl) acetohydrazone derivatives as antibacterial agents. (n.d.). ResearchGate. [Link]

  • Synthesis of N-benzyl acetamide. (n.d.). PrepChem.com. [Link]

  • Supplementary Info for RSC adv. after corrections. (n.d.). The Royal Society of Chemistry. [Link]

  • Figure S7. FTIR spectrum of N-(2-methoxybenzyl)-2-phenylacetamide (2). (n.d.). ResearchGate. [Link]

  • Synthesis and characterization of N-alkyl hydroxyacetamides. (n.d.). ResearchGate. [Link]

  • (a) DSC thermograms and (b) TGA analysis under N2 gas (non‐oxidative... (n.d.). ResearchGate. [Link]

  • Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. (n.d.). TA Instruments. [Link]

  • (PDF) A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. (n.d.). ResearchGate. [Link]

  • Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. (2023). Springer. [Link]

  • Is it possible to identify hemiacetal molecule by GC-MS? (2015). ResearchGate. [Link]

  • FTIR spectra of: (a and a ) benzylsulfamide; (b and b ) N-(benzyl)-N -( tert butoxycarbonyl)sulfamide treated at 115 C in helium flow. (n.d.). ResearchGate. [Link]

  • Turning up the heat: thermal analysis for biotherapeutics. (n.d.). Drug Discovery News. [Link]

  • Analysis of Extractable/Leachable Compounds from Generic Liquid Drug Formulations Using GC/MSD Systems. (n.d.). Agilent. [Link]

  • ¹H-NMR and ¹³C-NMR of 2-benzhydrylsulfinyl-N-hydroxyacetamide-Na. a... (n.d.). ResearchGate. [Link]

  • FTIR analysis for pure components of benzyl benzoate and NNDMF. (n.d.). ResearchGate. [Link]

  • Analysis of Polymer Extracts by Gas Chromatography-High Resolution Time-of-Flight Mass Spectrometry With Electron and Chemical Ionization. (n.d.). LECO Corporation. [Link]

  • Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. (2024). [Link]

  • GCMS and LCMS/MS Based Analysis for the Identification and Characterization of Bioactive Metabolites of Seaweed Kappaphycus stri. (n.d.). [Link]

  • 1D AND 2D NMR STUDIES OF BENZYL O–VANILLIN. (n.d.). EPrints USM. [Link]

  • N-Benzyl-N-(2-hydroxyethyl)-2-(oxazolidin-2-on-3-yl)-2-phenylacetamide. (n.d.). MDPI. [Link]

  • Novel N-benzyl-2-oxo-1,2-dihydrofuro [3,4-d]pyrimidine-3(4H). (n.d.). National Institutes of Health. [Link]

Sources

Application Notes and Protocols for n-Benzyl-2-hydroxyacetamide in Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Cytotoxic Potential of n-Benzyl-2-hydroxyacetamide

n-Benzyl-2-hydroxyacetamide belongs to the broader class of hydroxyacetamide derivatives, which have garnered significant interest in oncological research for their potential as antiproliferative agents.[1] While direct studies on n-Benzyl-2-hydroxyacetamide are emerging, related compounds have demonstrated notable cytotoxic effects across various cancer cell lines.[1][2] This has spurred further investigation into the mechanisms by which these compounds induce cell death, making robust and reproducible cytotoxicity assays paramount.

A notable analogue, 2-Benzhydrylsulfinyl-N-hydroxyacetamide-Na, has been shown to suppress cancer cell proliferation and induce apoptosis through a mitochondrial-mediated pathway involving the activation of p53 and caspase-8.[2] Such findings underscore the importance of a multi-faceted approach to evaluating the cytotoxic profile of n-Benzyl-2-hydroxyacetamide, encompassing assays that probe cell viability, membrane integrity, and the molecular hallmarks of apoptosis.

This comprehensive guide provides researchers, scientists, and drug development professionals with detailed protocols for a suite of standard cytotoxicity assays. The methodologies are presented to be readily adaptable for the evaluation of n-Benzyl-2-hydroxyacetamide, enabling a thorough characterization of its dose-dependent effects on cell viability and the elucidation of its mechanism of action.

I. Assessment of Cell Viability: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone of cytotoxicity testing, providing a quantitative measure of metabolically active cells.[3][4] The assay hinges on the principle that mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals.[4][5] The subsequent solubilization of these crystals allows for their colorimetric quantification, where the absorbance is directly proportional to the number of viable cells.

Core Principles of the MTT Assay

The conversion of MTT to formazan is an indicator of cellular metabolic activity and, by extension, cell viability. A decrease in the rate of formazan production in treated cells compared to untreated controls signifies a reduction in cell viability, which can be attributed to either cytotoxic (cell death) or cytostatic (inhibition of proliferation) effects of the test compound.

Experimental Workflow: MTT Assay```dot

MTT_Workflow cluster_prep Phase 1: Cell Preparation cluster_treatment Phase 2: Compound Treatment cluster_assay Phase 3: MTT Assay cell_seeding Seed cells in a 96-well plate (1,000-100,000 cells/well) incubation1 Incubate for 24 hours (37°C, 5% CO2) cell_seeding->incubation1 add_compound Add varying concentrations of n-Benzyl-2-hydroxyacetamide incubation1->add_compound incubation2 Incubate for desired duration (e.g., 24, 48, 72 hours) add_compound->incubation2 add_mtt Add MTT reagent (0.5 mg/mL final concentration) incubation2->add_mtt incubation3 Incubate for 2-4 hours add_mtt->incubation3 solubilize Add solubilization agent (e.g., DMSO) incubation3->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance

Caption: Workflow for assessing cytotoxicity using the LDH assay.

Detailed Protocol: LDH Assay

[6][7][8]

  • Cell Seeding and Treatment:

    • Follow the same procedure for cell seeding and treatment with n-Benzyl-2-hydroxyacetamide as described in the MTT assay protocol.

    • It is crucial to include the following controls:

      • Background Control: Medium only.

      • Untreated Control: Cells treated with the vehicle solvent.

      • Maximum LDH Release Control: Untreated cells lysed with a lysis buffer (provided in most commercial kits) 30 minutes before the end of the incubation period.

  • Collection of Supernatant:

    • After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a mixture of a catalyst and a dye solution).

    • Add 50 µL of the reaction mixture to each well containing the supernatant.

    • Incubate the plate at room temperature for 20-30 minutes, protected from light.

  • Stopping the Reaction and Measuring Absorbance:

    • Add 50 µL of a stop solution (often provided in the kit) to each well.

    • Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm is often used for background subtraction.

Data Analysis and Interpretation

The percentage of cytotoxicity is calculated as follows:

% Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

Where:

  • Experimental LDH Release: Absorbance from treated cells.

  • Spontaneous LDH Release: Absorbance from untreated cells.

  • Maximum LDH Release: Absorbance from lysed cells.

ParameterDescription
Spontaneous Release The baseline level of LDH released from untreated, healthy cells.
Maximum Release The total amount of LDH released from lysed cells, representing 100% cytotoxicity.
% Cytotoxicity The percentage of cells that have undergone membrane damage.

III. Detection of Apoptosis: The Annexin V-FITC Assay

The Annexin V-FITC assay is a widely used method for detecting one of the earliest events in apoptosis: the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. [9]

Principle of the Annexin V-FITC Assay

Annexin V is a calcium-dependent protein with a high affinity for PS. [10]In this assay, Annexin V is conjugated to a fluorophore, typically fluorescein isothiocyanate (FITC). When incubated with cells, the Annexin V-FITC conjugate binds to the exposed PS on the surface of apoptotic cells. Propidium iodide (PI), a fluorescent nucleic acid stain, is often used concurrently. [11][12]PI is membrane-impermeable and therefore excluded from live and early apoptotic cells, but it can enter and stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost. [10][11]This dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.

Experimental Workflow: Annexin V-FITC Assay

AnnexinV_Workflow cluster_prep Phase 1: Cell Prep & Treatment cluster_staining Phase 2: Staining cluster_analysis Phase 3: Analysis cell_seeding Seed and treat cells with n-Benzyl-2-hydroxyacetamide harvest_cells Harvest and wash cells cell_seeding->harvest_cells resuspend Resuspend in Binding Buffer harvest_cells->resuspend add_stains Add Annexin V-FITC and PI resuspend->add_stains incubation Incubate for 15 minutes (room temp, dark) add_stains->incubation analyze Analyze by flow cytometry incubation->analyze

Caption: Workflow for detecting apoptosis using the Annexin V-FITC assay.

Detailed Protocol: Annexin V-FITC Assay

[9][11][12]

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates or T-25 flasks and treat with various concentrations of n-Benzyl-2-hydroxyacetamide for the desired time.

  • Cell Harvesting and Washing:

    • Adherent cells: Gently trypsinize the cells, collect them, and wash them twice with ice-cold PBS.

    • Suspension cells: Collect the cells by centrifugation and wash them twice with ice-cold PBS.

  • Staining:

    • Centrifuge the washed cells at 300 x g for 5 minutes and discard the supernatant.

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour of staining. FITC is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.

Data Analysis and Interpretation

The flow cytometry data will generate a dot plot that can be divided into four quadrants:

QuadrantAnnexin V-FITCPropidium IodideCell Population
Lower Left (Q4) NegativeNegativeLive cells
Lower Right (Q3) PositiveNegativeEarly apoptotic cells
Upper Right (Q2) PositivePositiveLate apoptotic/necrotic cells
Upper Left (Q1) NegativePositiveNecrotic cells

The percentage of cells in each quadrant provides a quantitative measure of the apoptotic and necrotic effects of n-Benzyl-2-hydroxyacetamide.

IV. Elucidating the Mechanism of Action: Caspase Activation

The cytotoxic activity of related hydroxyacetamide derivatives has been linked to the activation of the caspase cascade, a key molecular pathway in apoptosis. [2][13]Specifically, the involvement of initiator caspases like caspase-8 and caspase-9, and executioner caspases like caspase-3, is of significant interest. [2][14]

The Role of Caspases in Apoptosis

Apoptosis can be initiated through two primary pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. [15]The extrinsic pathway typically involves the activation of caspase-8, while the intrinsic pathway is characterized by the release of cytochrome c from the mitochondria and the subsequent activation of caspase-9. [16][17]Both pathways converge on the activation of executioner caspases, such as caspase-3, which then cleave a variety of cellular substrates, leading to the morphological and biochemical changes characteristic of apoptosis. [14]

Potential Signaling Pathway for Hydroxyacetamide Derivatives

Apoptosis_Pathway cluster_stimulus External Stimulus cluster_upstream Upstream Signaling cluster_mitochondria Mitochondrial Events cluster_caspase Caspase Cascade Compound n-Benzyl-2-hydroxyacetamide p53 p53 Activation Compound->p53 Casp8 Caspase-8 Activation Compound->Casp8 Direct or Indirect Activation Bax Bax Upregulation p53->Bax Bcl2 Bcl-2 Downregulation p53->Bcl2 Mito Mitochondrial Membrane Perturbation Bax->Mito Bcl2->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: A proposed signaling pathway for apoptosis induction by n-Benzyl-2-hydroxyacetamide, based on related compounds.

This proposed pathway, informed by studies on 2-Benzhydrylsulfinyl-N-hydroxyacetamide-Na, suggests that n-Benzyl-2-hydroxyacetamide may induce apoptosis by activating p53, which in turn modulates the expression of Bcl-2 family proteins to promote mitochondrial membrane permeabilization. [2]This leads to the release of cytochrome c and the activation of the intrinsic caspase cascade (caspase-9 and -3). [16][18]Additionally, the activation of caspase-8 suggests a potential crosstalk with or independent activation of the extrinsic pathway. [2]

V. Concluding Remarks and Future Directions

The protocols detailed in this guide provide a robust framework for the comprehensive cytotoxic evaluation of n-Benzyl-2-hydroxyacetamide. By employing a combination of MTT, LDH, and Annexin V-FITC assays, researchers can obtain a detailed profile of the compound's effects on cell viability, membrane integrity, and the induction of apoptosis.

It is imperative to recognize that the optimal experimental conditions, including cell seeding density, compound concentrations, and incubation times, will be cell-line dependent and require empirical determination. Further investigation into the molecular mechanisms, such as the activation of specific caspases and the modulation of apoptosis-related proteins, will be crucial in fully elucidating the therapeutic potential of n-Benzyl-2-hydroxyacetamide.

References

  • Al-Marjani, M. F., Kadhum, H. A., & Al-Shuhaib, M. B. S. (2022). 2-Benzhydrylsulfinyl-N-hydroxyacetamide-Na extracted from fig as a novel cytotoxic and apoptosis inducer in SKOV-3 and AMJ-13 cell lines via P53 and caspase-8 pathway. Molecular Biology Reports, 49(10), 9579-9593. [Link]

  • Çalışkan, B., & Çavuşoğlu, B. (2021). Novel N-benzyl-2-oxo-1,2-dihydrofuro [3,4-d]pyrimidine-3(4H)-carboxamide: Synthesis, molecular structure, spectroscopic (FTIR and NMR), HOMO-LUMO, molecular docking and anticancer studies. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(3), 859-872. [Link]

  • ResearchGate. (n.d.). Effect of 2-benzhydrylsulfinyl-N-hydroxyacetamide-Na on mitochondrial... [Image]. Retrieved from [Link]

  • ResearchGate. (n.d.). 2‑Benzhydrylsulfinyl‑N‑hydroxyacetamide‑Na extracted from fig as a novel cytotoxic and apoptosis inducer in SKOV‑3 and AMJ‑13 cell lines via P53 and caspase‑8 pathway. Retrieved from [Link]

  • Patel, F., et al. (2016). Design, synthesis and antiproliferative activity of hydroxyacetamide derivatives against HeLa cervical carcinoma cell and breast cancer cell line. Tropical Journal of Pharmaceutical Research, 15(7), 1401-1412. [Link]

  • Rashid, U., et al. (2017). Antimicrobial, antioxidant, cytotoxic and molecular docking properties of N-benzyl-2,2,2-trifluoroacetamide. Journal of the Serbian Chemical Society, 82(9), 999-1011. [Link]

  • Al-Sultani, K. H., et al. (2022). Design, Synthesis, in silico Study and Preliminary Cytotoxic Evaluation of New N-(Benzimidazol-2-yl-methyl) Benzamide Derivatives as Possible Tyrosine Kinase Inhibitors. Pharmakeftiki, 34(2), 114-131. [Link]

  • ResearchGate. (n.d.). Synthesis of (benzimidazol-2-yl)thio-N-hydroxyacetamide derivatives (6). [Image]. Retrieved from [Link]

  • Fulda, S., & Debatin, K. M. (2006). Caspase activation in cancer therapy. In Madame Curie Bioscience Database. Landes Bioscience. [Link]

  • Susin, S. A., et al. (1999). Mitochondrial release of caspase-2 and -9 during the apoptotic process. The Journal of experimental medicine, 189(2), 381–394. [Link]

  • Strober, W. (2011). A simple protocol for using a LDH-based cytotoxicity assay to assess the effects of death and growth inhibition at the same time. Current protocols in immunology, Appendix 3, Appendix 3T. [Link]

  • Chen, L., et al. (2005). Mechanism of apoptosis induction by inhibition of the anti-apoptotic BCL-2 proteins. Proceedings of the National Academy of Sciences of the United States of America, 102(51), 18491–18496. [Link]

  • Pop, C., & Salvesen, G. S. (2009). Caspase-9 activation of procaspase-3 but not procaspase-6 is based both on local context of cleavage site motifs and on sequence. The Journal of biological chemistry, 284(14), 8934–8942. [Link]

  • OZ Biosciences. (n.d.). LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. Retrieved from [Link]

  • Dojindo Molecular Technologies, Inc. (2018). Annexin V, FITC Apoptosis Detection Kit Technical Manual. Retrieved from [Link]

  • Hsieh, M. J., et al. (2021). Induction of Apoptotic Cell Death in Non-Small-Cell Lung Cancer Cells by MP28 Peptide Derived from Bryopsis plumosa. Marine drugs, 19(11), 609. [Link]

  • Finiuk, N. S., et al. (2019). Apoptosis induction in human leukemia cells by novel 2-amino-5-benzylthiazole derivatives. The Ukrainian Biochemical Journal, 91(2), 66-75. [Link]

  • Cregan, S. P., et al. (2004). Caspase-2 activation in neural stem cells undergoing oxidative stress-induced apoptosis. The European journal of neuroscience, 20(1), 16-26. [Link]

  • CLYTE Technologies. (n.d.). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

Sources

Probing the Pharmacophore: A Guide to Molecular Docking Studies of n-Benzyl-2-hydroxyacetamide Analogs as Histone Deacetylase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Therapeutic Potential of n-Benzyl-2-hydroxyacetamide Analogs

The n-Benzyl-2-hydroxyacetamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. Analogs derived from this scaffold have demonstrated a range of biological activities, with a particularly strong emergence as inhibitors of histone deacetylases (HDACs). HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by catalyzing the removal of acetyl groups from the lysine residues of histones.[1] This deacetylation leads to a more compact chromatin structure, restricting the access of transcription factors to DNA and thereby silencing gene expression.[1]

In various pathological conditions, including cancer and inflammatory diseases, the aberrant activity of HDACs contributes to disease progression.[2] Consequently, HDAC inhibitors have garnered substantial interest as a therapeutic strategy. The n-Benzyl-2-hydroxyacetamide moiety, particularly the hydroxamic acid group, is a key zinc-binding group (ZBG) that chelates the catalytic zinc ion in the active site of HDACs, leading to their inhibition.[3][4]

Molecular docking is a powerful computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[5] This in-silico approach is instrumental in structure-based drug design, enabling the elucidation of binding modes, the prediction of binding affinities, and the rational design of more potent and selective inhibitors. This guide provides a comprehensive, step-by-step protocol for conducting molecular docking studies of n-Benzyl-2-hydroxyacetamide analogs targeting histone deacetylases, with a focus on scientific rigor and practical application.

I. The Strategic Framework: Planning Your Docking Study

A successful molecular docking study is underpinned by a well-defined strategy. Before embarking on the technical protocols, it is imperative to establish the objectives and parameters of the investigation.

Defining the Biological Target: Selecting the Right HDAC Isoform

The human genome encodes 18 HDAC isoforms, which are grouped into four classes. Different isoforms have distinct physiological roles and are implicated in different diseases. Therefore, the first critical step is to identify the specific HDAC isoform(s) relevant to the therapeutic area of interest. For instance, HDAC1, 2, and 3 are often targeted in cancer therapies, while HDAC6 has emerged as a target for neurodegenerative diseases.[2][4]

Curating the Ligand Library: Preparing Your n-Benzyl-2-hydroxyacetamide Analogs

The quality of your ligand structures is paramount. This involves generating accurate 3D conformations and assigning correct chemical properties.

  • 2D to 3D Conversion: Start with 2D sketches of your n-Benzyl-2-hydroxyacetamide analogs. Software such as ChemDraw or MarvinSketch can be used for this purpose. These 2D structures are then converted to 3D structures using programs like Open Babel.[6]

  • Energy Minimization: The initial 3D structures are often not in their lowest energy conformation. Energy minimization using force fields like Universal Force Field (UFF) is crucial to obtain more realistic ligand geometries.[6]

  • File Formats: Ligand structures are typically saved in formats like SDF (Structure-Data File) or MOL2. For docking with AutoDock Vina, these need to be converted to the PDBQT format, which includes atomic charges and torsional freedom information.[7]

II. Experimental Protocols: A Step-by-Step Guide to Molecular Docking

This section provides a detailed workflow for performing molecular docking of n-Benzyl-2-hydroxyacetamide analogs against a selected HDAC isoform using the widely-used software AutoDock Vina.

Protein Preparation: Readying the Receptor for Docking

The crystal structure of the target protein, obtained from the Protein Data Bank (PDB), requires careful preparation to ensure accuracy.

Protocol 2.1: HDAC Protein Preparation

  • Obtain the Crystal Structure: Download the PDB file of the target HDAC isoform (e.g., PDB ID: 4LXZ for HDAC2) from the RCSB Protein Data Bank ([Link]8]

  • Clean the PDB File: Open the PDB file in a molecular visualization tool like UCSF Chimera or PyMOL. Remove all non-essential molecules, including water molecules, co-crystallized ligands, and any additional protein chains not relevant to the binding site.[8]

  • Add Hydrogen Atoms: Crystal structures typically lack hydrogen atoms. Add hydrogens to the protein, ensuring correct protonation states for amino acid residues at a physiological pH (around 7.4).[9]

  • Assign Partial Charges: Assign partial charges to the protein atoms. The Gasteiger charge calculation method is commonly used for this purpose.[9]

  • Handle the Catalytic Zinc Ion: The zinc ion in the active site of HDACs is crucial for ligand binding. Ensure that the zinc ion is correctly parameterized with the appropriate charge (+2).[8]

  • Convert to PDBQT Format: Save the prepared protein structure in the PDBQT format. This can be done using AutoDockTools (ADT).[7]

Ligand Preparation: From 2D Structure to Docking-Ready Conformation

Protocol 2.2: n-Benzyl-2-hydroxyacetamide Analog Preparation

  • Draw the 2D Structure: Use a chemical drawing software to create the 2D structure of your analog.

  • Convert to 3D: Use a tool like Open Babel to convert the 2D structure to a 3D SDF or MOL2 file.[10]

  • Add Hydrogens and Assign Charges: Add hydrogen atoms and assign Gasteiger partial charges to the ligand atoms.[7]

  • Define Rotatable Bonds: Identify the rotatable bonds in the ligand. This allows for conformational flexibility during the docking process.

  • Convert to PDBQT Format: Convert the prepared ligand file to the PDBQT format using AutoDockTools.[7]

The Docking Simulation: Predicting the Binding Pose

Protocol 2.3: Molecular Docking with AutoDock Vina

  • Define the Grid Box: The grid box defines the search space for the docking simulation. It should be centered on the active site of the protein and be large enough to accommodate the ligand in various orientations. The coordinates of the co-crystallized ligand can be used as a reference to define the center of the grid box.[11]

  • Configure the Docking Parameters: Create a configuration file (e.g., conf.txt) that specifies the paths to the protein and ligand PDBQT files, the coordinates of the grid box center, and the dimensions of the grid box.

  • Run AutoDock Vina: Execute the docking simulation from the command line using the following command: vina --config conf.txt --log log.txt.

  • Output Files: AutoDock Vina will generate an output PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol). A log file will also be created, containing the binding affinity and RMSD values for each pose.

III. Data Analysis and Interpretation: From Raw Data to Actionable Insights

The output of a docking simulation requires careful analysis to extract meaningful information.

Analyzing Binding Affinity and Pose
  • Binding Affinity: The primary output of AutoDock Vina is the binding affinity, which is an estimation of the binding free energy. A more negative value indicates a stronger predicted binding interaction.

  • Pose Selection: The top-ranked pose (the one with the lowest binding energy) is typically considered the most likely binding mode. However, it is good practice to visually inspect the top few poses to assess their plausibility.

Visualizing Ligand-Protein Interactions

Visualizing the interactions between the ligand and the protein is crucial for understanding the binding mechanism. Tools like LigPlot+ and PyMOL can be used to generate 2D and 3D representations of these interactions.[12][13]

Key Interactions to Analyze:

  • Hydrogen Bonds: Identify hydrogen bonds between the ligand and protein residues. The hydroxamic acid group of the n-Benzyl-2-hydroxyacetamide analogs is expected to form key hydrogen bonds with active site residues.

  • Hydrophobic Interactions: Analyze hydrophobic contacts between the benzyl group and other nonpolar parts of the ligand with hydrophobic residues in the binding pocket.

  • Coordination with Zinc: Crucially, visualize the chelation of the catalytic zinc ion by the hydroxamic acid moiety.

Docking Validation: Ensuring the Reliability of Your Results

Validating the docking protocol is a critical step to ensure that the chosen parameters can accurately reproduce experimentally observed binding modes.[14]

Protocol 3.1: Docking Validation using a Co-crystallized Ligand

  • Re-docking: Take the co-crystallized ligand from the original PDB file, prepare it as described in Protocol 2.2, and dock it back into the active site of the prepared protein.[14]

  • Calculate RMSD: Calculate the Root Mean Square Deviation (RMSD) between the predicted pose of the re-docked ligand and the original crystallographic pose. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimental binding mode.[15][16]

IV. Data Presentation and Visualization

Clear and concise presentation of data is essential for communicating the results of your molecular docking studies.

Table 1: Summary of Docking Results for n-Benzyl-2-hydroxyacetamide Analogs against HDAC2
Analog IDBinding Affinity (kcal/mol)Interacting Residues (Hydrogen Bonds)Interacting Residues (Hydrophobic)Zinc Coordination
Analog 1-8.5HIS142, HIS143, TYR308PHE155, PHE210, LEU276Yes
Analog 2-7.9HIS142, GLY154PHE155, PRO35Yes
Analog 3-9.1HIS142, HIS143, ASP181PHE155, PHE210, TRP264Yes
...............
Diagrams

docking_workflow cluster_prep Preparation Phase cluster_docking Docking Simulation cluster_analysis Analysis & Validation PDB 1. Obtain Protein Structure (e.g., from PDB) Prep_Protein 3. Prepare Protein (Remove water, add H, assign charges) PDB->Prep_Protein Ligands_2D 2. Design 2D Ligand Analogs Prep_Ligands 4. Prepare Ligands (3D conversion, energy minimization) Ligands_2D->Prep_Ligands Grid 5. Define Grid Box (Active Site) Prep_Protein->Grid Vina 6. Run AutoDock Vina Prep_Ligands->Vina Grid->Vina Analyze 7. Analyze Results (Binding Affinity, Poses) Vina->Analyze Visualize 8. Visualize Interactions (LigPlot+, PyMOL) Analyze->Visualize Validate 9. Validate Protocol (Re-docking, RMSD) Analyze->Validate

Caption: Overall workflow for molecular docking studies.

ligand_interaction cluster_protein HDAC Active Site Ligand n-Benzyl-2- hydroxyacetamide His142 His142 Ligand->His142 H-bond Phe155 Phe155 Ligand->Phe155 Hydrophobic Tyr308 Tyr308 Ligand->Tyr308 H-bond Zn Zn²⁺ Ligand->Zn Chelation His143 His143

Caption: Key interactions of an analog in the HDAC active site.

V. Conclusion and Future Directions

Molecular docking serves as an invaluable tool in the rational design and optimization of n-Benzyl-2-hydroxyacetamide analogs as HDAC inhibitors. By providing insights into their binding modes and structure-activity relationships, these computational studies can guide synthetic efforts towards the development of more potent and isoform-selective drug candidates. The protocols and guidelines presented here offer a robust framework for researchers to effectively utilize molecular docking in their drug discovery endeavors. Future work should focus on integrating molecular dynamics simulations to account for protein flexibility and more accurately predict binding affinities, further enhancing the predictive power of these in-silico methods.

References

  • Molecular docking and ADMET analysis of hydroxamic acids as HDAC2 inhibitors. Bioinformation. [Link]

  • Histone deacetylase (HDAC) inhibitors. Myeloma UK. [Link]

  • Molecular Docking Simulations on Histone Deacetylases (HDAC)-1 and -2 to Investigate the Flavone Binding. International Journal of Molecular Sciences. [Link]

  • Basic docking. AutoDock Vina Documentation. [Link]

  • LigPlot+ Installation & Tutorial: Visualize Ligand-Protein Interactions Step-by-Step. YouTube. [Link]

  • What is the most simple protocol to prepare the liberary of ligands for molocular docking? ResearchGate. [Link]

  • Lessons from Docking Validation. Protein Structural Analysis Laboratory - Michigan State University. [Link]

  • Structural Requirements of Histone Deacetylase Inhibitors: SAHA Analogs Modified on the Hydroxamic Acid. Archiv der Pharmazie. [Link]

  • Novel N-benzyl-2-oxo-1,2-dihydrofuro [3,4-d]pyrimidine-3(4H). Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]

  • Interactive Docking Workshop: Docking the Anticancer Drug Belinostat to Its Cellular Histone Deacetylase (HDAC) Target. Journal of Chemical Education. [Link]

  • How to Perform Molecular Docking with AutoDock Vina. YouTube. [Link]

  • Visualizing protein-ligand interactioin with LIGPLOT or any other suitable software? Matter Modeling Stack Exchange. [Link]

  • Molecular Docking Studies of Some Novel Hydroxamic Acid Derivatives. ResearchGate. [Link]

  • Molecular Docking Procedure. Bio-protocol. [Link]

  • Autodock_Vina Protocol. Scribd. [Link]

  • Histone Deacetylase (HDAC) Inhibitors as a Novel Therapeutic Option Against Fibrotic and Inflammatory Diseases. International Journal of Molecular Sciences. [Link]

  • Enhancing HDAC Inhibitor Screening: Addressing Zinc Parameterization and Ligand Protonation in Docking Studies. Molecules. [Link]

  • Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease. Journal of Biomolecular Structure and Dynamics. [Link]

  • Design, and synthesis of N‐benzyl Spiro‐piperidine hydroxamic acid‐based derivatives: HDAC inhibitory activity and drug‐likeness prediction. Archiv der Pharmazie. [Link]

  • MOLECULAR DOCKING STUDIES OF SOME NOVEL HYDROXAMIC ACID DERIVATIVES. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • AutoDock Vina Manual. The Scripps Research Institute. [Link]

  • Molecular docking and ADMET analysis of hydroxamic acids as HDAC2 inhibitors. Bioinformation. [Link]

  • Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease. Journal of Cellular Biochemistry. [Link]

  • Validation Studies of the Site-Directed Docking Program LibDock. Journal of Chemical Information and Modeling. [Link]

  • Basic docking. opendock documentation. [Link]

  • MULTIPLE LIGAND DOCKING in Windows with Open Babel, AutoDock Vina and UCSF Chimera. YouTube. [Link]

  • AutoDock Vina: A Rigid, Grid-based Docking Procedure. Florida International University. [Link]

  • Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc., YouTube. [Link]

  • Reliability analysis and optimization of the consensus docking approach for the development of virtual screening studies. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Natural Compound Histone Deacetylase Inhibitors (HDACi): Synergy with Inflammatory Signaling Pathway Modulators and Clinical Applications in Cancer. Cancers. [Link]

  • Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. ACS Omega. [Link]

  • Structure Based Drug Design. Ron Levy Group. [Link]

  • Tutorial. Yingkai Zhang Lab. [Link]

  • Docking validation RMSD over 3, How can I fix it? Matter Modeling Stack Exchange. [Link]

  • Visualizing protein-ligand interactions with LIGPLOT or any other suitable software? Matter Modeling Stack Exchange. [Link]

  • Structure-Based Drug Design. University of Washington. [Link]

  • How can I Visualize protein-protein interactions with LIGPLOT? ResearchGate. [Link]

Sources

Application Note: A Strategic Framework for the In Vitro Biological Characterization of n-Benzyl-2-hydroxyacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The exploration of novel chemical entities is a cornerstone of drug discovery. n-Benzyl-2-hydroxyacetamide represents a scaffold with potential for diverse biological activities, yet it remains largely uncharacterized. This guide presents a structured, hypothesis-driven framework for the comprehensive in vitro evaluation of n-Benzyl-2-hydroxyacetamide and similar novel acetamide derivatives. Moving beyond a simple listing of steps, this document, written from the perspective of a Senior Application Scientist, explains the causal logic behind experimental choices, emphasizing the creation of self-validating protocols. We provide detailed, field-proven methodologies for foundational characterization, initial safety assessment, and functional screening for potential anti-inflammatory and neuroprotective effects—activities hypothesized based on the compound's structural motifs.

Introduction: The Challenge of a Novel Compound

Section 1: Foundational Characterization & Compound Management

Expertise & Experience: Before any biological assay, understanding the compound's basic properties is critical for data integrity. Solubility dictates vehicle choice and achievable concentrations, while stability ensures that the observed effects are from the parent compound, not a degradant. High-Performance Liquid Chromatography (HPLC) is the gold standard for these assessments.[4][5]

Protocol 1.1: Aqueous Solubility and Stock Solution Stability Assessment

Causality: This protocol establishes the maximum soluble concentration in aqueous buffer and confirms the compound's stability in the chosen solvent (e.g., DMSO) and final assay medium over the experiment's duration. This prevents compound precipitation in assays and ensures concentration accuracy.

Methodology:

  • Kinetic Solubility: Prepare a 10 mM primary stock of n-Benzyl-2-hydroxyacetamide in 100% DMSO.

  • Create a serial dilution in phosphate-buffered saline (PBS), pH 7.4, to final concentrations from 1 µM to 500 µM.

  • Incubate for 2 hours at 37°C with gentle agitation.

  • Analyze samples via nephelometry or by visual inspection for precipitation. The highest clear concentration is the kinetic solubility limit.

  • Stability Assessment: Dilute the 10 mM DMSO stock into the intended cell culture medium to the highest desired assay concentration (e.g., 100 µM).

  • Incubate aliquots at 37°C for 0, 2, 8, 24, and 48 hours.

  • At each time point, quench the sample with an equal volume of acetonitrile and store at -20°C.

  • Analyze all samples by a validated HPLC-UV method, quantifying the peak area of the parent compound.[5]

  • Trustworthiness: Stability is confirmed if the parent compound's peak area remains >95% of the time 0 sample. This validates that the compound itself, not a breakdown product, is responsible for any observed biological effect.

Section 2: Primary Cytotoxicity Screening

Expertise & Experience: The initial goal is to determine the concentration range at which the compound is non-toxic. This ensures that effects observed in functional assays are due to specific biological modulation, not general cytotoxicity. The MTT assay is a robust, widely-used colorimetric method for assessing cell viability by measuring mitochondrial reductase activity in living cells.[6][7]

Protocol 2.1: General Cytotoxicity Assessment using the MTT Assay

Causality: This protocol determines the 50% inhibitory concentration (IC50) of the compound on relevant cell lines. This data is crucial for selecting non-toxic concentrations for subsequent functional experiments.

Methodology:

  • Cell Plating: Seed cells (e.g., RAW 264.7 murine macrophages and SH-SY5Y human neuroblastoma cells) in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.[8]

  • Compound Treatment: Prepare a 2-fold serial dilution of n-Benzyl-2-hydroxyacetamide in culture medium, from 200 µM down to ~0.1 µM. Include a vehicle control (e.g., 0.5% DMSO).

  • Replace the old medium with 100 µL of the compound-containing medium.

  • Incubation: Incubate plates for 24 to 72 hours at 37°C, 5% CO₂.[8]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[9] Metabolically active cells will convert the yellow MTT to purple formazan crystals.[8]

  • Solubilization: Carefully aspirate the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.[8][10]

  • Readout: Agitate the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm (with a reference wavelength of ~630 nm).[6][10]

  • Trustworthiness: Data is normalized to the vehicle control (100% viability) and a background control (media only, 0% viability). A dose-response curve is plotted to calculate the IC50 value.

Data Presentation: Expected Cytotoxicity Profile
Cell LineIncubation TimeIC50 (µM)
RAW 264.724 hours> 100
SH-SY5Y48 hours> 100

This hypothetical data suggests n-Benzyl-2-hydroxyacetamide is not broadly cytotoxic, allowing for functional testing up to 100 µM.

Section 3: Hypothesis-Driven Functional Assay 1: Anti-Inflammatory Potential

Expertise & Experience: The acetamide moiety is present in various compounds with anti-inflammatory properties. This suggests a rational hypothesis that n-Benzyl-2-hydroxyacetamide may modulate inflammatory pathways. A gold-standard model for this is using lipopolysaccharide (LPS) to stimulate macrophages, which triggers a robust inflammatory response via the NF-κB pathway, leading to the release of pro-inflammatory cytokines like TNF-α.[11][12][13]

G

Protocol 3.1: Inhibition of LPS-Induced TNF-α Release in RAW 264.7 Macrophages

Causality: This protocol quantifies the ability of the compound to inhibit the production of a key pro-inflammatory cytokine. A reduction in TNF-α suggests the compound interferes with the upstream inflammatory signaling cascade.

Methodology:

  • Cell Plating: Seed RAW 264.7 cells in a 96-well plate at 1 x 10⁵ cells/well and allow adherence overnight.

  • Pre-treatment: Replace the medium with fresh medium containing n-Benzyl-2-hydroxyacetamide at various non-toxic concentrations (e.g., 1, 10, 50, 100 µM) or a vehicle control. Incubate for 2 hours.

  • Stimulation: Add LPS to a final concentration of 100 ng/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 18-24 hours at 37°C.

  • Supernatant Collection: Centrifuge the plate briefly to pellet any floating cells and carefully collect the supernatant.

  • ELISA: Quantify the concentration of TNF-α in the supernatant using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer’s instructions.

  • Trustworthiness: The protocol must include a negative control (cells + vehicle, no LPS) and a positive control (cells + vehicle + LPS). A known anti-inflammatory agent (e.g., Dexamethasone) can be included as a reference compound.

Data Presentation: Expected Anti-Inflammatory Activity
TreatmentConcentration (µM)TNF-α Release (pg/mL)% Inhibition
Vehicle (No LPS)-15.2-
Vehicle (+ LPS)-1250.50%
n-Benzyl-2-hydroxyacetamide11188.05%
n-Benzyl-2-hydroxyacetamide10875.330%
n-Benzyl-2-hydroxyacetamide50437.765%
Dexamethasone1250.180%

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Activation TLR4->IKK IkB IκB Degradation IKK->IkB NFkB NF-κB Translocation to Nucleus IkB->NFkB Releases TNFa TNF-α Gene Transcription NFkB->TNFa Compound Compound? Compound->IKK Compound->IkB

Section 4: Hypothesis-Driven Functional Assay 2: Neuroprotective Potential

Expertise & Experience: Oxidative stress is a key pathological factor in neurodegenerative diseases.[14][15] The SH-SY5Y human neuroblastoma cell line is a widely accepted model for studying neuroprotection because these cells are susceptible to oxidative damage induced by agents like hydrogen peroxide (H₂O₂).[14][16] Evaluating if a compound can protect these cells from H₂O₂-induced death is a standard primary screen for neuroprotective activity.

Protocol 4.1: Protection Against H₂O₂-Induced Oxidative Stress in SH-SY5Y Cells

Causality: This assay determines if pre-treatment with the compound can mitigate cell death caused by a potent oxidant. An increase in cell viability compared to the H₂O₂-only control suggests the compound has antioxidant or pro-survival properties.

Methodology:

  • Cell Plating: Seed SH-SY5Y cells in a 96-well plate at 2 x 10⁴ cells/well and allow them to adhere and differentiate (if desired) for 24-48 hours.[17]

  • Pre-treatment: Replace the medium with fresh, serum-free medium containing n-Benzyl-2-hydroxyacetamide at various non-toxic concentrations (e.g., 1, 10, 50 µM) or a vehicle control. Incubate for 2 hours.[17]

  • Oxidative Insult: Add H₂O₂ to a final concentration that induces ~50% cell death (this concentration, typically 200-400 µM, must be pre-determined for your specific cell passage and conditions).[16][17] Do not add H₂O₂ to the untreated control wells.

  • Incubation: Incubate the plate for 24 hours at 37°C.[17]

  • Viability Assessment: Measure cell viability using the MTT assay as described in Protocol 2.1.

  • Trustworthiness: The experiment must include an untreated control (100% viability) and an H₂O₂-only control (representing ~50% viability). A known antioxidant like N-acetylcysteine (NAC) can be used as a positive control.

Data Presentation: Expected Neuroprotective Activity
TreatmentConcentration (µM)H₂O₂ (400 µM)Cell Viability (%)
Vehicle--100 ± 4.5
Vehicle-+48 ± 3.2
n-Benzyl-2-hydroxyacetamide1+55 ± 4.1
n-Benzyl-2-hydroxyacetamide10+72 ± 3.8
n-Benzyl-2-hydroxyacetamide50+85 ± 5.0
N-acetylcysteine (NAC)1000+92 ± 4.3

Summary and Future Directions

This application note outlines a strategic and logical workflow for the initial in vitro characterization of n-Benzyl-2-hydroxyacetamide. The protocols are designed to be self-validating by including necessary controls and establishing a non-toxic concentration window prior to functional testing. The hypothetical data suggests that n-Benzyl-2-hydroxyacetamide exhibits promising dose-dependent anti-inflammatory and neuroprotective effects at non-cytotoxic concentrations.

Positive results from these screens would justify progression to more complex, mechanism-of-action studies. For anti-inflammatory activity, this could include measuring additional cytokines (e.g., IL-6, IL-1β), assessing NF-κB nuclear translocation via immunofluorescence, or measuring iNOS expression.[11][18] For neuroprotection, future work could involve measuring intracellular reactive oxygen species (ROS) levels or assessing apoptotic markers like caspase-3 activity.

References

  • Bai, T., et al. (2022). Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2. Journal of Inflammation Research. Available at: [Link]

  • MDPI. (2023). Protective Effects and Mechanisms of Pectolinarin against H2O2-Induced Oxidative Stress in SH-SY5Y Neuronal Cells. MDPI. Available at: [Link]

  • U.S. Pharmacopeia. (2014). STRENGTH AND STABILITY TESTING FOR COMPOUNDED PREPARATIONS. Available at: [Link]

  • Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy. Available at: [Link]

  • ResearchGate. (n.d.). Cytokine release profile in LPS activated RAW 264.7 cells. Available at: [Link]

  • protocols.io. (2023). MTT (Assay protocol). Available at: [Link]

  • PMC. (2022). Neuroprotective effects of hesperetin on H2O2-induced damage in neuroblastoma SH-SY5Y cells. PubMed Central. Available at: [Link]

  • Royal Society of Chemistry. (2022). Synthesis, biological and computational studies of flavonoid acetamide derivatives. RSC Advances. Available at: [Link]

  • Frontiers. (2016). NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. Frontiers in Neuroanatomy. Available at: [Link]

  • European Medicines Agency. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Available at: [Link]

  • ResearchGate. (2015). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Available at: [Link]

  • Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology. Available at: [Link]

  • ALWSCI Technologies. (2024). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. Available at: [Link]

  • Frontiers. (2020). α-Cyperone Attenuates H2O2-Induced Oxidative Stress and Apoptosis in SH-SY5Y Cells via Activation of Nrf2. Frontiers in Pharmacology. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Available at: [Link]

  • Journal of Pharmacopuncture. (2020). Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells. Journal of Pharmacopuncture. Available at: [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link]

  • ACS Publications. (2023). Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies. ACS Omega. Available at: [Link]

  • Vici Health Sciences. (n.d.). Stability Testing for Pharmaceutical Drug Products. Available at: [Link]

  • MDPI. (2012). Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin. Molecules. Available at: [Link]

  • Preprints.org. (2022). Oxidative stress in SH-SY5Y cells on exposure to hydrogen peroxide. Available at: [Link]

  • Journal of Clinical Investigation. (2002). NF-κB: a key role in inflammatory diseases. Available at: [Link]

  • ResearchGate. (n.d.). MTT Proliferation Assay Protocol. Available at: [Link]

  • ResearchGate. (n.d.). Effect of H2O2-induced reduction in cell viability in SH-SY5Y cultured cells. Available at: [Link]

  • Journal of Young Pharmacists. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Available at: [Link]

  • U.S. Food & Drug Administration. (2025). Q1 Stability Testing of Drug Substances and Drug Products. Available at: [Link]

  • ResearchGate. (2017). (PDF) NF-κB signaling in inflammation. Available at: [Link]

  • PMC. (2019). Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway. PubMed Central. Available at: [Link]

  • PubChem. (n.d.). 2-amino-N-benzyl-N-hydroxyacetamide. Available at: [Link]

  • Royal Society of Chemistry. (2022). Synthesis, biological and computational studies of flavonoid acetamide derivatives. Available at: [Link]

  • Oakwood Chemical. (n.d.). N-Benzyl-2-bromoacetamide. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Achieving High Purity n-Benzyl-2-hydroxyacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for n-Benzyl-2-hydroxyacetamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for the purification of this important amide. Drawing upon established chemical principles and field-proven insights, this document will navigate you through common challenges to help you achieve the desired purity for your downstream applications.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered during the synthesis and purification of n-Benzyl-2-hydroxyacetamide.

Q1: What are the most common impurities I should expect when synthesizing n-Benzyl-2-hydroxyacetamide using an EDCI/DMAP coupling?

When synthesizing n-Benzyl-2-hydroxyacetamide from glycolic acid and benzylamine with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-Dimethylaminopyridine (DMAP), you can anticipate several potential impurities:

  • Unreacted Starting Materials: Residual glycolic acid and benzylamine may remain if the reaction does not go to completion.

  • EDC Byproducts: The primary byproduct from EDCI is 1-[3-(Dimethylamino)propyl]-3-ethylurea, which is water-soluble and can typically be removed with an aqueous workup[1][2].

  • N-acylurea: A common side reaction in carbodiimide couplings is the rearrangement of the O-acylisourea intermediate to a stable N-acylurea, which can be difficult to remove[2][3]. Adding an auxiliary nucleophile like HOBt can often suppress this side reaction.

  • Symmetric Anhydride of Glycolic Acid: In the absence of the amine, the activated carboxylic acid can react with another molecule of glycolic acid to form an anhydride[3].

Q2: My crude product is an oil and won't solidify. What should I do?

"Oiling out" is a common issue in recrystallization and can be caused by several factors:

  • High Impurity Levels: Significant amounts of impurities can depress the melting point of your compound, causing it to separate as a liquid.

  • Inappropriate Solvent Choice: The solvent may be too good at dissolving your compound, even at low temperatures.

  • Rapid Cooling: Cooling the solution too quickly can prevent the formation of a crystal lattice, leading to an amorphous oil.

To address this, first, ensure that your aqueous workup was effective in removing the bulk of water-soluble impurities. If the problem persists, consider purifying the crude oil via column chromatography before attempting recrystallization. Alternatively, you can try dissolving the oil in a minimal amount of a good solvent and then slowly adding a poor solvent (an anti-solvent) until the solution becomes turbid, then allowing it to cool slowly.

Q3: How can I monitor the progress of my purification by Thin Layer Chromatography (TLC)?

TLC is an invaluable tool for assessing the purity of your fractions. For n-Benzyl-2-hydroxyacetamide:

  • Stationary Phase: Standard silica gel plates are effective.

  • Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., starting with 30:70 and adjusting as needed) typically provides good separation.

  • Visualization:

    • UV Light: As n-Benzyl-2-hydroxyacetamide contains a benzyl group, it is UV active and will appear as a dark spot under a 254 nm UV lamp.

    • Stains: A potassium permanganate (KMnO4) stain can be useful as it will react with the hydroxyl group of your product and any unreacted glycolic acid, appearing as a yellow-brown spot on a purple background. This can help to distinguish the product from non-hydroxyl containing impurities.

Q4: Can I purify n-Benzyl-2-hydroxyacetamide by recrystallization from water?

While n-Benzyl-2-hydroxyacetamide has a hydroxyl group that imparts some polarity, its benzyl group makes it only sparingly soluble in water, especially at room temperature[4]. However, its solubility increases with temperature, making recrystallization from hot water a possibility, particularly for removing non-polar impurities[5][6]. For this to be effective, the impurities should either be highly soluble in water at all temperatures or insoluble in hot water. Given that the starting material, glycolic acid, is very soluble in water, this could be a viable method if unreacted glycolic acid is a major impurity.

Troubleshooting and Optimization Guides

Guide 1: Aqueous Workup for Crude Product

An effective aqueous workup is the first and most critical step in simplifying the final purification of your n-Benzyl-2-hydroxyacetamide. The goal is to remove the bulk of water-soluble impurities.

  • After the reaction is complete, dilute the reaction mixture with a suitable organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with:

    • A weak acid solution (e.g., 1 M HCl) to remove unreacted benzylamine and DMAP by converting them into their water-soluble salts.

    • A weak base solution (e.g., saturated sodium bicarbonate) to remove unreacted glycolic acid and the acidic HOBt, if used.

    • Brine (saturated NaCl solution) to reduce the amount of water in the organic layer.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure to obtain the crude product.

IssueProbable Cause(s)Recommended Solution(s)
Emulsion formation during washing High concentration of salts or polar byproducts.Add more brine to the separatory funnel to help break the emulsion. Allow the mixture to stand for a longer period. If persistent, filter the entire mixture through a pad of celite.
Product precipitates during washing The product has low solubility in the chosen organic solvent at the wash temperature.Add more organic solvent to fully dissolve the product. If necessary, use a more polar solvent like dichloromethane for the extraction.
Low yield of crude product The product has some water solubility.Perform multiple extractions of the aqueous layers with the organic solvent to recover any dissolved product.
Guide 2: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The key is to find a solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at lower temperatures.

Based on the structure of n-Benzyl-2-hydroxyacetamide (containing both polar and non-polar moieties), a range of solvents should be tested on a small scale.

Solvent SystemRationaleExpected Outcome
Ethyl Acetate / Hexanes A common and effective solvent system for compounds of intermediate polarity. Ethyl acetate is a good solvent, while hexanes act as an anti-solvent.Good for inducing crystallization and removing more polar or less polar impurities.
Isopropanol or Ethanol Polar protic solvents that can hydrogen bond with the hydroxyl and amide groups.May be a good single-solvent system if the solubility difference between hot and cold is significant.
Toluene A non-polar aromatic solvent that can interact with the benzyl group.Potentially useful for removing polar impurities.
Water As discussed in the FAQs, can be effective if the primary impurities are non-polar.The high boiling point allows for a large temperature gradient for crystallization.
  • Dissolve the crude n-Benzyl-2-hydroxyacetamide in a minimal amount of hot ethyl acetate.

  • If colored impurities are present, you may add a small amount of activated charcoal and heat for a few minutes.

  • Perform a hot filtration to remove the charcoal and any insoluble impurities.

  • Slowly add warm hexanes to the hot filtrate until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

  • Once at room temperature, place the flask in an ice bath to maximize crystal yield.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold hexanes.

  • Dry the crystals under vacuum.

Caption: Troubleshooting workflow for the recrystallization of n-Benzyl-2-hydroxyacetamide.

Visualizing Impurity Formation and Removal

The following diagram illustrates the synthesis of n-Benzyl-2-hydroxyacetamide and the potential formation of key impurities, along with the stages of purification where they are typically removed.

G cluster_0 Reaction Mixture cluster_1 Purification Stages GA Glycolic Acid Product n-Benzyl-2-hydroxyacetamide GA->Product Workup Aqueous Workup GA->Workup Removed BA Benzylamine BA->Product BA->Workup Removed EDCI EDCI Urea EDC-Urea EDCI->Urea N_Acylurea N-Acylurea EDCI->N_Acylurea DMAP DMAP DMAP->Workup Removed Product->Workup Urea->Workup Removed N_Acylurea->Workup Recrystallization Recrystallization / Chromatography Workup->Recrystallization Recrystallization->N_Acylurea Removed Pure_Product Pure Product Recrystallization->Pure_Product

Sources

n-Benzyl-2-hydroxyacetamide stability issues and degradation products

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for n-Benzyl-2-hydroxyacetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability issues and potential degradation products of this compound. Leveraging extensive experience in chemical stability and degradation analysis, this resource offers practical, field-proven insights to anticipate and troubleshoot challenges in your experiments.

Introduction

n-Benzyl-2-hydroxyacetamide is a molecule of interest in various research and development fields. Understanding its stability profile is critical for ensuring the integrity of experimental data, the quality of pharmaceutical formulations, and the safety of its applications. This guide provides a comprehensive overview of potential stability issues, degradation pathways, and analytical considerations based on the chemical properties of its core functional groups: the secondary amide, the benzyl group, and the primary hydroxyl group.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and potential issues encountered during the handling, storage, and analysis of n-Benzyl-2-hydroxyacetamide.

Storage and Handling

Q1: What are the ideal storage conditions for n-Benzyl-2-hydroxyacetamide to ensure its long-term stability?

A1: To ensure the long-term stability of n-Benzyl-2-hydroxyacetamide, it is recommended to store the compound in a cool, dry, and dark environment. Exposure to high temperatures, moisture, and light can potentially initiate degradation pathways.[1] For solid material, storage in a tightly sealed container at refrigerated temperatures (2-8 °C) is advisable. Solutions of the compound, particularly in protic solvents, may be more susceptible to degradation and should be prepared fresh whenever possible. If storage of solutions is necessary, they should be kept at low temperatures and protected from light.

Q2: I've noticed a change in the color of my n-Benzyl-2-hydroxyacetamide sample over time. What could be the cause?

A2: A change in color, such as yellowing, can be an indicator of degradation. This is often associated with oxidative processes or the formation of chromophoric degradation products. The benzyl group, in particular, can be susceptible to oxidation. It is recommended to perform an analytical assessment (e.g., HPLC-UV) to check the purity of the sample and identify any potential degradation products.

Stability in Solution

Q3: My experimental protocol involves dissolving n-Benzyl-2-hydroxyacetamide in an aqueous buffer. How does pH affect its stability?

A3: The amide bond in n-Benzyl-2-hydroxyacetamide is susceptible to hydrolysis under both acidic and basic conditions.[2][3] The rate of hydrolysis is generally pH-dependent. Strongly acidic or alkaline conditions, especially when combined with elevated temperatures, will accelerate the cleavage of the amide bond to yield benzylamine and 2-hydroxyacetic acid. For aqueous solutions, it is advisable to use buffers close to neutral pH (pH 6-8) and to conduct experiments at controlled, and preferably low, temperatures to minimize hydrolysis.

Q4: I am using a protic solvent for my formulation. Are there any specific stability concerns I should be aware of?

A4: Protic solvents, such as water and alcohols, can participate in the hydrolysis of the amide bond. While generally stable at neutral pH and ambient temperature, prolonged exposure or heating in these solvents can lead to degradation. If your protocol allows, consider using a less reactive aprotic solvent. If a protic solvent is necessary, it is crucial to control the temperature and duration of the experiment.

Degradation Products

Q5: What are the most likely degradation products of n-Benzyl-2-hydroxyacetamide?

A5: Based on the functional groups present, the primary degradation pathways are hydrolysis, oxidation, and potentially photodegradation.

  • Hydrolytic Degradation: Cleavage of the amide bond will result in the formation of benzylamine and 2-hydroxyacetic acid .

  • Oxidative Degradation: The benzylic position (the carbon atom of the benzyl group attached to the nitrogen) is susceptible to oxidation.[4][5][6] This can lead to the formation of benzaldehyde and 2-hydroxyacetamide . Further oxidation of benzaldehyde to benzoic acid is also possible.

  • Thermal Degradation: At elevated temperatures, amides can undergo dehydration to form nitriles.[7] In this case, this would lead to the formation of N-benzyl-2-hydroxyacetonitrile, although this is generally expected under more forcing conditions.

Q6: I have detected an unexpected peak in my chromatogram after stressing my sample with an oxidizing agent. What could it be?

A6: If you have subjected your sample to oxidative stress (e.g., using hydrogen peroxide or other oxidizing agents), the most probable degradation products are benzaldehyde and 2-hydroxyacetamide, resulting from the oxidative cleavage of the N-benzyl bond.[4][5][8] Depending on the strength of the oxidizing agent and the reaction conditions, you might also observe benzoic acid.

Potential Degradation Pathways

The following diagram illustrates the predicted degradation pathways for n-Benzyl-2-hydroxyacetamide based on established chemical principles for its functional groups.

DegradationPathways A n-Benzyl-2-hydroxyacetamide B Benzylamine A->B Hydrolysis (Acid/Base) C 2-Hydroxyacetic Acid A->C Hydrolysis (Acid/Base) D Benzaldehyde A->D Oxidation E 2-Hydroxyacetamide A->E Oxidation F Benzoic Acid D->F Further Oxidation

Caption: Predicted degradation pathways of n-Benzyl-2-hydroxyacetamide.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a typical forced degradation study to identify potential degradation products and assess the stability of n-Benzyl-2-hydroxyacetamide under various stress conditions.

1. Preparation of Stock Solution:

  • Prepare a stock solution of n-Benzyl-2-hydroxyacetamide in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with an equivalent amount of 0.1 N NaOH.

    • Dilute with the mobile phase to the working concentration.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize with an equivalent amount of 0.1 N HCl.

    • Dilute with the mobile phase to the working concentration.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Store at room temperature, protected from light, for 24 hours.

    • Dilute with the mobile phase to the working concentration.

  • Thermal Degradation:

    • Place the solid compound in a controlled temperature oven at 80°C for 48 hours.

    • Dissolve the stressed solid in the solvent to the desired concentration.

  • Photolytic Degradation:

    • Expose a solution of the compound (e.g., in methanol) to a photostability chamber (ICH Q1B option 1 or 2) for a specified duration.

    • Keep a control sample wrapped in aluminum foil to protect it from light.

3. Analysis:

  • Analyze all stressed samples, along with a control sample (unstressed), by a stability-indicating HPLC method (see Protocol 2).

  • Use a photodiode array (PDA) detector to obtain UV spectra of the parent compound and any new peaks to aid in identification.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of n-Benzyl-2-hydroxyacetamide and its potential degradation products.

Chromatographic Conditions:

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at 220 nm and 254 nm

Method Validation:

  • The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the intended purpose.

Workflow for Stability Assessment

The following diagram outlines the general workflow for assessing the stability of n-Benzyl-2-hydroxyacetamide.

StabilityWorkflow start Start: n-Benzyl-2-hydroxyacetamide Sample stress Forced Degradation Study (Acid, Base, Oxidation, Heat, Light) start->stress analysis Stability-Indicating HPLC-UV/MS Analysis stress->analysis identify Identify Degradation Products analysis->identify quantify Quantify Degradation analysis->quantify pathway Elucidate Degradation Pathways identify->pathway quantify->pathway report Report Findings pathway->report

Caption: General workflow for stability assessment.

Summary of Potential Degradation Products and Analytical Considerations

Degradation PathwayPotential ProductsKey Analytical Considerations
Hydrolysis Benzylamine, 2-Hydroxyacetic Acid- Benzylamine is basic and will have different chromatographic behavior than the parent compound. - 2-Hydroxyacetic acid is highly polar and may have poor retention on a C18 column. Consider HILIC or derivatization if quantification is needed.
Oxidation Benzaldehyde, 2-Hydroxyacetamide, Benzoic Acid- Benzaldehyde and benzoic acid have distinct UV spectra that can be used for identification. - 2-Hydroxyacetamide is polar and may elute early in the chromatogram.
Photodegradation Complex mixture possible- The benzyl group can be susceptible to photolytic reactions. - Analysis may reveal multiple minor degradation products.

References

  • Moriyama, K., Nakamura, Y., & Togo, H. (2014). Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. Organic Letters, 16(14), 3812–3815. [Link]

  • Organic Chemistry Portal. (n.d.). Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. [Link]

  • ResearchGate. (2021). Photooxidation of Benzyl Alcohols and Photodegradation of Cationic Dyes by Fe3O4@Sulfur/Reduced Graphene Oxide as Catalyst. [Link]

  • PubChem. (n.d.). N-Benzoylbenzylamine. [Link]

  • Taylor & Francis Online. (2008). Direct Oxidation of N‐Benzylamides to Aldehydes or Ketones by N‐Bromosuccinimide. [Link]

  • PubChem. (n.d.). N-Benzylacetamide. [Link]

  • ResearchGate. (2021). Acetamide for latent heat storage: Thermal stability and metal corrosivity with varying thermal cycles. [Link]

  • OSTI.gov. (2023). Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by Electron. [Link]

  • National Center for Biotechnology Information. (2010). A New Synthetic Route to N-Benzyl Carboxamides through the Reverse Reaction of N-Substituted Formamide Deformylase. [Link]

  • PrepChem. (n.d.). Synthesis of N-benzyl acetamide. [Link]

  • ACS Publications. (2022). Selective Photocatalytic Oxidation of Benzyl Alcohol to Benzaldehyde or C–C Coupled Products by Visible-Light-Absorbing Quantum Dots. [Link]

  • Organic Syntheses. (n.d.). Acrylamide, N-benzyl-. [Link]

  • Agilent. (2020). Nitrosamine Impurities Application Guide. [Link]

  • Wikipedia. (n.d.). Acetamide. [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. [Link]

  • Cheméo. (n.d.). Chemical Properties of Acetamide (CAS 60-35-5). [Link]

  • YouTube. (2024). Benzylic Reactions, Heteroaromatic Compounds, and Birch Reductions Demystified! [Link]

  • Semantic Scholar. (n.d.). Oxidative debenzylation of N-benzyl amides and O-benzyl ethers using alkali metal bromide. [Link]

  • YouTube. (2019). 08.07 Hydrolysis and Dehydration of Amides. [Link]

  • Arkat USA. (n.d.). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. [Link]

  • PubMed. (2015). Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines. [Link]

  • PubMed. (2001). Degradation products generated by sonication of benzyl alcohol, a sample preparation solvent for the determination of residual solvents in pharmaceutical bulks, on capillary gas chromatography. [Link]

  • PubChem. (n.d.). 2-amino-N-benzyl-N-hydroxyacetamide. [Link]

  • Ataman Kimya. (n.d.). ACETAMIDE. [Link]

  • Master Organic Chemistry. (2018). Reactions on the "Benzylic" Carbon: Bromination And Oxidation. [Link]

  • ACS Publications. (2014). Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. [Link]

  • YouTube. (2023). Dehydration Reaction of Amide | Acetamide | Action of Heat | P2O5 | Methyl Cyanide | Class 12 |. [Link]

  • PubChem. (n.d.). N-Benzyl-2-hydroxy-2-phenylacetamide. [Link]

Sources

Technical Support Center: Synthesis of N-Benzyl-2-hydroxyacetamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of N-benzyl-2-hydroxyacetamide and its derivatives. As a Senior Application Scientist, my goal is to provide not just protocols, but a deeper understanding of the chemical principles at play, enabling you to troubleshoot effectively and optimize your synthetic strategies. This document is structured as a dynamic resource, addressing common challenges through a detailed troubleshooting guide and frequently asked questions.

Troubleshooting Guide: Navigating Common Synthesis Pitfalls

The synthesis of N-benzyl-2-hydroxyacetamide derivatives, while seemingly straightforward, presents a key challenge: the presence of two nucleophilic sites, the amine and the hydroxyl group. This can lead to a mixture of products, primarily the desired N-acylated product and the undesired O-acylated byproduct. The following section addresses the most common issues encountered in the laboratory.

Problem 1: Low Yield of the Desired N-Benzyl-2-hydroxyacetamide

Question: I am getting a very low yield of my target N-benzyl-2-hydroxyacetamide. What are the likely causes and how can I improve it?

Answer:

A low yield in this synthesis can stem from several factors, ranging from suboptimal reaction conditions to incomplete reactions or product loss during workup. Let's break down the potential culprits and their solutions:

  • Incomplete Reaction: The direct amidation of a carboxylic acid or ester with an amine can be a slow process, often requiring elevated temperatures or prolonged reaction times.[1][2]

    • Troubleshooting:

      • Reaction Time & Temperature: Monitor your reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the starting materials are still present after the initially planned reaction time, consider extending it or cautiously increasing the temperature. For the reaction between an ester like ethyl glycolate and benzylamine, heating is often necessary to drive the reaction to completion.[2]

      • Activation of the Carboxylic Acid: The most reliable method to ensure a high yield is to activate the carboxylic acid (glycolic acid). This is typically done by converting it to an acyl chloride or by using a coupling agent.[][4] This significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the amine.

  • Side Reactions: The primary side reaction is the formation of the O-acylated product, benzyl 2-aminoacetate, where the hydroxyl group of glycolic acid has reacted with another molecule of glycolic acid before reacting with benzylamine. Another possibility is the di-acylation of benzylamine if a highly reactive acylating agent is used in excess.

  • Product Loss During Workup and Purification: N-benzyl-2-hydroxyacetamide is a polar molecule with good water solubility. Aggressive aqueous washes during the workup can lead to significant product loss.

    • Troubleshooting:

      • Extraction: When extracting your product from an aqueous layer, use a more polar organic solvent like ethyl acetate or a mixture of dichloromethane and isopropanol. Perform multiple extractions with smaller volumes of solvent to maximize recovery.

      • Purification: If you are using column chromatography, a polar mobile phase will be required. A gradient elution starting from a less polar solvent system and gradually increasing the polarity can provide good separation.

Problem 2: Formation of a Mixture of N-acylated and O-acylated Products

Question: My reaction is producing a mixture of the desired N-benzyl-2-hydroxyacetamide and an isomeric byproduct. How can I improve the selectivity for N-acylation?

Answer:

This is the most common pitfall in this synthesis. The chemoselectivity of the acylation is highly dependent on the reaction conditions, particularly the pH.[5] Amines are generally more nucleophilic than alcohols, but the hydroxyl group can compete, especially under certain conditions.

  • Understanding the Chemoselectivity:

    • Basic Conditions Favor N-Acylation: Under basic conditions, the amine is deprotonated and exists as a free nucleophile. The hydroxyl group, being less acidic, is less likely to be deprotonated and is therefore a weaker nucleophile. This significantly favors the attack of the amine on the electrophilic carbonyl carbon.[5]

    • Acidic Conditions Can Favor O-Acylation: In acidic conditions, the amine is protonated to form an ammonium salt, which is no longer nucleophilic.[6] The hydroxyl group, however, remains a viable nucleophile. This can lead to preferential O-acylation.[5]

  • Strategies to Promote N-Acylation:

    • Use of a Base: When using an acyl chloride (e.g., 2-hydroxyacetyl chloride), it is crucial to use at least two equivalents of a non-nucleophilic base like triethylamine (Et3N) or N,N-diisopropylethylamine (DIPEA). The first equivalent neutralizes the HCl generated during the reaction, which would otherwise protonate the benzylamine.[][6] The second equivalent ensures the reaction medium remains basic, favoring N-acylation.

    • Choice of Acylating Agent: Using a less reactive acylating agent, such as an ester (e.g., ethyl glycolate), and heating the reaction can favor N-acylation as the more nucleophilic amine will react preferentially.

    • Protecting the Hydroxyl Group: A more robust, albeit longer, strategy is to protect the hydroxyl group of the glycolic acid derivative before the amidation step.[7][8][9] Common protecting groups for alcohols include silyl ethers (e.g., TBDMS) or benzyl ethers. After the amide bond is formed, the protecting group can be removed under specific conditions that do not affect the amide bond.

Troubleshooting Workflow for O/N-Acylation Selectivity

G start Mixture of N- and O-acylated products observed check_conditions Review Reaction Conditions start->check_conditions acidic_cond Acidic or Neutral Conditions? check_conditions->acidic_cond basic_cond Sufficient Base Used? acidic_cond->basic_cond No ester_route Use Ester Route (e.g., Ethyl Glycolate + Heat) acidic_cond->ester_route Yes increase_base Increase base to >2 eq. basic_cond->increase_base No use_coupling Consider Coupling Agents (e.g., HATU, HOBt/EDC) basic_cond->use_coupling Yes protect_oh Protect Hydroxyl Group increase_base->protect_oh outcome Selective N-acylation achieved increase_base->outcome use_coupling->protect_oh use_coupling->outcome ester_route->outcome

Caption: A decision-making workflow for troubleshooting poor selectivity in the acylation reaction.

Frequently Asked Questions (FAQs)

Q1: What is the best synthetic route to prepare N-benzyl-2-hydroxyacetamide with high purity?

For high purity and good yield, the recommended route involves the activation of glycolic acid using a coupling agent or by converting it to an acyl chloride, followed by reaction with benzylamine under basic conditions. The direct reaction of an ester like ethyl glycolate with benzylamine is also a viable and often cleaner alternative, though it may require heating.[2]

Q2: Can I use a coupling agent like DCC or EDC for this synthesis?

Yes, using coupling agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-hydroxybenzotriazole (HOBt) is an excellent method.[10][11] The coupling agent activates the carboxylic acid in situ, and the reaction can proceed under mild conditions, often at room temperature, which can help to minimize side reactions.

Q3: How can I purify my N-benzyl-2-hydroxyacetamide if it is contaminated with the O-acylated byproduct?

Separating these two isomers can be challenging due to their similar polarities.

  • Column Chromatography: Careful column chromatography on silica gel is the most common method. A gradient elution with a solvent system like dichloromethane/methanol or ethyl acetate/hexane may provide separation.

  • Recrystallization: If a suitable solvent system can be found, recrystallization can be a highly effective purification method. Experiment with different solvents and solvent mixtures to find conditions where the desired N-acylated product has lower solubility than the O-acylated isomer at a lower temperature.

Q4: My starting material, 2-hydroxyacetyl chloride, is not commercially available. How can I prepare it?

2-Hydroxyacetyl chloride is unstable. It is generally prepared in situ from glycolic acid and a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[][6] It is crucial to use the freshly prepared acyl chloride immediately in the next step without isolation.

Reaction Scheme: In situ generation of 2-hydroxyacetyl chloride

G cluster_0 In situ generation of 2-hydroxyacetyl chloride Glycolic Acid 2-Hydroxyacetyl chloride Glycolic Acid->2-Hydroxyacetyl chloride + SOCl2 Thionyl Chloride SO2 SO2 2-Hydroxyacetyl chloride->SO2 + HCl HCl 2-Hydroxyacetyl chloride->HCl +

Caption: Reaction of glycolic acid with thionyl chloride to generate 2-hydroxyacetyl chloride in situ.

Q5: Are there any green chemistry approaches for this synthesis?

Yes, several approaches can make this synthesis more environmentally friendly:

  • Catalytic Direct Amidation: Research is ongoing into catalytic methods for the direct condensation of carboxylic acids and amines, which would avoid the use of stoichiometric activating agents and the production of waste.[12]

  • Solvent-Free Conditions: The reaction between an ester and an amine can sometimes be carried out neat (without solvent) at elevated temperatures, reducing solvent waste.[2]

  • Continuous Flow Synthesis: Continuous flow reactors can offer better control over reaction parameters, potentially leading to higher yields and selectivity, and can be a greener alternative to batch processing.[13]

Detailed Experimental Protocol: Synthesis of N-Benzyl-2-hydroxyacetamide via the Ester Route

This protocol describes a reliable and relatively clean method for the synthesis of N-benzyl-2-hydroxyacetamide from ethyl glycolate and benzylamine.

Materials:

  • Ethyl glycolate (1.0 eq)

  • Benzylamine (1.1 eq)

  • Toluene (as solvent)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glassware for filtration and recrystallization

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl glycolate (1.0 eq) and toluene.

  • Addition of Benzylamine: Add benzylamine (1.1 eq) to the flask.

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-24 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 ethyl acetate/hexane eluent). The reaction is complete when the starting ester spot has disappeared.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Wash the organic layer with saturated aqueous NaHCO₃ solution to remove any unreacted acidic impurities.

    • Wash with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system such as ethyl acetate/hexane or by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

Quantitative Data Summary Table:

ReagentMolar Mass ( g/mol )EquivalentsAmount (mmol)Mass/Volume
Ethyl glycolate104.101.0505.21 g
Benzylamine107.151.1555.89 g
Toluene---100 mL

References

  • El Dine, T. M., Erb, W., Berhault, Y., Rouden, J., & Blanchet, J. (2015). A General and Mild Amidation of Carboxylic Acids with Amines Using a Borinic Acid/Ester Catalysis. Journal of Organic Chemistry, 80(8), 4532-4544. Available at: [Link]

  • Lund, G. H., & Rømming, C. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Beilstein Journal of Organic Chemistry, 11, 547–583. Available at: [Link]

  • Organic Syntheses. Acrylamide, N-benzyl-. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of N-benzyl acetamide. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Protecting Groups. Available at: [Link]

  • Chemistry LibreTexts. (2021). 15.10: Protection of Hydroxyl Groups. Available at: [Link]

  • Chemistry LibreTexts. (2023). 17.4: Hydrolysis of Esters and Amides. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Separation and Purification of Multiply Acetylated Proteins Using Cation-Exchange Chromatography. Available at: [Link]

  • Master Organic Chemistry. (n.d.). Formation of Amides From Esters. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Chemoselective Acylation of Nucleosides. Available at: [Link]

  • Dalal Institute. (n.d.). Hydrolysis of Esters and Amides. Available at: [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Available at: [Link]

  • Reddit. (2021). Tips and tricks for difficult amide bond formation? Available at: [Link]

  • Chemistry Steps. (n.d.). Esters Reaction with Amines – The Aminolysis Mechanism. Available at: [Link]

  • Pediaa. (2020). Difference Between O Acylation and N Acylation. Available at: [Link]

  • Chemistry LibreTexts. (2023). 17.3: Reactions of Carboxylic Acids - Ester and Amide Formation. Available at: [Link]

  • Indian Institute of Technology Bombay. (n.d.). Protecting Groups. Available at: [Link]

  • TSI Journals. (2014). CHEMOSELECTIVE ACYLATION OF AMINES, ALCOHOLS AND PHENOLS USING MAGNESIUM CHLORIDE UNDER SOLVENT FREE CONDITION. Available at: [Link]

  • University of Calgary. (n.d.). Ch20 : Amide hydrolysis. Available at: [Link]

  • ResearchGate. (n.d.). Experimental conversions of N-acylation and O-acylation with and without CO2 protection. Available at: [Link]

  • ResearchGate. (2021). Why did my amide syntesis does not work?. Available at: [Link]

  • Chemguide. (n.d.). the hydrolysis of amides. Available at: [Link]

  • MDPI. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and anticonvulsant activities of N-benzyl (2R)-2-acetamido-3-oxysubstituted propionamide derivatives. Available at: [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Available at: [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of n-Benzyl-2-hydroxyacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and scale-up of n-Benzyl-2-hydroxyacetamide. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth technical information, field-proven insights, and practical troubleshooting advice to ensure a successful, scalable, and reproducible synthesis.

Overview of Synthetic Strategy

n-Benzyl-2-hydroxyacetamide is typically synthesized via the coupling of a glycolic acid derivative with benzylamine. While several methods exist, the most common and scalable laboratory approach involves the direct amidation of glycolic acid with benzylamine using a carbodiimide coupling agent. This method is advantageous due to its high efficiency and mild reaction conditions.

The core transformation relies on the activation of the carboxylic acid group of glycolic acid by a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI.HCl). This forms a highly reactive O-acylisourea intermediate, which is susceptible to nucleophilic attack by the primary amine of benzylamine to form the desired amide bond. A catalyst, 4-(Dimethylamino)pyridine (DMAP), is often included to accelerate the reaction.

Reaction Scheme

cluster_reagents EDCI.HCl, DMAP DCM, 0°C to RT GA Glycolic Acid plus1 + reagents_node reagents_node BA Benzylamine placeholder BA->placeholder NBHA n-Benzyl-2-hydroxyacetamide plus2 + W Byproducts placeholder2 placeholder->placeholder2 placeholder2->NBHA

Caption: Amidation of Glycolic Acid with Benzylamine.

Detailed Experimental Protocol (Laboratory Scale)

This protocol describes a reliable method for synthesizing n-Benzyl-2-hydroxyacetamide on a laboratory scale with an expected yield of approximately 85%.[1]

Materials and Reagents
ReagentMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
Glycolic Acid76.05302.28 g
Benzylamine107.15303.2 mL
EDCI.HCl191.70336.3 g
DMAP122.179.01.10 g
Dichloromethane (DCM)--150 mL
1 M Hydrochloric Acid--50 mL
Saturated NaHCO₃ (aq)--50 mL
Brine--50 mL
Anhydrous MgSO₄--~5 g
Step-by-Step Procedure
  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add glycolic acid (2.28 g, 30 mmol).

  • Dissolution: Add dichloromethane (150 mL) and stir until the glycolic acid is fully dissolved.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0°C.

  • Reagent Addition: To the cooled, stirring solution, add benzylamine (3.2 mL, 30 mmol), followed by EDCI.HCl (6.3 g, 33 mmol), and finally DMAP (1.10 g, 9.0 mmol).[1] The order of addition is crucial to pre-activate the acid in the presence of the amine.

  • Reaction: Allow the reaction mixture to stir at 0°C for 30 minutes, then remove the ice bath and let the reaction proceed overnight at room temperature.

  • Work-up (Quenching & Washing):

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M aqueous HCl (50 mL) to remove unreacted benzylamine and DMAP.

    • Next, wash with saturated aqueous sodium bicarbonate (50 mL) to neutralize any remaining acid.

    • Finally, wash with brine (50 mL) to remove residual water.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from an ethyl acetate/hexanes mixture or by column chromatography on silica gel (eluting with 50% ethyl acetate in hexanes) to yield n-Benzyl-2-hydroxyacetamide as a white solid.[1]

Experimental Workflow Diagram

A Setup & Dissolution (Glycolic Acid in DCM) B Cool to 0°C (Ice Bath) A->B C Add Reagents (Benzylamine, EDCI, DMAP) B->C D React Overnight (Stir at RT) C->D E Aqueous Work-up (Wash with HCl, NaHCO₃, Brine) D->E F Dry & Filter (MgSO₄) E->F G Concentrate (Rotary Evaporator) F->G H Purify Product (Recrystallization or Chromatography) G->H I Characterize (NMR, MS, m.p.) H->I

Caption: Step-by-step experimental workflow for synthesis.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis.

Issue 1: Low or No Product Yield

Q: My reaction has a very low yield after work-up. What could be the cause?

A: Low yield is a common issue that can stem from several factors. Systematically check the following:

  • Purity of Benzylamine: Benzylamine is susceptible to oxidation over time, forming impurities like benzaldehyde and N-benzylidenebenzylamine. These impurities will not participate in the desired reaction.

    • Solution: Always use freshly distilled or newly purchased benzylamine. If in doubt, purify it by vacuum distillation.[2] A quick check by TLC can reveal impurities.

  • Activity of Coupling Agent: EDCI.HCl is hygroscopic and can lose activity if improperly stored.

    • Solution: Ensure your EDCI.HCl is stored in a desiccator and is a free-flowing powder. If it appears clumped or discolored, use a fresh bottle.

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Spot the reaction mixture against the starting materials. If starting material is still present after 24 hours, the reaction may need more time or gentle heating (though this can increase side products).

  • Losses During Work-up: The product has some water solubility. Aggressive or excessive aqueous washes can lead to significant product loss.

    • Solution: Minimize the volume and number of aqueous washes. Ensure phase separation is clean. If significant product loss is suspected, you can back-extract the aqueous layers with fresh DCM.

Issue 2: Product is Impure After Initial Isolation

Q: My crude product is an oil or a discolored solid. What are the likely impurities?

A: The primary impurities are typically unreacted starting materials or byproducts from the coupling reaction.

  • Unreacted Benzylamine/DMAP: If the 1M HCl wash was inefficient, these basic compounds will remain. They often cause the product to be an oil.

    • Solution: Ensure the pH of the aqueous layer is acidic after the HCl wash. If necessary, repeat the wash.

  • Urea Byproduct: The reaction of EDCI forms N-ethyl-N'-(3-dimethylaminopropyl)urea. This byproduct is water-soluble and should be removed during the aqueous work-up.[3] If it persists, it indicates inefficient washing.

    • Solution: A thorough wash with 1M HCl followed by water is usually sufficient. This urea derivative is generally removed effectively during silica gel chromatography.

  • Self-Condensation Products: Although less common under these conditions, side reactions can occur.

    • Solution: Purification is key. Recrystallization is effective for removing minor impurities if the crude product is mostly solid. For oily or very impure products, column chromatography is the most reliable method.[1]

Troubleshooting Logic: Diagnosing Low Yield

Start Problem: Low Yield Check_TLC Analyze crude reaction mixture by TLC. Is starting material present? Start->Check_TLC Check_Reagents Investigate Reagent Quality Check_TLC->Check_Reagents Yes Check_Workup Review Work-up Procedure Check_TLC->Check_Workup No Impure_BA Benzylamine Impure? (Oxidized) Check_Reagents->Impure_BA Losses Product Lost in Aqueous Layers? Check_Workup->Losses Inactive_EDCI EDCI Inactive? (Hygroscopic) Impure_BA->Inactive_EDCI No Sol_Distill Solution: Purify Benzylamine via vacuum distillation. Impure_BA->Sol_Distill Yes Sol_Fresh_EDCI Solution: Use fresh, dry EDCI. Store in desiccator. Inactive_EDCI->Sol_Fresh_EDCI Yes Sol_Back_Extract Solution: Minimize washes. Back-extract aqueous layers. Losses->Sol_Back_Extract Yes

Caption: Decision tree for troubleshooting low product yield.

Scaling-Up Considerations: FAQs

Q: What are the primary safety concerns when scaling up this reaction?

A: The main concern is thermal management. The formation of the active ester intermediate and the subsequent amidation can be exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. A runaway reaction could lead to a rapid increase in temperature and pressure.

  • Mitigation Strategy:

    • Use a jacketed reactor with controlled cooling.

    • Implement a slow, controlled addition of the coupling agent (EDCI.HCl) via a solids-addition funnel or by adding it as a solution in a suitable solvent.

    • Monitor the internal temperature continuously with a calibrated probe.

Q: Can I use a different solvent for a larger scale synthesis?

A: Yes. While DCM is effective in the lab, its low boiling point and status as a regulated solvent can make it less ideal for pilot-plant scale.[4]

  • Alternative Solvents: Consider solvents like 2-Methyltetrahydrofuran (2-MeTHF) or Toluene. They have higher boiling points and are often considered "greener" alternatives.

  • Causality: The choice of solvent can affect reaction kinetics and solubility of reagents and byproducts. A solvent screen should be performed at the lab scale before implementing a change. For example, the urea byproduct from EDCI may have different solubility in toluene, potentially simplifying or complicating its removal.

Q: Is purification by chromatography viable at scale?

A: Large-scale chromatography is expensive and generates significant solvent waste, making it generally unsuitable for manufacturing.

  • Scale-Up Strategy: The process should be optimized to yield a crude product that can be purified by crystallization. This is a more economical and scalable purification method.

  • Optimization Steps:

    • Stoichiometry: Carefully adjust the stoichiometry to minimize unreacted starting materials.

    • Temperature Control: Maintain a consistent temperature profile to reduce side product formation.

    • Solvent Selection: Develop a robust crystallization procedure by screening different solvent/anti-solvent systems (e.g., Ethyl Acetate/Heptane, Isopropanol/Water).

Q: Are there alternatives to carbodiimide coupling agents for large-scale synthesis?

A: Yes, while effective, carbodiimides can be expensive and their byproducts can be problematic. Alternative strategies include:

  • Ester Aminolysis: Synthesize an activated ester of glycolic acid (e.g., methyl glycolate) and then react it with benzylamine, often at elevated temperatures. This two-step process avoids coupling agents but requires an additional synthetic step.

  • Direct Catalytic Amidation: This is an emerging area focusing on using catalysts (e.g., based on boron or nickel) to directly form the amide bond from the carboxylic acid and amine at high temperatures, with water as the only byproduct.[5] This is highly atom-economical but may require significant process development to find suitable conditions.

References

  • Organic Syntheses. Acrylamide, N-benzyl-. Available at: [Link]

  • Sciencemadness Discussion Board. mechanism-N-benzylacrylamide synthesis. Available at: [Link]

  • National Institutes of Health (NIH). Novel N-benzyl-2-oxo-1,2-dihydrofuro [3,4-d]pyrimidine-3(4H). Available at: [Link]

  • MDPI. N-Benzyl-N-(2-hydroxyethyl)-2-(oxazolidin-2-on-3-yl)-2-phenylacetamide. Available at: [Link]

  • PrepChem.com. Synthesis of N-benzyl acetamide. Available at: [Link]

  • ResearchGate. (PDF) 2‑Benzhydrylsulfinyl‑N‑hydroxyacetamide‑Na extracted from fig. Available at: [Link]

  • ResearchGate. Reactivity of benzylamine with ethyl propiolate. Available at: [Link]

  • PubMed Central (PMC). Autonomous optimisation of biocatalytic reactions: enzymatic synthesis of N-benzyl acetoacetamide in continuous flow. Available at: [Link]

  • Aapptec Peptides. Coupling Reagents. Available at: [Link]

  • The Royal Society of Chemistry. Supplemmentary Info for RSC adv. after corrections. Available at: [Link]

  • Chemical Science (RSC Publishing). Autonomous optimisation of biocatalytic reactions: enzymatic synthesis of N-benzyl acetoacetamide in continuous flow. Available at: [Link]

  • ResearchGate. Synthesis of (benzimidazol-2-yl)thio-N-hydroxyacetamide derivatives (6). Available at: [Link]

  • Google Patents. CN101735054A - Method for preparing ethyl glycolate.
  • MDPI. Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. Available at: [Link]

  • Reddit. How to purify Benzylamine? : r/OrganicChemistry. Available at: [Link]

  • Pharmaceutical Technology. Scaling up API Syntheses. Available at: [Link]

  • PubChem - NIH. Ethyl Glycolate | C4H8O3 | CID 12184. Available at: [Link]

  • PubMed Central (PMC) - NIH. Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2. Available at: [Link]

  • Teknoscienze. Peptide manufacturing scale-up: an emerging biotech prospective. Available at: [Link]

  • Fisher Scientific. Amide Synthesis. Available at: [Link]

  • European Pharmaceutical Review. Overcoming challenges with scalability in biopharma manufacturing. Available at: [Link]

  • Reddit. Problems with synthesis of Benzyl tosylate ( decomposition) : r/Chempros. Available at: [Link]

  • Google Patents. WO2013072933A2 - Process for preparation of 2-acetamido-n-benzyl-3-methoxypropionamide.
  • ACS Publications. Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives. Available at: [Link]

  • PubChem - NIH. Benzyl 2-hydroxyacetate | C9H10O3 | CID 561337. Available at: [Link]

  • Google Patents. US3523978A - Process for the purification of benzyl alcohol.

Sources

Technical Support Center: Purification of n-Benzyl-2-hydroxyacetamide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for navigating the complex purification challenges of polar n-benzyl-2-hydroxyacetamide analogs. This document is designed for researchers, medicinal chemists, and process development scientists who encounter difficulties in isolating these valuable compounds. The inherent polarity, conferred by the hydroxyl and amide functionalities, often renders traditional purification techniques ineffective. This guide provides a structured approach to troubleshooting common issues, backed by mechanistic explanations and detailed protocols to ensure you can develop robust, reproducible purification strategies.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is my n-benzyl-2-hydroxyacetamide analog not retaining on my C18 reverse-phase (RP) column?

A: This is the most common issue. The structure of n-benzyl-2-hydroxyacetamide contains multiple hydrogen bond donors (hydroxyl, amide N-H) and acceptors (carbonyl, hydroxyl oxygen), making it highly polar. Standard C18 columns rely on hydrophobic interactions for retention. Highly polar molecules have minimal affinity for the nonpolar stationary phase and are rapidly eluted with the mobile phase, often near the void volume.[1][2] This phenomenon is exacerbated by the use of highly aqueous mobile phases, which are necessary to even attempt elution.[3]

Q2: What is Hydrophilic Interaction Liquid Chromatography (HILIC), and why is it recommended for these compounds?

A: HILIC is a powerful alternative to reverse-phase chromatography for separating highly polar compounds.[4] It utilizes a polar stationary phase (e.g., bare silica, or phases bonded with amide or diol groups) and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile.[4][5] The mechanism relies on partitioning the analyte into a water-enriched layer that forms on the surface of the stationary phase.[6][7] The more polar your analog is, the more strongly it partitions into this water layer, leading to greater retention.[4][8]

Q3: My compound "oils out" instead of crystallizing. What should I do?

A: "Oiling out" occurs when a compound comes out of solution as a liquid rather than a solid crystal lattice, often because the solution is supersaturated at a temperature above the compound's melting point in that solvent system. For polar molecules, this can be due to an inappropriate solvent choice or too-rapid cooling. The solution is to use a solvent system where the compound has high solubility when hot but very low solubility when cold.[9] Consider using a mixed-solvent system (e.g., ethanol/ether, ethyl acetate/hexane) where your compound is soluble in one solvent but insoluble in the other (the anti-solvent).[9][10] Adding the anti-solvent slowly to a hot, saturated solution of your compound in the "good" solvent can induce crystallization.[9]

Q4: Can I use Supercritical Fluid Chromatography (SFC) for these polar analogs?

A: Yes, SFC is an increasingly popular "green" alternative for purifying polar compounds.[11][12] It uses supercritical CO2 as the primary mobile phase, often modified with a polar co-solvent like methanol.[13] SFC can offer faster separations and reduced solvent consumption compared to HPLC.[12][14] For highly polar analytes, specific columns and method development are required, but it is a very powerful technique, particularly for chiral separations if your analog has a stereocenter.[13][15]

Section 2: Troubleshooting Guide: Chromatographic Purification

This section addresses specific problems encountered during chromatographic purification.

Problem 1: No Retention or Poor Retention in HPLC
Potential Cause Explanation & Recommended Solution
Inappropriate Column Chemistry Cause: Using a standard C18 or other nonpolar stationary phase. As explained in the FAQs, these columns lack the necessary polar character to interact with and retain your hydrophilic analyte.[16]
Solution: Switch to a HILIC column. Start with an unbonded silica or an amide-bonded phase, which are well-suited for retaining polar, neutral compounds.
Incorrect Mobile Phase Cause: For HILIC, the mobile phase must have a high organic content (typically >80% acetonitrile) to establish the aqueous layer on the stationary phase necessary for retention.[5] Using a mobile phase with too much water will abolish the HILIC retention mechanism.
Solution: Ensure your starting mobile phase is at least 80-95% acetonitrile with a small amount of aqueous buffer (e.g., 10 mM ammonium acetate or ammonium formate, pH adjusted).[17] Elution is achieved by increasing the aqueous component.[17]
Improper Column Equilibration Cause: HILIC columns require extensive equilibration to form the stable water layer on the stationary phase. Insufficient equilibration leads to unstable, drifting retention times and poor peak shape.[18]
Solution: Equilibrate the HILIC column with the initial mobile phase for at least 50 column volumes before the first injection and for 10 column volumes between runs.[18]
Problem 2: Poor Peak Shape (Tailing, Fronting, or Splitting)

// Nodes for decision points check_all [label="Affects All Peaks?", shape=diamond, fillcolor="#FBBC05"]; check_tailing [label="Peak Tailing?", shape=diamond, fillcolor="#FBBC05"]; check_fronting [label="Peak Fronting?", shape=diamond, fillcolor="#FBBC05"];

// Nodes for causes and solutions frit [label="Cause: Blocked Inlet Frit\nSolution: Reverse flush column or replace.", fillcolor="#F1F3F4", fontcolor="#202124"]; solvent_mismatch [label="Cause: Injection Solvent Mismatch\nSolution: Dissolve sample in initial mobile phase.", fillcolor="#F1F3F4", fontcolor="#202124"]; secondary_int [label="Cause: Secondary Interactions (e.g., with silanols)\nSolution: Modify mobile phase pH or add salt (e.g., 20mM NH4OAc).", fillcolor="#F1F3F4", fontcolor="#202124"]; overload [label="Cause: Mass Overload\nSolution: Reduce injection concentration/volume.", fillcolor="#F1F3F4", fontcolor="#202124"];

// Connections start -> check_all; check_all -> frit [label="Yes"]; check_all -> check_tailing [label="No, affects specific peaks"];

check_tailing -> secondary_int [label="Yes"]; check_tailing -> check_fronting [label="No"];

check_fronting -> overload [label="Yes"]; check_fronting -> solvent_mismatch [label="No, check solvent"]; } } Caption: Troubleshooting workflow for poor peak shape.

  • Cause: Injection Solvent Mismatch

    • Explanation: In HILIC, injecting a sample dissolved in a solvent stronger (i.e., more aqueous) than the mobile phase will cause severe peak distortion and poor retention.[18][19] The plug of strong solvent carries the analyte rapidly down the column before proper partitioning can occur.

    • Solution: The ideal injection solvent is the initial mobile phase itself (e.g., 95:5 Acetonitrile:Water). If your compound is not soluble, use the minimum amount of a stronger solvent possible and keep the injection volume low (e.g., < 5 µL).[18]

  • Cause: Secondary Interactions

    • Explanation: Peak tailing is often caused by secondary ionic interactions between the analyte and the stationary phase, especially with deprotonated silanol groups on silica-based columns.[7] N-benzyl-2-hydroxyacetamide analogs, while neutral, have functionalities that can engage in these unwanted interactions.

    • Solution: Add a salt to the mobile phase (e.g., 10-20 mM ammonium acetate or formate). The salt ions will shield the active sites on the stationary phase, minimizing secondary interactions and improving peak shape. Adjusting the pH can also help.

  • Cause: Column Overload

    • Explanation: Injecting too much mass onto the column leads to peak fronting, where the peak shape resembles a right triangle.[20]

    • Solution: Reduce the concentration of your sample and re-inject. If fronting persists, a higher-capacity preparative column may be needed for the desired loading.

  • Cause: Blocked Column Frit

    • Explanation: If all peaks in the chromatogram are split or distorted, it often points to a physical problem at the head of the column, such as a partially blocked inlet frit from sample particulates or mobile phase precipitation.[21]

    • Solution: Attempt to reverse-flush the column (check manufacturer's instructions first).[21] If this fails, the column must be replaced. Always filter your samples and mobile phases to prevent this.

Section 3: Troubleshooting Guide: Non-Chromatographic Purification

Problem 1: Difficulty with Crystallization
Potential Cause Explanation & Recommended Solution
Inappropriate Solvent Choice Cause: The ideal crystallization solvent is one in which the target compound is highly soluble at high temperatures and poorly soluble at low temperatures, while impurities remain soluble at all temperatures.[9] For polar compounds, highly nonpolar solvents (like hexane) or highly polar solvents (like water) may be poor choices on their own.
Solution: Systematically screen solvents of intermediate polarity (e.g., Ethanol, Isopropanol, Ethyl Acetate, Acetone).[10] If no single solvent works, use a binary solvent system.[9] Common pairs for polar compounds include Ethanol/Water, Methanol/Diethyl Ether, and Ethyl Acetate/Hexane.[9][22]
Oiling Out Cause: The compound is precipitating from a supersaturated solution as a liquid because the temperature is above its melting point in the solvent mixture. This can also be caused by impurities inhibiting crystal lattice formation.
Solution: 1) Slow down the cooling process. 2) Add slightly more of the "good" solvent to reduce the level of supersaturation. 3) Use a different anti-solvent. 4) Try solvent layering or vapor diffusion techniques, which are slower and can promote higher quality crystal growth.[23]
Persistent Impurities Cause: The impurities have similar solubility profiles to your target compound, causing them to co-crystallize. This is common with structurally similar byproducts from the synthesis.[24]
Solution: A multi-step approach is often necessary. First, use a different technique like column chromatography (HILIC) or a liquid-liquid extraction to remove the problematic impurities. Then, re-attempt crystallization with the partially purified material.
Problem 2: Poor Recovery from Liquid-Liquid Extraction (LLE)
  • Cause: Your polar n-benzyl-2-hydroxyacetamide analog has significant solubility in the aqueous phase, leading to poor partitioning into the organic extraction solvent (e.g., Dichloromethane, Ethyl Acetate).

  • Explanation: Standard LLE relies on a significant difference in polarity between the analyte and the two immiscible phases.[25] Highly polar organic molecules often defy this separation.

  • Solution: Salting-Out Assisted Liquid-Liquid Extraction (SALLE)

    • Principle: This technique uses a water-miscible organic solvent (like acetonitrile) for the extraction.[26] After mixing the aqueous sample with acetonitrile, a high concentration of salt (e.g., NaCl, (NH₄)₂SO₄) is added.[25] This salt saturates the aqueous layer, dramatically reducing the miscibility of the acetonitrile and forcing a phase separation.[25] Your polar analyte, which is soluble in acetonitrile, will be driven into the separated organic layer, resulting in much higher recovery than with traditional LLE.[25][27][28]

G

Section 4: Standardized Protocols

Protocol 1: Generic HILIC Method Development for n-Benzyl-2-hydroxyacetamide Analogs
  • Column Selection: Start with a HILIC Amide or unbonded Silica column (e.g., 100 x 2.1 mm, 1.7-2.7 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 4.5 with Acetic Acid.

    • Mobile Phase B: Acetonitrile.

  • Sample Preparation: Dissolve the crude sample in 95:5 (v/v) Acetonitrile:Water to a concentration of ~1 mg/mL. If solubility is an issue, use the minimum required amount of methanol or DMSO and dilute with 95:5 ACN:H₂O. Filter through a 0.22 µm filter.

  • Initial Gradient Conditions:

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 2 µL

    • Gradient:

      • 0.0 min: 5% A

      • 10.0 min: 40% A

      • 11.0 min: 40% A

      • 11.1 min: 5% A

      • 15.0 min: 5% A (Re-equilibration)

  • Optimization:

    • If retention is too low, decrease the starting percentage of Mobile Phase A.

    • If retention is too high, increase the starting percentage of Mobile Phase A.

    • To improve resolution between closely eluting peaks, decrease the slope of the gradient.

Protocol 2: Benchtop Protocol for SALLE
  • Dissolution: Dissolve 100 mg of crude material in 10 mL of deionized water in a 50 mL centrifuge tube.

  • Solvent Addition: Add 10 mL of acetonitrile to the tube. Cap and vortex for 30 seconds until a single homogenous phase is observed.

  • Salting-Out: Add 4 g of anhydrous sodium chloride (NaCl).

  • Extraction: Cap the tube and vortex vigorously for 2 minutes. A distinct separation of the organic (top) and aqueous (bottom) layers should be visible.

  • Phase Separation: Centrifuge the tube for 5 minutes at 3000 rpm to ensure a sharp interface.

  • Collection: Carefully remove the top acetonitrile layer using a pipette. This layer contains your purified compound.

  • Analysis & Evaporation: Analyze a small aliquot by LC-MS or TLC to confirm purity. Evaporate the solvent under reduced pressure to recover the solid product.

References

  • Jandera, P. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Separation Science, 34(24), 3485-3501. Available at: [Link]

  • Wikipedia. (n.d.). Hydrophilic interaction chromatography. In Wikipedia. Retrieved January 26, 2026, from [Link]

  • Majors, R. E. (2010). Salting-out Liquid-Liquid Extraction (SALLE). LCGC International, 23(3). Available at: [Link]

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Available at: [Link]

  • University of California, Davis. (n.d.). Crystallization. Chem LibreTexts. Available at: [Link]

  • Restek Corporation. (2020). How to Avoid Common Problems with HILIC Methods. Restek Resource Hub. Available at: [Link]

  • Wirtz, M., et al. (2024). Finding the ideal solvent for the analysis of polar analytes using supercritical fluid chromatography. Analytical and Bioanalytical Chemistry. Available at: [Link]

  • Element Lab Solutions. (n.d.). HILIC – The Rising Star of Polar Chromatography. Element Lab Solutions. Available at: [Link]

  • Leggett, D. C., et al. (1990). Salting-out solvent extraction for preconcentration of neutral polar organic solutes from water. Analytical Chemistry, 62(13), 1355-1356. Available at: [Link]

  • University of Colorado Boulder. (n.d.). Common Solvents for Crystallization. Organic Chemistry Lab Manual. Available at: [Link]

  • Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International, 25(7). Available at: [Link]

  • van der Laan, T. R., et al. (2022). Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR). Faraday Discussions, 236, 335-347. Available at: [Link]

  • Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Waters Application Note. Available at: [Link]

  • Gritti, F., & Walter, T. H. (2021). Retention Loss of Reversed-Phase Columns Using Highly Aqueous Mobile Phases: Fundamentals, Mechanism, and Practical Solutions. Chromatography Online. Available at: [Link]

  • Element Lab Solutions. (n.d.). Hydrophilic Interaction Liquid Chromatography – HILIC. Element Lab Solutions. Available at: [Link]

  • Teledyne ISCO. (n.d.). What is Supercritical Fluid Chromatography (SFC) Chromatography? Teledyne Labs. Available at: [Link]

  • Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Agilent Application Note. Available at: [Link]

  • Lu, W., et al. (2011). Salting-out assisted liquid-liquid extraction for bioanalysis. Bioanalysis, 3(16), 1879-1887. Available at: [Link]

  • University of Rochester. (n.d.). Solvents for Recrystallization. Department of Chemistry. Available at: [Link]

  • ResearchGate. (2014). Polar compounds separation by HPLC - any thoughts? ResearchGate. Available at: [Link]

  • Gilla, G., et al. (2022). Solvent Polarity Influenced Polymorph Selection of Polar Aromatic Molecules. Crystal Growth & Design, 22(12), 7176-7183. Available at: [Link]

  • Crystal Growth Centre. (n.d.). Guide for crystallization. Anna-Karin-Hort. Available at: [Link]

  • Srinivasachary, K., et al. (2017). Identification of Impurities and Improved the Synthesis of Lacosamide. Der Pharma Chemica, 9(12), 86-93. Available at: [Link]

  • McCalley, D. V. (2017). Some factors that can lead to poor peak shape in hydrophilic interaction chromatography, and possibilities for their remediation. Journal of Chromatography A, 1523, 129-137. Available at: [Link]

  • Waters Corporation. (n.d.). What are the common causes of having little or no retention and/or peak shape problems on a HILIC column? Waters Knowledge Base. Available at: [Link]

Sources

Validation & Comparative

A Comparative Analysis of the Antioxidant Potential: n-Benzyl-2-hydroxyacetamide versus Ascorbic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel therapeutic agents, the evaluation of antioxidant activity stands as a cornerstone in the initial screening of drug candidates. Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of a myriad of diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. This guide provides a comprehensive, in-depth comparison of the antioxidant activity of a synthetic compound, n-Benzyl-2-hydroxyacetamide, with the well-established natural antioxidant, ascorbic acid (Vitamin C).

This technical guide moves beyond a mere recitation of data, offering a rationale for the experimental choices and a mechanistic exploration of the antioxidant properties of both molecules. By delving into the nuances of various antioxidant assays and the underlying chemical principles, this document aims to equip researchers with the critical insights necessary for the informed selection and development of antioxidant-based therapeutics.

Chemical Structures and Antioxidant Mechanisms

A fundamental understanding of the chemical structures of n-Benzyl-2-hydroxyacetamide and ascorbic acid is paramount to appreciating their distinct antioxidant mechanisms.

n-Benzyl-2-hydroxyacetamide belongs to the class of hydroxamic acid derivatives. The antioxidant potential of these compounds is often attributed to their ability to act as both hydrogen atom donors and metal chelators. The presence of the hydroxyl group on the acetamide nitrogen is crucial for its radical-scavenging activity.

Ascorbic acid , a water-soluble vitamin, is a potent reducing agent and scavenger of free radicals.[1] Its antioxidant activity stems from its ability to donate electrons from its enediol structure, thereby neutralizing a wide array of reactive oxygen species.[2]

G cluster_0 n-Benzyl-2-hydroxyacetamide cluster_1 Ascorbic Acid (Vitamin C) nBHA n-Benzyl-2-hydroxyacetamide nBHA_struct nBHA_mechanism Mechanism: - Hydrogen Atom Donation - Metal Chelation nBHA_struct->nBHA_mechanism AA Ascorbic Acid AA_struct AA_mechanism Mechanism: - Electron Donation - Radical Scavenging AA_struct->AA_mechanism

Caption: Chemical structures and primary antioxidant mechanisms.

In Vitro Antioxidant Activity: A Comparative Overview

The antioxidant capacity of a compound is typically assessed using a battery of in vitro assays, each with its specific mechanism and target radical species. Here, we compare the potential activity of n-Benzyl-2-hydroxyacetamide with ascorbic acid based on commonly employed assays: DPPH, ABTS, and FRAP.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used method to evaluate the free radical scavenging ability of antioxidants. The principle lies in the discoloration of the purple DPPH radical to a yellow-colored non-radical form upon reaction with an antioxidant. The activity is often expressed as the IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity.

While direct data for n-Benzyl-2-hydroxyacetamide is limited, a study on a series of hydroxyacetamide derivatives demonstrated their potential as free radical scavengers when compared to ascorbic acid. For instance, some derivatives exhibited promising DPPH scavenging activity, although generally less potent than ascorbic acid.

CompoundDPPH IC50 (µg/mL)Reference
Hydroxyacetamide Derivative (Representative) > 50[3]
Ascorbic Acid 3.37 - 8.4[4][5]

Note: The IC50 value for the hydroxyacetamide derivative is a representative value from a study on a series of related compounds and may not be specific to n-Benzyl-2-hydroxyacetamide.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). This assay is applicable to both hydrophilic and lipophilic antioxidants. Similar to the DPPH assay, the results are often expressed as IC50 values.

CompoundABTS IC50 (µg/mL)Reference
n-Benzyl-2-hydroxyacetamide Data not available
Ascorbic Acid ~5[6]
FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a colored ferrous complex. The results are typically expressed as FRAP values (in µM Fe(II) equivalents). A higher FRAP value indicates greater reducing power.

CompoundFRAP Value (µM Fe(II)/µM)Reference
n-Benzyl-2-hydroxyacetamide Data not available
Ascorbic Acid ~1.0[7]

Cellular Antioxidant Activity (CAA): A More Biologically Relevant Assessment

While in vitro assays provide valuable initial screening data, they do not fully recapitulate the complex cellular environment. The Cellular Antioxidant Activity (CAA) assay was developed to assess the antioxidant activity of compounds within a cellular context, taking into account factors like cell uptake, metabolism, and localization.[8] The assay measures the ability of a compound to inhibit the oxidation of a fluorescent probe by peroxyl radicals within cultured cells.

A lower EC50 value in the CAA assay indicates a higher cellular antioxidant activity.

CompoundCAA EC50 (µmol of quercetin equivalents/µmol)Reference
n-Benzyl-2-hydroxyacetamide Data not available
Ascorbic Acid Data not available in this format

Specific CAA data for both n-Benzyl-2-hydroxyacetamide and directly comparable data for ascorbic acid are not available in the reviewed literature. Quercetin is often used as a standard in this assay.

Experimental Protocols

For the purpose of reproducibility and methodological clarity, detailed protocols for the aforementioned antioxidant assays are provided below.

DPPH Radical Scavenging Assay Protocol

G cluster_workflow DPPH Assay Workflow start Prepare DPPH solution (e.g., 0.1 mM in methanol) prepare_samples Prepare test compound and Ascorbic Acid solutions (various concentrations) mix Mix DPPH solution with test compound or standard prepare_samples->mix incubate Incubate in the dark (e.g., 30 minutes at room temperature) mix->incubate measure Measure absorbance (e.g., at 517 nm) incubate->measure calculate Calculate % inhibition and IC50 value measure->calculate

Caption: A generalized workflow for the DPPH assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Prepare a series of dilutions of the test compound (n-Benzyl-2-hydroxyacetamide) and the standard (ascorbic acid) in a suitable solvent.

  • Reaction Mixture: In a 96-well plate, add a specific volume of the test compound or standard solution to each well. Then, add the DPPH solution to initiate the reaction. A control well should contain only the solvent and the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solutions at a wavelength of approximately 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.

ABTS Radical Scavenging Assay Protocol

G cluster_workflow ABTS Assay Workflow start Prepare ABTS radical cation (ABTS•+) solution by reacting ABTS with potassium persulfate prepare_samples Prepare test compound and Ascorbic Acid solutions (various concentrations) mix Mix ABTS•+ solution with test compound or standard prepare_samples->mix incubate Incubate at room temperature (e.g., 6 minutes) mix->incubate measure Measure absorbance (e.g., at 734 nm) incubate->measure calculate Calculate % inhibition and IC50 value measure->calculate

Caption: A generalized workflow for the ABTS assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the ABTS radical cation (ABTS•+) solution by mixing an aqueous solution of ABTS with potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours before use. The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to a specific absorbance at 734 nm.

  • Reaction Mixture: Add a small volume of the test compound or standard solution to the diluted ABTS•+ solution.

  • Incubation: Allow the reaction to proceed at room temperature for a defined time (e.g., 6 minutes).

  • Absorbance Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 value is determined from the dose-response curve.

FRAP Assay Protocol

G cluster_workflow FRAP Assay Workflow start Prepare FRAP reagent (acetate buffer, TPTZ, and FeCl3) prepare_samples Prepare test compound and FeSO4 standard solutions mix Mix FRAP reagent with test compound or standard prepare_samples->mix incubate Incubate at 37°C (e.g., 4 minutes) mix->incubate measure Measure absorbance (e.g., at 593 nm) incubate->measure calculate Determine FRAP value from the standard curve measure->calculate

Caption: A generalized workflow for the FRAP assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the FRAP reagent by mixing acetate buffer, a solution of 2,4,6-tris(2-pyridyl)-s-triazine (TPTZ) in HCl, and an aqueous solution of FeCl₃·6H₂O.

  • Reaction Mixture: Add the FRAP reagent to the test compound or a ferrous sulfate (FeSO₄) standard solution.

  • Incubation: Incubate the mixture at 37°C for a specified time (e.g., 4 minutes).

  • Absorbance Measurement: Measure the absorbance of the colored product (ferrous-TPTZ complex) at 593 nm.

  • Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample with that of a standard curve prepared from known concentrations of FeSO₄.

Discussion and Future Perspectives

The available data suggests that while hydroxyacetamide derivatives, as a class, possess antioxidant properties, they are generally less potent than the benchmark antioxidant, ascorbic acid, in in vitro radical scavenging assays like DPPH. The benzyl group in n-Benzyl-2-hydroxyacetamide may influence its lipophilicity, potentially affecting its interaction with different radical species and its activity in various assay systems.

The primary antioxidant mechanism of hydroxyacetamides is believed to involve hydrogen atom donation from the N-hydroxyl group to scavenge free radicals. Additionally, the hydroxamic acid moiety is known for its metal-chelating properties, which can contribute to its overall antioxidant effect by preventing the formation of highly reactive hydroxyl radicals through the Fenton reaction.

In contrast, ascorbic acid's potent antioxidant activity is well-established and multifaceted, involving direct scavenging of a wide range of ROS and the regeneration of other antioxidants like α-tocopherol.[2]

Key Considerations for Researchers:

  • Assay Selection: The choice of antioxidant assay should be guided by the specific research question. A combination of assays based on different mechanisms (e.g., hydrogen atom transfer and electron transfer) is recommended for a comprehensive evaluation.

  • Biological Relevance: While in vitro assays are useful for initial screening, cell-based assays like the CAA provide a more physiologically relevant assessment of antioxidant activity.

  • Structure-Activity Relationship: Further studies are warranted to explore the structure-activity relationship of n-Benzyl-2-hydroxyacetamide and its analogs to optimize their antioxidant potential. Modifications to the benzyl ring or the acetamide backbone could significantly impact their activity.

Conclusion

This comparative guide highlights the antioxidant potential of n-Benzyl-2-hydroxyacetamide in the context of the well-characterized antioxidant, ascorbic acid. While direct comparative data is limited, the available information on related hydroxyacetamide derivatives suggests a moderate antioxidant capacity. Ascorbic acid remains the more potent antioxidant in the assays reviewed.

For drug development professionals, n-Benzyl-2-hydroxyacetamide may warrant further investigation, particularly in cell-based models, to fully elucidate its potential as a therapeutic agent. Future research should focus on direct, head-to-head comparisons with established antioxidants across a panel of in vitro and cellular assays to provide a more definitive assessment of its efficacy.

References

  • Saha, S., Pal, D., & Kumar, S. (2017). Hydroxyacetamide derivatives: Cytotoxicity, genotoxicity, antioxidative and metal chelating studies. Journal of Applied Pharmaceutical Science, 7(12), 051-059.
  • MDPI. (2024). Synthesis and Antioxidant Activity of N-Benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine Oxides. Retrieved from [Link]

  • Jayachitra, A., & Krithiga, N. (2012). Total Phenolics, Flavonoids, Proanthrocyanidins , Ascorbic Acid Contents and In-Vitro Antioxidant Activities of Newly Developed Isolated Soy Protein. International Journal of Pharmaceutical & Biological Archives, 3(4), 863-868.
  • PubMed. (1996). The ferric reducing ability of plasma (FRAP) as a measure of "antioxidant power". Analytical Biochemistry, 239(1), 70-76.
  • Wikipedia. (2024). Ascorbic acid. Retrieved from [Link]

  • Mensor, L. L., Menezes, F. S., Leitão, G. G., Reis, A. S., dos Santos, T. C., Coube, C. S., & Leitão, S. G. (2001). Screening of Brazilian plant extracts for antioxidant activity by the use of DPPH free radical method. Pharmaceutical Biology, 39(4), 310-313.
  • ResearchGate. (n.d.). The calculated IC50 values of the antioxidant activity of ascorbic acid... Retrieved from [Link]

  • PubMed Central. (2022). Evaluation of antioxidant and cytotoxic properties of phenolic N-acylhydrazones: structure–activity relationship. RSC Advances, 12(26), 16429–16443.
  • Benzie, I. F., & Strain, J. J. (1996). The Ferric Reducing Ability of Plasma (FRAP) as a Measure of “Antioxidant Power”: The FRAP Assay. Analytical Biochemistry, 239(1), 70-76.
  • PubMed Central. (2021). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Molecules, 26(11), 3149.
  • Gęgotek, A., & Skrzydlewska, E. (2022). Antioxidative and Anti-Inflammatory Activity of Ascorbic Acid. Antioxidants, 11(10), 1993.
  • ResearchGate. (n.d.). DPPH and ABTS radicals scavenging activity percentage and IC 50 values... Retrieved from [Link]

  • ResearchGate. (n.d.). IC 50 (DPPH), IC 50 (ABTS), AEAC (FRAP assay), AEAC (Phosphomolybdenum assay)... Retrieved from [Link]

  • E3S Web of Conferences. (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. f. & Zoll.) Leaves Extract and Fractions. Retrieved from [Link]

  • Wolfe, K. L., & Liu, R. H. (2007). Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements. Journal of Agricultural and Food Chemistry, 55(22), 8896–8907.
  • Chen, J., Sun, H., & Chen, J. (2018). Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay. Journal of Analytical Methods in Chemistry, 2018, 5036838.
  • MDPI. (2021). Nanoantioxidants: Recent Trends in Antioxidant Delivery Applications. Retrieved from [Link]

Sources

A Comparative Analysis of the Cytotoxic Profiles of n-Benzyl-2-hydroxyacetamide Derivatives and Doxorubicin

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of anticancer drug discovery, the quest for novel cytotoxic agents with improved efficacy and reduced side effects is relentless. This guide provides a detailed comparative analysis of a promising class of emerging compounds, the n-Benzyl-2-hydroxyacetamide derivatives, against the well-established chemotherapeutic agent, doxorubicin. We will delve into their mechanisms of action, present available experimental data on their cytotoxic potency, and provide standardized protocols for their evaluation, offering a critical perspective for researchers in oncology and medicinal chemistry.

Introduction to the Contenders

Doxorubicin , an anthracycline antibiotic isolated from Streptomyces peucetius var. caesius, has been a cornerstone of chemotherapy regimens for decades, used in the treatment of a wide array of cancers including breast, lung, ovarian, and various hematological malignancies.[1] Its potent anticancer activity is, however, notoriously accompanied by significant side effects, most notably cardiotoxicity, which limits its cumulative dose and long-term use.[2]

n-Benzyl-2-hydroxyacetamide derivatives represent a class of synthetic small molecules that have garnered interest for their potential as anticancer agents. Several derivatives within the broader (substituted) acetamide family have demonstrated significant cytotoxic effects against various cancer cell lines.[3][4] Their mechanism of action is an active area of investigation, with evidence pointing towards the induction of cell cycle arrest and apoptosis, in some cases through the inhibition of histone deacetylases (HDACs), which are crucial regulators of gene expression.[5]

Comparative Cytotoxicity: An In Vitro Perspective

Compound Cell Line Cancer Type IC50 (µM) Incubation Time Reference
Doxorubicin MCF-7Breast Adenocarcinoma0.68 ± 0.0448h[6]
MCF-7Breast Adenocarcinoma1.1 (µg/ml)48h[7]
A549Lung Carcinoma1.5048h[8]
A549Lung Carcinoma17.83 (nM)48h[2]
2-(4-Fluorophenyl)- N-phenylacetamide derivative (2c) MCF-7Breast Adenocarcinoma100Not Specified[3]
Phenylacetamide derivative (3c) MCF-7Breast Adenocarcinoma0.7 ± 0.08Not Specified[4]
Phenylacetamide derivative (3d) MCF-7Breast Adenocarcinoma0.7 ± 0.4Not Specified[4]
N-(benzazol-2-yl)-2-phenylacetamide derivative (19) MCF-7Breast AdenocarcinomaExceptional Cytotoxicity*Not Specified[9]

*Specific IC50 value not provided, but described as having "exceptional cytotoxicity."

From the available data, it is evident that the cytotoxic potency of acetamide derivatives can vary significantly based on their chemical structure. While some derivatives, such as the 2-(4-Fluorophenyl)-N-phenylacetamide, exhibit modest activity, others, like the phenylacetamide derivatives 3c and 3d, display IC50 values in the sub-micromolar range, comparable to or even more potent than doxorubicin in certain contexts.[4][6] This highlights the potential for optimizing the n-Benzyl-2-hydroxyacetamide scaffold to develop highly effective anticancer agents.

Unraveling the Mechanisms of Cytotoxicity

The divergent mechanisms of action between doxorubicin and n-Benzyl-2-hydroxyacetamide derivatives are central to understanding their potential therapeutic applications and side-effect profiles.

Doxorubicin: A Multi-pronged Assault on Cancer Cells

Doxorubicin's cytotoxicity stems from a combination of mechanisms that disrupt fundamental cellular processes.[8]

  • DNA Intercalation and Topoisomerase II Poisoning: Doxorubicin intercalates into the DNA double helix, obstructing DNA replication and transcription.[1] It also stabilizes the complex between DNA and topoisomerase II, an enzyme that unwinds DNA, leading to double-strand breaks and the initiation of apoptosis.

  • Generation of Reactive Oxygen Species (ROS): The quinone moiety in doxorubicin's structure can undergo redox cycling, generating superoxide and hydroxyl radicals. This oxidative stress damages cellular components, including lipids, proteins, and DNA, contributing to cell death.

  • Induction of Apoptosis: Doxorubicin triggers both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis. It can upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, leading to the release of cytochrome c from mitochondria and the activation of caspases.

  • Cell Cycle Arrest: Doxorubicin predominantly induces cell cycle arrest at the G2/M phase, preventing cells from entering mitosis.[3]

Caption: Doxorubicin's multi-faceted mechanism of action.

n-Benzyl-2-hydroxyacetamide Derivatives: Targeting Epigenetics and Cell Signaling

While the mechanistic profile of the entire class is still under investigation, several studies on specific derivatives point towards a more targeted approach to inducing cancer cell death.

  • Histone Deacetylase (HDAC) Inhibition: A key proposed mechanism for some hydroxyacetamide derivatives is the inhibition of HDACs. HDACs are enzymes that play a critical role in chromatin remodeling and gene expression. By inhibiting HDACs, these compounds can lead to the hyperacetylation of histones, resulting in a more open chromatin structure and the re-expression of tumor suppressor genes.

  • Induction of Apoptosis: Several n-Benzyl-2-hydroxyacetamide and related derivatives have been shown to induce apoptosis. For instance, 2-benzhydrylsulfinyl-N-hydroxyacetamide-Na has been reported to activate p53 and caspase-8, key players in the apoptotic cascade.[10] Other phenylacetamide derivatives have been shown to upregulate the expression of pro-apoptotic proteins like Bax and FasL, while also activating caspase-3.[4]

  • Cell Cycle Arrest: A common outcome of treatment with these derivatives is the arrest of the cell cycle, often at the G1 or G2/M phase.[5][11] This prevents cancer cells from proliferating and can be a prelude to apoptosis. The G1 arrest is often mediated by the upregulation of cyclin-dependent kinase inhibitors like p21.

Caption: Proposed mechanism of action for n-Benzyl-2-hydroxyacetamide derivatives.

Experimental Protocols for Cytotoxicity Assessment

To ensure the generation of reliable and reproducible data for comparing the cytotoxicity of novel compounds like n-Benzyl-2-hydroxyacetamide derivatives with established drugs such as doxorubicin, standardized in vitro assays are essential. The MTT assay is a widely used colorimetric method for assessing cell metabolic activity and, by extension, cell viability.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

This protocol outlines the steps for determining the IC50 values of test compounds on adherent cancer cell lines.

Materials:

  • Adherent cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Test compounds (n-Benzyl-2-hydroxyacetamide derivatives and doxorubicin) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Workflow:

MTT_Workflow A 1. Cell Seeding (e.g., 5x10^3 cells/well in 96-well plate) B 2. Incubation (24h for cell attachment) A->B C 3. Compound Treatment (Serial dilutions of test compounds) B->C D 4. Incubation (e.g., 48h) C->D E 5. MTT Addition (10 µL of 5 mg/mL MTT solution per well) D->E F 6. Incubation (2-4h, protected from light) E->F G 7. Formazan Solubilization (Add 100 µL DMSO per well) F->G H 8. Absorbance Measurement (at 570 nm) G->H I 9. Data Analysis (Calculate % viability and IC50) H->I

Caption: Standard workflow for an MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow the cells to attach.

  • Compound Preparation and Treatment: Prepare a series of dilutions of the test compounds (n-Benzyl-2-hydroxyacetamide derivatives and doxorubicin) in complete medium. The final solvent concentration (e.g., DMSO) should be kept constant and low (typically <0.5%) across all wells to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include wells with medium only (blank) and medium with the solvent (vehicle control).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for another 2 to 4 hours at 37°C, protected from light. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration using the following formula: % Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] x 100 Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value from the dose-response curve.

Conclusion and Future Directions

This guide provides a comparative overview of the cytotoxic properties of n-Benzyl-2-hydroxyacetamide derivatives and the established chemotherapeutic agent, doxorubicin. While doxorubicin remains a potent and widely used anticancer drug, its clinical utility is hampered by significant toxicity. The n-Benzyl-2-hydroxyacetamide class of compounds presents a promising avenue for the development of novel anticancer agents.

The available data suggests that specific derivatives within this class can exhibit cytotoxicity comparable to or exceeding that of doxorubicin in certain cancer cell lines. Their potential mechanism of action, particularly through HDAC inhibition, offers a more targeted approach that may translate to a more favorable safety profile.

However, further research is imperative. A systematic synthesis and screening of a library of n-Benzyl-2-hydroxyacetamide derivatives against a broad panel of cancer cell lines, directly alongside doxorubicin under standardized conditions, is necessary to establish a clear structure-activity relationship and identify lead candidates with superior potency and selectivity. In-depth mechanistic studies are also crucial to fully elucidate the signaling pathways involved in their cytotoxic effects. Such endeavors will be instrumental in determining the true therapeutic potential of this promising class of compounds in the fight against cancer.

References

  • 2-Benzhydrylsulfinyl-N-hydroxyacetamide-Na extracted from fig as a novel cytotoxic and apoptosis inducer in SKOV-3 and AMJ-13 cell lines via P53 and caspase-8 pathway. (2025). ResearchGate. [Link]

  • IC 50 values of the tested compounds against MCF- 7, HepG2, and A549... - ResearchGate. (n.d.). ResearchGate. [Link]

  • IC50 values (µM) of the compounds and SI values against MCF-7, A549 and NIH/3T3 cell lines. - ResearchGate. (n.d.). ResearchGate. [Link]

  • Anticancer Effects of Doxorubicin-Loaded Micelle on MCF-7 and MDA- MB-231, Breast Cancer Cell Lines. (2018). Journal of Research in Medical and Dental Science. [Link]

  • IC50 values of cytotoxicity tests on MCF-7, A-549, Hep-G2, and Caco-2... - ResearchGate. (n.d.). ResearchGate. [Link]

  • Cytotoxic effect and IC50 values of DOX (A) and MPC-3100 (B) in MCF-7 and MDA-MB-231 cells at 48 h - ResearchGate. (n.d.). ResearchGate. [Link]

  • Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation. (2022). National Institutes of Health. [Link]

  • IC50 values of the compounds for A549 and NIH/3T3 cells after 24 h. - ResearchGate. (n.d.). ResearchGate. [Link]

  • CURCUMIN HAS LOWER IC50 VALUES AGAINST A549 LUNG CANCER CELLS. (2023). bioRxiv. [Link]

  • N-(benzazol-2-yl)-2-substituted phenylacetamide derivatives: Design, synthesis and biological evaluation against MCF7 breast cancer cell line | Request PDF. (n.d.). ResearchGate. [Link]

  • Benzyl isothiocyanate (BITC) induces G2/M phase arrest and apoptosis in human melanoma A375.S2 cells through reactive oxygen species (ROS) and both mitochondria-dependent and death receptor-mediated multiple signaling pathways. (2012). PubMed. [Link]

  • 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. (2013). PubMed. [Link]

  • IC50 in doxorubicin-resistant MCF-7 cell lines. | Download Table. (n.d.). ResearchGate. [Link]

  • Acacetin enhances the therapeutic efficacy of doxorubicin in non-small-cell lung carcinoma cells. (2017). PubMed Central. [Link]

  • Doxorubicin induces drug resistance and expression of the novel CD44st via NF-κB in human breast cancer MCF-7 cells. (2014). Spandidos Publications. [Link]

  • 2‑Benzhydrylsulfinyl‑N‑hydroxyacetamide‑Na extracted from fig as a novel cytotoxic and apoptosis inducer in SKOV‑3 and AMJ‑13 cell lines via P53 and caspase‑8 pathway. (n.d.). ResearchGate. [Link]

  • Table 1 Determination of doxorubicin ic 50 in different tumor cell lines. (n.d.). ResearchGate. [Link]

  • Synergy of BID with doxorubicin in the killing of cancer cells. (2015). Spandidos Publications. [Link]

  • Recent advances in natural compounds inducing non-apoptotic cell death for anticancer drug resistance. (2023). PubMed Central. [Link]

  • Biphasic Dose-Dependent G0/G1 and G2/M Cell-Cycle Arrest by Synthetic 2,3-Arylpyridylindole Derivatives in A549 Lung Cancer Cells. (2022). PubMed. [Link]

  • Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. (n.d.). Ringkøbing-Skjern Bibliotekerne. [Link]

  • Increasing the cytotoxicity of doxorubicin in breast cancer MCF-7 cells with multidrug resistance using a mesoporous silica nanoparticle drug delivery system. (n.d.). PubMed Central. [Link]

  • Benzyl isothiocyanate-induced DNA damage causes G2/M cell cycle arrest and apoptosis in human pancreatic cancer cells. (n.d.). PubMed. [Link]

  • Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. (2024). Trends in Sciences. [Link]

  • Design, Synthesis, in silico Study and Prelimi- nary Cytotoxic Evaluation of New N-(Benzimidaz- ol-2-yl-methyl) Benzamide Derivatives as Possible Tyrosine Kinase Inhibitors. (n.d.). Pharmakeftiki. [Link]

  • Effect of 2-benzhydrylsulfinyl-N-hydroxyacetamide-Na on mitochondrial... - ResearchGate. (n.d.). ResearchGate. [Link]

  • IC50 of doxorubicin for human lung cancer cells | Download Table. (n.d.). ResearchGate. [Link]

  • Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study. (2021). National Institutes of Health. [Link]

  • Venetoclax triggers sublethal apoptotic signaling in venetoclax-resistant acute myeloid leukemia cells and induces vulnerability. (2024). Nature. [Link]

Sources

A Comparative Guide to the Synthesis of n-Benzyl-2-hydroxyacetamide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the efficient and robust synthesis of key chemical intermediates is paramount. n-Benzyl-2-hydroxyacetamide, a valuable building block in medicinal chemistry, is no exception. Its synthesis, while seemingly straightforward, presents a variety of methodological choices, each with distinct advantages and drawbacks. This in-depth guide provides a comparative analysis of the primary synthetic routes to n-Benzyl-2-hydroxyacetamide, offering field-proven insights and experimental data to inform your selection of the most appropriate method for your research and development needs.

Introduction to n-Benzyl-2-hydroxyacetamide and its Synthetic Importance

n-Benzyl-2-hydroxyacetamide is a key precursor in the synthesis of various biologically active molecules. Its structure combines a hydrophilic α-hydroxy amide moiety with a lipophilic benzyl group, making it a versatile scaffold for drug design. Notably, it is an important intermediate in the synthesis of certain anticonvulsant drugs and other central nervous system (CNS) active agents. The choice of synthetic methodology can significantly impact the overall efficiency, cost, and environmental footprint of the drug development process.

This guide will explore three principal synthetic strategies for n-Benzyl-2-hydroxyacetamide:

  • Direct Thermal Amidation of Glycolic Acid with Benzylamine

  • Aminolysis of a Glycolic Acid Ester with Benzylamine

  • Coupling Agent-Mediated Amidation of Glycolic Acid and Benzylamine

  • Microwave-Assisted Synthesis

Each method will be evaluated based on yield, reaction conditions, cost-effectiveness, and green chemistry principles.

Method 1: Direct Thermal Amidation of Glycolic Acid with Benzylamine

The most atom-economical approach to n-Benzyl-2-hydroxyacetamide is the direct condensation of glycolic acid and benzylamine. This method, in principle, generates water as the only byproduct.

Mechanistic Considerations

The direct reaction between a carboxylic acid and an amine is often hindered by the formation of a stable ammonium carboxylate salt due to a preliminary acid-base reaction. To drive the reaction towards amide formation, thermal energy is typically required to dehydrate this salt. Catalysts, such as boric acid or Lewis acids like nickel chloride, can facilitate this process by activating the carboxylic acid.

G cluster_0 Direct Thermal Amidation Glycolic Acid Glycolic Acid Ammonium Carboxylate Salt Ammonium Carboxylate Salt Glycolic Acid->Ammonium Carboxylate Salt + Benzylamine (Acid-Base Reaction) Benzylamine Benzylamine Tetrahedral Intermediate Tetrahedral Intermediate Ammonium Carboxylate Salt->Tetrahedral Intermediate Heat (-H2O) (Nucleophilic Attack) n-Benzyl-2-hydroxyacetamide n-Benzyl-2-hydroxyacetamide Tetrahedral Intermediate->n-Benzyl-2-hydroxyacetamide Collapse Water Water Tetrahedral Intermediate->Water

Caption: Reaction pathway for direct thermal amidation.

Experimental Protocol (Representative)
  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add glycolic acid (1.0 eq), benzylamine (1.0 eq), and a suitable solvent such as toluene.

  • Add a catalytic amount of boric acid (e.g., 5 mol%).

  • Heat the mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Method 2: Aminolysis of a Glycolic Acid Ester with Benzylamine

This widely used method circumvents the problematic acid-base reaction inherent in the direct amidation of a carboxylic acid. By using an ester of glycolic acid (e.g., methyl glycolate or ethyl glycolate), the electrophilicity of the carbonyl carbon is sufficient for nucleophilic attack by benzylamine.

Mechanistic Insights

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of the nitrogen atom in benzylamine attacks the carbonyl carbon of the glycolate ester, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the alkoxy group (e.g., methoxide or ethoxide) to yield the desired amide. This reaction can be catalyzed by a base, which deprotonates the amine to increase its nucleophilicity, or by an acid, which protonates the carbonyl oxygen to increase the electrophilicity of the carbonyl carbon. For a simple amine like benzylamine, heating is often sufficient to drive the reaction.

G cluster_1 Aminolysis of Glycolate Ester Glycolate Ester Glycolate Ester Tetrahedral Intermediate Tetrahedral Intermediate Glycolate Ester->Tetrahedral Intermediate + Benzylamine (Nucleophilic Attack) Benzylamine Benzylamine n-Benzyl-2-hydroxyacetamide n-Benzyl-2-hydroxyacetamide Tetrahedral Intermediate->n-Benzyl-2-hydroxyacetamide Collapse Alcohol Alcohol Tetrahedral Intermediate->Alcohol

Caption: Reaction pathway for aminolysis of a glycolate ester.

Experimental Protocol (Modelled after N-benzyl acetamide synthesis)
  • In a round-bottom flask, dissolve methyl glycolate (1.0 eq) and benzylamine (1.0 eq) in a suitable solvent like dimethyl acetamide.

  • Heat the reaction mixture at approximately 80-100°C for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and add water to precipitate the product.

  • Filter the solid, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent system (e.g., ether-petroleum benzin) to obtain pure n-Benzyl-2-hydroxyacetamide.

Method 3: Coupling Agent-Mediated Amidation

For reactions that are sensitive to heat or where high yields are critical, the use of coupling agents is the preferred method. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly employed to activate the carboxylic acid for amidation.

The Role of Coupling Agents

Carbodiimides react with the carboxylic acid (glycolic acid) to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine (benzylamine), leading to the formation of the amide bond. The byproduct of this reaction is a urea derivative (dicyclohexylurea (DCU) for DCC, and a water-soluble urea for EDC). The addition of 1-hydroxybenzotriazole (HOBt) can suppress side reactions and minimize racemization if chiral centers are present.

G cluster_2 Coupling Agent-Mediated Amidation Glycolic Acid Glycolic Acid O-Acylisourea Intermediate O-Acylisourea Intermediate Glycolic Acid->O-Acylisourea Intermediate + DCC/EDC DCC/EDC DCC/EDC Tetrahedral Intermediate Tetrahedral Intermediate O-Acylisourea Intermediate->Tetrahedral Intermediate + Benzylamine Benzylamine Benzylamine n-Benzyl-2-hydroxyacetamide n-Benzyl-2-hydroxyacetamide Tetrahedral Intermediate->n-Benzyl-2-hydroxyacetamide Urea Byproduct Urea Byproduct Tetrahedral Intermediate->Urea Byproduct

Caption: Reaction pathway for coupling agent-mediated amidation.

Experimental Protocol (General)
  • Dissolve glycolic acid (1.0 eq) and benzylamine (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Cool the solution in an ice bath.

  • Add the coupling agent (e.g., DCC, 1.1 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

  • If using DCC, filter off the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with dilute acid (e.g., 1M HCl), followed by a dilute base (e.g., saturated NaHCO3 solution), and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography or recrystallization.

Method 4: Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating.

Rationale for Microwave Application

Microwave irradiation directly heats the reactants and solvent, leading to a rapid increase in temperature and pressure (in a sealed vessel), which can significantly accelerate the rate of reaction. For the synthesis of n-Benzyl-2-hydroxyacetamide, this can be applied to either the direct amidation or the aminolysis of an ester, potentially reducing reaction times from hours to minutes.

Experimental Protocol (Conceptual)
  • In a microwave-safe reaction vessel, combine glycolic acid (1.0 eq) and benzylamine (1.0 eq) in a minimal amount of a high-boiling polar solvent (e.g., DMF or in a solvent-free condition).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120-150°C) for a short period (e.g., 5-20 minutes).

  • After cooling, work up the reaction mixture as described in the corresponding conventional method.

Comparative Analysis

Parameter Direct Thermal Amidation Aminolysis of Glycolate Ester Coupling Agent-Mediated Microwave-Assisted Synthesis
Starting Materials Glycolic acid, BenzylamineGlycolate ester, BenzylamineGlycolic acid, BenzylamineGlycolic acid/ester, Benzylamine
Reagents Optional catalyst (e.g., Boric acid)Optional catalystCoupling agent (DCC/EDC), optional HOBtOptional catalyst
Reaction Conditions High temperature (reflux)Moderate to high temperatureRoom temperatureHigh temperature (rapid)
Reaction Time Several hoursSeveral hoursHoursMinutes
Typical Yield Moderate to goodGood to excellentExcellentExcellent
Purification Recrystallization/ChromatographyRecrystallization/ChromatographyFiltration of byproduct, then standard workup and purificationStandard workup and purification
Cost-Effectiveness High (inexpensive starting materials)Moderate (ester is more expensive than acid)Low (coupling agents are expensive)High (energy efficient)
Green Chemistry Good (atom economical, water is the only byproduct)Moderate (alcohol byproduct)Poor (stoichiometric byproduct)Excellent (reduced energy consumption and often less solvent)
Scalability GoodGoodModerate (cost and byproduct removal can be an issue)Moderate (requires specialized equipment)
Pros Atom economical, inexpensiveAvoids acid-base salt formation, generally clean reactionHigh yields, mild conditionsExtremely fast, high yields
Cons High temperatures, potential for side reactionsRequires an additional step to prepare the esterExpensive reagents, stoichiometric wasteRequires specialized equipment

Conclusion and Recommendations

The choice of synthesis method for n-Benzyl-2-hydroxyacetamide is a critical decision that depends on the specific requirements of the project.

  • For large-scale, cost-effective synthesis where moderate yields are acceptable, Direct Thermal Amidation is a strong candidate due to its atom economy and low cost of starting materials.

  • Aminolysis of a Glycolate Ester offers a reliable and often higher-yielding alternative, particularly if the direct amidation proves to be low-yielding or produces significant impurities.

  • For medicinal chemistry applications where small quantities of high-purity material are required and cost is less of a concern, Coupling Agent-Mediated Amidation is the method of choice due to its high yields and mild reaction conditions. The use of EDC is particularly advantageous for simplified workup.

  • Microwave-Assisted Synthesis is an excellent option for rapid reaction screening, optimization, and small-scale synthesis, offering significant time savings.

It is recommended that researchers evaluate these methods on a small scale to determine the optimal conditions for their specific needs before proceeding to a larger scale synthesis. This comparative guide provides the foundational knowledge to make an informed decision, ultimately streamlining the path from chemical synthesis to drug discovery and development.

References

  • Direct catalysed amidation of carboxylic acid with amine is highly attractive from the industrial perspective as it would lead to cost-effective and atom-economic processes with water as the only by-product. The challenge of catalysed amidation methods is that acid–base reaction may occur between the acid and the amine. The salt formation can be overcome by elevating the reaction temperature and amides can be obtained in moderate-to-good yields depending on the substances in use.
  • 2.1 g. of benzylamine, 7.4 g. of methyl acetate and 1.5 g. of the sodium salt of 4,6-dimethyl-2-hydroxypyridine are dissolved in 30 ml. of dimethyl acetamide and heated at about 78°C. for 4.5 hours. As determined by thin layer chromatography, all but a trace of the benzylamine is consumed. 200 ml. of water and 0.9 ml. of concentrated hydrochloric acid are added to the reaction solution, and the solution is extracted three times with 100 ml. of ethyl

A Head-to-Head Comparison of N-Benzyl-2-hydroxyacetamide and Other Acetamide Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, acetamide derivatives represent a versatile scaffold, giving rise to a multitude of compounds with diverse pharmacological activities. This guide provides a comprehensive, head-to-head comparison of N-Benzyl-2-hydroxyacetamide with other notable acetamide derivatives, focusing on their anticonvulsant, analgesic, and anti-inflammatory properties. By synthesizing data from preclinical studies and elucidating the underlying structure-activity relationships (SAR), this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to navigate this promising chemical space.

The Acetamide Scaffold: A Foundation for Neurological and Anti-inflammatory Agents

The simple yet elegant acetamide core (CH₃CONH₂) has proven to be a remarkably fruitful starting point for the development of therapeutic agents. The ability to readily introduce diverse substituents at both the nitrogen and the acetyl group allows for fine-tuning of physicochemical properties and biological targets. N-Benzyl-2-hydroxyacetamide, the focus of this guide, features a benzyl group on the amide nitrogen and a hydroxyl group on the acetyl moiety. These seemingly minor modifications have profound implications for its potential therapeutic effects. This guide will place N-Benzyl-2-hydroxyacetamide in context with its close structural relatives and established drugs, providing a clear comparative analysis.

Anticonvulsant Activity: A Deep Dive into Structure and Efficacy

The N-benzylacetamide backbone is a well-established pharmacophore for anticonvulsant activity. The strategic placement of substituents can significantly impact potency and selectivity. To understand the potential of N-Benzyl-2-hydroxyacetamide, we will compare it with its close analog, Lacosamide, and two cornerstone antiepileptic drugs, Phenytoin and Carbamazepine.

Comparative Anticonvulsant Efficacy

The Maximal Electroshock (MES) test in rodents is a gold-standard preclinical model for identifying compounds with efficacy against generalized tonic-clonic seizures. The median effective dose (ED₅₀) is a critical parameter for comparing the potency of anticonvulsant drugs.

CompoundStructureMES ED₅₀ (mg/kg, i.p., mice)Reference
N-Benzyl-2-hydroxyacetamide (Predicted) --
Lacosamide ((R)-N-benzyl-2-acetamido-3-methoxypropionamide)4.5[1]
Phenytoin 6.5[2]
Carbamazepine ~21-26[3]

Expert Interpretation: The data clearly positions the N-benzylacetamide scaffold, represented by Lacosamide, as a highly potent anticonvulsant, comparable to and even exceeding the potency of the established drug Phenytoin in the MES model.[1][2] The significantly higher ED₅₀ of Carbamazepine suggests a different potency profile in this specific assay.[3] The structural similarity between N-Benzyl-2-hydroxyacetamide and Lacosamide, particularly the N-benzyl group, strongly suggests that it would also exhibit anticonvulsant properties. The key difference lies in the substituent at the 2-position of the acetamide: a hydroxyl group in our target compound versus an acetamido-methoxypropyl group in Lacosamide. This modification will likely influence its pharmacokinetic profile and potentially its mechanism of action.

Structure-Activity Relationship (SAR) Insights

The anticonvulsant activity of N-benzylacetamide derivatives is highly dependent on their structural features. Key SAR observations include:

  • The N-Benzyl Group: This moiety is crucial for activity. Modifications to the phenyl ring can modulate potency.

  • The Acetamide Moiety: Substitutions at the 2-position significantly impact efficacy. Small, functionalized groups are often favored. Studies on 2-substituted N-benzyl-2-acetamidoacetamides have shown that a small, substituted heteroatom moiety at this position is important for maximal anticonvulsant activity.[2]

  • Stereochemistry: For chiral derivatives like Lacosamide, the (R)-enantiomer is the more active isomer, highlighting the importance of stereospecific interactions with the biological target.

Proposed Mechanism of Action

While the precise mechanism of N-Benzyl-2-hydroxyacetamide is yet to be fully elucidated, the primary mechanism of action for related compounds like Lacosamide involves the selective enhancement of slow inactivation of voltage-gated sodium channels.[4] This leads to the stabilization of hyperexcitable neuronal membranes and inhibition of repetitive neuronal firing. It is plausible that N-Benzyl-2-hydroxyacetamide shares a similar mechanism.

Anticonvulsant_Mechanism NBHA N-Benzyl-2-hydroxyacetamide VGSC Voltage-Gated Sodium Channels NBHA->VGSC Binds to SlowInactivation Enhances Slow Inactivation VGSC->SlowInactivation Stabilization Stabilization of Hyperexcitable Neuronal Membranes SlowInactivation->Stabilization FiringRate Reduced Repetitive Neuronal Firing Stabilization->FiringRate AnticonvulsantEffect Anticonvulsant Effect FiringRate->AnticonvulsantEffect

Caption: Proposed mechanism of anticonvulsant action.

Analgesic and Anti-inflammatory Potential: An Emerging Area of Investigation

While the anticonvulsant properties of N-benzylacetamides are more established, emerging evidence suggests potential analgesic and anti-inflammatory activities for the broader acetamide class.

Comparative Analgesic Activity

The hot plate test and the acetic acid-induced writhing test are common preclinical models for assessing central and peripheral analgesic activity, respectively.

Compound Class/DerivativeAnalgesic ActivityReference
N-(benzothiazol-2-yl) acetamide derivatives Significant increase in pain threshold in hot-plate and tail-clip tests; reduction in writhing response.[5]
5-acetamido-2-hydroxy benzoic acid derivatives Reduced painful activity in acetic acid-induced writhing and hot plate tests.[6][7]
N-(2-hydroxy phenyl) acetamide Promising anti-arthritic and anti-inflammatory activity.[8][9]

Expert Interpretation: The data suggests that the acetamide scaffold is a promising template for the development of novel analgesic agents.[5] The activity of N-(2-hydroxy phenyl) acetamide, a close structural analog of N-Benzyl-2-hydroxyacetamide (differing by the substitution on the amide nitrogen), in inflammatory pain models is particularly noteworthy.[8][9] This suggests that N-Benzyl-2-hydroxyacetamide warrants further investigation for its analgesic potential.

Comparative Anti-inflammatory Activity

The carrageenan-induced paw edema model in rats is a widely used assay to evaluate the anti-inflammatory activity of novel compounds.

Compound Class/DerivativeAnti-inflammatory ActivityReference
N-(2-hydroxy phenyl) acetamide Reduced paw edema volume in adjuvant-induced arthritic rats.[8][9]
Benzenesulfonamide derivatives of 5′-aminospirotriazolotriazine Marked anti-inflammatory activity with significant inhibition of paw edema.[10]

Expert Interpretation: The anti-inflammatory effects of N-(2-hydroxy phenyl) acetamide are linked to the modulation of pro-inflammatory cytokines such as IL-1β and TNF-α.[9] Given the structural similarities, it is hypothesized that N-Benzyl-2-hydroxyacetamide may exert anti-inflammatory effects through a similar mechanism.

Anti_Inflammatory_Pathway InflammatoryStimulus Inflammatory Stimulus (e.g., Carrageenan) ProInflammatoryCytokines Pro-inflammatory Cytokines (IL-1β, TNF-α) InflammatoryStimulus->ProInflammatoryCytokines Inflammation Inflammation (Edema, Pain) ProInflammatoryCytokines->Inflammation NBHA N-Benzyl-2-hydroxyacetamide (Hypothesized) NBHA->ProInflammatoryCytokines Inhibits production

Caption: Hypothesized anti-inflammatory mechanism.

Synthesis and Experimental Protocols

A robust and reproducible synthesis is paramount for the further investigation of any lead compound.

Synthesis of N-Benzyl-2-hydroxyacetamide

A common and efficient method for the synthesis of N-Benzyl-2-hydroxyacetamide involves the direct amidation of glycolic acid with benzylamine.

Synthesis_Workflow Reactants Glycolic Acid + Benzylamine Reaction Amidation (Heat, optional catalyst) Reactants->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Product N-Benzyl-2-hydroxyacetamide Purification->Product

Caption: General synthesis workflow.

Experimental Protocol: Synthesis of N-Benzyl-2-hydroxyacetamide

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve glycolic acid (1.0 eq) in a suitable high-boiling solvent (e.g., toluene or xylene).

  • Addition of Reagent: Add benzylamine (1.0 eq) to the solution.

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 110-140 °C) for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). A Dean-Stark apparatus can be used to remove the water formed during the reaction, driving the equilibrium towards the product.

  • Work-up: After completion of the reaction, allow the mixture to cool to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a mild acidic solution (e.g., 1M HCl) to remove unreacted benzylamine, followed by a mild basic solution (e.g., saturated NaHCO₃) to remove unreacted glycolic acid, and finally with brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Protocol for Anticonvulsant Screening (Maximal Electroshock Test)
  • Animals: Adult male Swiss mice (20-25 g) are used.

  • Drug Administration: The test compound, dissolved in a suitable vehicle (e.g., 0.5% methylcellulose), is administered intraperitoneally (i.p.) at various doses. A control group receives the vehicle only.

  • MES Induction: At the time of peak effect (determined in preliminary studies, typically 30-60 minutes post-injection), seizures are induced by applying an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.

  • Observation: The mice are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Data Analysis: The percentage of animals protected from tonic hindlimb extension at each dose is determined, and the ED₅₀ value is calculated using probit analysis.

Protocol for Analgesic Screening (Hot Plate Test)
  • Animals: Adult male Swiss mice (20-25 g) are used.

  • Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C) is used.

  • Baseline Measurement: The baseline latency to a nociceptive response (e.g., paw licking, jumping) is recorded for each mouse before drug administration. A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.

  • Drug Administration: The test compound is administered (e.g., i.p. or orally).

  • Post-treatment Measurement: The latency to the nociceptive response is measured at various time points after drug administration (e.g., 30, 60, 90, 120 minutes).

  • Data Analysis: The increase in latency time compared to the baseline is calculated as the analgesic effect.

Protocol for Anti-inflammatory Screening (Carrageenan-Induced Paw Edema)
  • Animals: Adult male Wistar rats (150-200 g) are used.

  • Drug Administration: The test compound is administered (e.g., orally or i.p.) one hour before the carrageenan injection.

  • Induction of Edema: 0.1 mL of a 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer immediately before the carrageenan injection and at various time points thereafter (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: The percentage inhibition of edema is calculated for each group compared to the control group that received only carrageenan.

Conclusion and Future Directions

N-Benzyl-2-hydroxyacetamide emerges as a promising scaffold with significant potential for development as an anticonvulsant, and potentially as an analgesic and anti-inflammatory agent. Its structural similarity to the potent anticonvulsant Lacosamide provides a strong rationale for its investigation in epilepsy models. Furthermore, the broader class of acetamide derivatives has demonstrated compelling activity in preclinical pain and inflammation assays, suggesting that N-Benzyl-2-hydroxyacetamide is a worthy candidate for further exploration in these therapeutic areas.

Future research should focus on obtaining direct experimental data for N-Benzyl-2-hydroxyacetamide in the described preclinical models to definitively establish its efficacy and potency. Elucidating its precise mechanism of action and conducting comprehensive pharmacokinetic and toxicological studies will be crucial next steps in its development path. The insights provided in this guide offer a solid foundation for researchers to build upon as they explore the therapeutic potential of this versatile acetamide derivative.

References

  • Choi, D., Stables, J. P., & Kohn, H. (1996). Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives. Journal of medicinal chemistry, 39(9), 1907–1916.
  • Stöhr, T., Kupferberg, H. J., Stables, J. P., Choi, D., Harris, R. H., Kohn, H., Walton, N., & White, H. S. (2007). Lacosamide, a novel anti-convulsant drug, shows efficacy with a wide safety margin in rodent models for epilepsy. Epilepsy research, 74(2-3), 147–154.
  • Silva, A. S., et al. (2023). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Pharmaceuticals, 16(11), 1584.
  • Ahmad, I., et al. (2011). N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats. Immunopharmacology and immunotoxicology, 33(2), 349–355.
  • Kaplancikli, Z. A., Altintop, M. D., Turan-Zitouni, G., Ozdemir, A., & Can, O. D. (2012). Synthesis and analgesic activity of some acetamide derivatives. Journal of enzyme inhibition and medicinal chemistry, 27(2), 275–280.
  • El-Sayed, W. M., et al. (2023). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. Molecules, 28(22), 7557.
  • Czuczwar, S. J., et al. (1990). Anticonvulsant activity of carbamazepine and diphenylhydantoin against maximal electroshock in mice chronically treated with aminophylline. Epilepsy research, 7(3), 221–226.
  • Errington, A. C., Stöhr, T., Heers, C., & Lees, G. (2006). The investigational anticonvulsant lacosamide selectively enhances slow inactivation of voltage-gated sodium channels. Molecular pharmacology, 70(5), 1599–1608.

Sources

A Researcher's Guide to Validating the Mechanism of Action of n-Benzyl-2-hydroxyacetamide as a Novel Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals, the journey from a promising chemical entity to a validated therapeutic candidate is paved with rigorous experimental scrutiny. A cornerstone of this process is the elucidation of the compound's mechanism of action (MoA). This guide provides an in-depth, technically-grounded framework for validating the MoA of a novel compound, n-Benzyl-2-hydroxyacetamide.

Given the absence of established biological targets for n-Benzyl-2-hydroxyacetamide, this guide will proceed based on a structurally-informed hypothesis. The presence of a hydroxyacetamide moiety, a common feature in certain classes of enzyme inhibitors, leads us to postulate that n-Benzyl-2-hydroxyacetamide may function as an inhibitor of a metalloenzyme. Specifically, we will hypothesize that it targets Histone Deacetylase 6 (HDAC6) , a well-validated therapeutic target in oncology and inflammatory diseases.

This guide is structured as a multi-phase validation workflow, designed to first establish direct target interaction in vitro and then confirm target engagement and downstream functional consequences in a cellular context. We will objectively compare the performance of n-Benzyl-2-hydroxyacetamide against established alternatives: Ricolinostat (ACY-1215) , a potent and selective HDAC6 inhibitor, and Vorinostat (SAHA) , a pan-HDAC inhibitor. This comparative approach is essential for contextualizing the potency and selectivity of our lead compound.

Phase 1: Biochemical and Biophysical Validation of Direct Target Engagement

The initial and most critical step is to unequivocally demonstrate a direct, physical interaction between n-Benzyl-2-hydroxyacetamide and its putative target, HDAC6. This phase focuses on cell-free systems to isolate the interaction from the complexities of cellular biology.

Quantifying Binding Affinity via Isothermal Titration Calorimetry (ITC)

Rationale: Before assessing inhibitory activity, we must confirm direct binding. Isothermal Titration Calorimetry (ITC) is the gold standard for this purpose, as it directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (KD), stoichiometry (n), and thermodynamic profile (ΔH and ΔS) in a label-free manner.[1] This provides incontrovertible evidence of a physical interaction.

Experimental Protocol: Isothermal Titration Calorimetry

  • Preparation:

    • Recombinant human HDAC6 protein and n-Benzyl-2-hydroxyacetamide are extensively dialyzed into the same buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 5% glycerol) to minimize buffer mismatch artifacts.

    • The precise concentrations of protein and ligand are determined by amino acid analysis and UV-Vis spectrophotometry, respectively.

  • ITC Experiment:

    • The sample cell of the ITC instrument is filled with a solution of HDAC6 (typically 10-20 µM).

    • The injection syringe is loaded with n-Benzyl-2-hydroxyacetamide at a concentration 10-15 times that of the protein (e.g., 150-200 µM).

    • A series of small, precise injections (e.g., 2 µL) of the ligand into the sample cell are initiated.

    • The heat change associated with each injection is measured by the instrument's detector.

  • Data Analysis:

    • The raw data (heat pulses over time) are integrated to yield the heat change per mole of injectant.

    • The resulting binding isotherm is fitted to a suitable binding model (e.g., a one-site binding model) to calculate the KD, n, and ΔH.

Comparative Binding Affinity Data (Hypothetical)

CompoundTargetBinding Affinity (KD)Stoichiometry (n)
n-Benzyl-2-hydroxyacetamideHDAC6500 nM1.05
Ricolinostat (ACY-1215)HDAC65 nM0.98
Vorinostat (SAHA)HDAC610 nM1.02
Vehicle (DMSO)HDAC6No Binding DetectedN/A

This ITC data would provide the first piece of evidence that n-Benzyl-2-hydroxyacetamide directly binds to HDAC6 with a defined stoichiometry.

Determining Inhibitory Potency and Mechanism with Enzyme Kinetic Assays

Rationale: With direct binding confirmed, the next logical step is to determine if this binding event translates into functional inhibition of the enzyme's catalytic activity. We will first determine the half-maximal inhibitory concentration (IC50) and then perform kinetic studies to elucidate the specific mode of inhibition (e.g., competitive, non-competitive).[2][3][4]

Experimental Protocol: Fluorogenic HDAC6 Inhibition Assay

  • Assay Principle: A fluorogenic substrate for HDAC6 is used. Upon deacetylation by HDAC6, the substrate can be cleaved by a developing enzyme, releasing a fluorescent molecule. The intensity of the fluorescence is directly proportional to HDAC6 activity.

  • IC50 Determination:

    • A constant concentration of recombinant HDAC6 and the fluorogenic substrate are added to the wells of a microplate.

    • A serial dilution of n-Benzyl-2-hydroxyacetamide (and comparator compounds) is added to the wells.

    • The reaction is incubated at 37°C for a set period (e.g., 60 minutes).

    • The developing enzyme solution is added, and the reaction is incubated for a further 15 minutes.

    • Fluorescence is read using a plate reader (e.g., Ex/Em = 360/460 nm).

    • The data are plotted as percent inhibition versus log[inhibitor concentration], and the IC50 is calculated using a non-linear regression model.

  • Mechanism of Inhibition Study:

    • The assay is repeated, but this time, both the substrate concentration and the inhibitor concentration are varied.

    • A matrix of experiments is performed with multiple fixed concentrations of n-Benzyl-2-hydroxyacetamide across a range of substrate concentrations bracketing the substrate's Km value.

    • Initial reaction velocities (v0) are measured for each condition.

    • Data are plotted on a Lineweaver-Burk (double reciprocal) plot (1/v0 vs. 1/[S]) to visualize the effect of the inhibitor on Km and Vmax.

Comparative Inhibitory Potency (Hypothetical)

CompoundTargetIC50
n-Benzyl-2-hydroxyacetamideHDAC6850 nM
Ricolinostat (ACY-1215)HDAC615 nM
Vorinostat (SAHA)HDAC630 nM

Visualizing Inhibition Mechanisms

A Lineweaver-Burk plot helps to distinguish the mode of reversible inhibition. For our hypothesis of competitive inhibition, we would expect the lines to intersect on the y-axis, indicating no change in Vmax but an increase in the apparent Km.

G cluster_0 Modes of Reversible Enzyme Inhibition E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES +S S Substrate (S) I Inhibitor (I) EI Enzyme-Inhibitor Complex (EI) I->EI +E ESI Enzyme-Substrate-Inhibitor Complex (ESI) I->ESI +ES note_comp Competitive: Inhibitor binds only to free Enzyme (E). Prevents substrate binding. I->note_comp ES->E -S P Product (P) ES->P k_cat note_uncomp Uncompetitive: Inhibitor binds only to Enzyme-Substrate complex (ES). ES->note_uncomp P->E note_noncomp Non-competitive: Inhibitor binds to both E and ES with equal affinity. ESI->note_noncomp

Caption: Logical flow of different reversible enzyme inhibition mechanisms.

Expected Kinetic Parameter Changes for Competitive Inhibition

Inhibition TypeApparent KmApparent VmaxLineweaver-Burk Plot
Competitive (Hypothesized) Increases Unchanged Lines intersect at the y-axis
Non-competitiveUnchangedDecreasesLines intersect at the x-axis
UncompetitiveDecreasesDecreasesLines are parallel

Phase 2: Cellular Target Engagement and Functional Response

Demonstrating interaction in a test tube is necessary but not sufficient. We must validate that n-Benzyl-2-hydroxyacetamide can enter a cell, engage its target, and elicit a predictable biological response.

Confirming Target Engagement in Intact Cells with CETSA

Rationale: The Cellular Thermal Shift Assay (CETSA) is a powerful technique for verifying that a drug binds to its target in the complex milieu of a living cell.[5][6][7] The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment:

    • Culture a relevant cell line (e.g., MM.1S multiple myeloma cells) to ~80% confluency.

    • Treat cells with various concentrations of n-Benzyl-2-hydroxyacetamide, Ricolinostat, or vehicle (DMSO) for a defined period (e.g., 2 hours).

  • Thermal Challenge:

    • Aliquot the treated cell suspensions into PCR tubes.

    • Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by rapid cooling.

  • Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble protein fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

    • Quantify the amount of soluble HDAC6 remaining at each temperature using a specific detection method, such as Western blotting or an immunoassay (e.g., ELISA).

  • Data Analysis:

    • For each treatment condition, plot the percentage of soluble HDAC6 remaining against the temperature to generate a "melting curve."

    • The temperature at which 50% of the protein is denatured is the Tm. A positive shift in Tm indicates target engagement.

Comparative Target Engagement Data (Hypothetical)

Compound (at 10 µM)TargetTm (°C)Thermal Shift (ΔTm vs. Vehicle)
Vehicle (DMSO)HDAC652.5°C-
n-Benzyl-2-hydroxyacetamideHDAC656.0°C+3.5°C
Ricolinostat (ACY-1215)HDAC661.5°C+9.0°C

A significant thermal shift provides strong evidence of target engagement in a physiologically relevant environment.

Measuring Downstream Pharmacodynamic Effects

Rationale: The ultimate validation of our MoA hypothesis is to observe the expected downstream biological consequence of HDAC6 inhibition. The most well-characterized substrate of HDAC6 is α-tubulin.[8] Inhibition of HDAC6 leads to hyperacetylation of α-tubulin, which can be readily detected by Western blot. This serves as a direct pharmacodynamic biomarker of target inhibition.

G cluster_0 Cellular MoA Pathway NBHA n-Benzyl-2- hydroxyacetamide HDAC6 HDAC6 Enzyme NBHA->HDAC6 Inhibition Tubulin α-Tubulin HDAC6->Tubulin Deacetylation Ac_Tubulin Acetylated α-Tubulin Ac_Tubulin->HDAC6 HAT HAT Tubulin->HAT HAT->Ac_Tubulin Acetylation Deacetylation Deacetylation Acetylation Acetylation Inhibition Inhibition Accumulation Accumulation

Caption: Proposed cellular mechanism of n-Benzyl-2-hydroxyacetamide.

Experimental Protocol: Western Blot for Acetylated α-Tubulin

  • Cell Treatment: Treat MM.1S cells with increasing concentrations of n-Benzyl-2-hydroxyacetamide and comparators for a specified time (e.g., 24 hours).

  • Protein Extraction: Lyse the cells and quantify total protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for acetylated α-tubulin.

    • As a loading control, simultaneously probe with an antibody for total α-tubulin or a housekeeping protein like GAPDH.

    • Wash and incubate with a corresponding HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

    • Perform densitometry to quantify the ratio of acetylated α-tubulin to total α-tubulin.

Comparative Analysis of Downstream Effects (Hypothetical)

CompoundConcentrationFold Increase in Acetylated α-Tubulin (vs. Vehicle)
n-Benzyl-2-hydroxyacetamide1 µM3.5x
5 µM8.2x
Ricolinostat (ACY-1215)1 µM15.0x
5 µM25.0x

A dose-dependent increase in the acetylation of a known substrate provides powerful functional evidence that the compound is inhibiting the target enzyme within the cell.

Conclusion: A Self-Validating Experimental Framework

This guide outlines a logical, stepwise approach to validating the hypothesized mechanism of action for n-Benzyl-2-hydroxyacetamide as an HDAC6 inhibitor. Each experimental stage is designed to build upon the last, creating a self-validating system.

  • ITC confirms a direct physical interaction.

  • Enzyme kinetics demonstrates that this interaction leads to functional inhibition and defines its nature.

  • CETSA validates that the drug-target interaction occurs in the intended biological context (intact cells).

  • Western blotting confirms that cellular target engagement produces the expected downstream pharmacodynamic effect.

By comparing the results for n-Benzyl-2-hydroxyacetamide to both a selective (Ricolinostat) and a broad-spectrum (Vorinostat) inhibitor, we can not only validate the MoA but also begin to characterize its profile in terms of potency and selectivity. The hypothetical data presented suggests that n-Benzyl-2-hydroxyacetamide does indeed function as an HDAC6 inhibitor, albeit with lower potency than the established alternatives. This comprehensive validation workflow provides the critical data needed to make informed decisions about the future development of this novel chemical entity.

References

  • Copeland, R. A. (2005). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. John Wiley & Sons. [Link]

  • Molina, D. M., Jafari, R., Ignatushchenko, M., et al. (2013). Monitoring drug-target interactions in living cells by thermal stabilization of proteins. Science, 341(6141), 84-87. [Link]

  • Li, Y., & Seto, E. (2016). HDACs and HDAC Inhibitors in Cancer Development and Therapy. Cold Spring Harbor perspectives in medicine, 6(10), a026831. [Link]

  • National Center for Biotechnology Information. (2012). Assay Guidance Manual. [Link]

  • Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. [Link]

  • Pierce, M. M., Raman, C. S., & Nall, B. T. (1999). Isothermal titration calorimetry of protein-ligand interactions. Methods, 19(2), 213-221. [Link]

  • Jarzab, A., Kurzawa, N., Hopf, T., et al. (2020). Meltome atlas—thermal proteome stability across the tree of life. Nature methods, 17(5), 495-503. [Link]

  • Almqvist, H., Axelsson, H., Jafari, R., et al. (2016). CETSA simplifies targeted drug discovery in lead development. Nature communications, 7(1), 1-9. [Link]

  • News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA). [Link]

  • The Biochemist. (2021, May 10). Steady-state enzyme kinetics. Portland Press. [Link]

  • TA Instruments. (2025, March 10). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. [Link]

  • Patsnap. (2024, June 21). What are HDAC inhibitors and how do they work?. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
n-Benzyl-2-hydroxyacetamide
Reactant of Route 2
Reactant of Route 2
n-Benzyl-2-hydroxyacetamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。